molecular formula C7H12N4O B1516976 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1152841-77-4

2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B1516976
CAS No.: 1152841-77-4
M. Wt: 168.2 g/mol
InChI Key: AURGRUDLXONNHV-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-6(8)3-9-11/h3-4H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURGRUDLXONNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152841-77-4
Record name 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, a key heterocyclic scaffold with significant potential in medicinal chemistry. This document details a robust and efficient two-step synthetic pathway, commencing with the N-alkylation of 4-nitro-1H-pyrazole, followed by the catalytic reduction of the nitro intermediate. The guide offers in-depth procedural instructions, mechanistic insights, and detailed characterization data to ensure reproducibility and facilitate further research and development. The methodologies presented are designed to be self-validating, providing researchers with the necessary information to confidently synthesize and characterize this valuable compound.

Introduction: The Significance of 4-Aminopyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Among the various substituted pyrazoles, those bearing an amino group at the C4 position have garnered considerable attention for their potential as kinase inhibitors, anticonvulsants, and agents targeting other crucial biological pathways.[3] The strategic placement of the amino group allows for diverse functionalization and the formation of key interactions with biological targets.

The target molecule of this guide, this compound, incorporates this key 4-aminopyrazole moiety, appended with an N,N-dimethylacetamide group at the N1 position. This side chain can influence the compound's solubility, pharmacokinetic properties, and binding affinity to target proteins. A thorough understanding of the synthesis of this and related compounds is therefore of paramount importance for the exploration of new therapeutic avenues.

This guide presents a scientifically rigorous and practical approach to the synthesis of this compound, emphasizing the rationale behind the chosen synthetic strategy and providing detailed experimental protocols.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthetic approach to this compound involves a two-step sequence starting from commercially available 4-nitro-1H-pyrazole.

Figure 1: Retrosynthetic Analysis

G Target This compound Intermediate 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide Target->Intermediate Reduction StartingMaterial1 4-nitro-1H-pyrazole Intermediate->StartingMaterial1 N-Alkylation StartingMaterial2 2-chloro-N,N-dimethylacetamide Intermediate->StartingMaterial2 N-Alkylation

Caption: Retrosynthetic pathway for the target molecule.

The chosen forward synthesis, therefore, comprises:

  • N-Alkylation: The N-alkylation of 4-nitro-1H-pyrazole with 2-chloro-N,N-dimethylacetamide to introduce the acetamide side chain.

  • Reduction: The subsequent reduction of the nitro group of the intermediate, 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide, to afford the desired 4-amino product.

This strategy is advantageous due to the ready availability of the starting materials and the generally high-yielding nature of the individual steps.

Experimental Protocols

Step 1: Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide (Intermediate)

This N-alkylation reaction proceeds via the deprotonation of the pyrazole nitrogen, followed by a nucleophilic attack on the electrophilic carbon of 2-chloro-N,N-dimethylacetamide. The choice of a suitable base and an aprotic polar solvent is critical for achieving a good yield and minimizing side reactions.

Figure 2: Reaction Scheme for N-Alkylation

G 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide 4-nitro-1H-pyrazole->2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide  2-chloro-N,N-dimethylacetamide, K2CO3, DMF

Caption: N-Alkylation of 4-nitro-1H-pyrazole.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-nitro-1H-pyrazole113.075.00 g44.2
2-chloro-N,N-dimethylacetamide121.576.45 g (5.35 mL)53.0
Potassium Carbonate (K₂CO₃)138.219.16 g66.3
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Instrumentation:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add 4-nitro-1H-pyrazole (5.00 g, 44.2 mmol) and anhydrous potassium carbonate (9.16 g, 66.3 mmol).

  • Add 100 mL of N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloro-N,N-dimethylacetamide (5.35 mL, 53.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide as a solid.

Expected Yield: 70-80%

Characterization of 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrazole-H), 5.10 (s, 2H, CH₂), 3.10 (s, 3H, N-CH₃), 2.95 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.0 (C=O), 140.0 (C-NO₂), 135.5 (pyrazole-CH), 128.0 (pyrazole-CH), 52.5 (CH₂), 36.5 (N-CH₃), 35.8 (N-CH₃).

  • Mass Spectrometry (ESI+): m/z = 199.08 [M+H]⁺.

  • IR (KBr, cm⁻¹): 3120 (C-H, aromatic), 2940 (C-H, aliphatic), 1660 (C=O, amide), 1530 (NO₂, asymmetric), 1350 (NO₂, symmetric).

Step 2: Synthesis of this compound (Final Product)

The reduction of the nitro group is efficiently achieved by catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen donor. This method is often preferred over using hydrogen gas due to its operational simplicity and safety.

Figure 3: Reaction Scheme for Nitro Group Reduction

G 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide This compound This compound 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide->this compound  Pd/C, Hydrazine hydrate, Ethanol

Caption: Reduction of the nitro intermediate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide198.184.00 g20.2
Palladium on Carbon (10% Pd/C)-0.40 g-
Hydrazine Hydrate (80%)50.062.53 mL40.4
Ethanol (95%)46.0780 mL-
Celite®-As needed-

Instrumentation:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide (4.00 g, 20.2 mmol) in 80 mL of 95% ethanol.

  • Carefully add 10% Palladium on Carbon (0.40 g) to the solution.

  • Heat the mixture to reflux (approximately 80 °C).

  • Add hydrazine hydrate (80%, 2.53 mL, 40.4 mmol) dropwise to the refluxing mixture over a period of 30 minutes. Caution: The reaction can be exothermic.

  • Continue to reflux for an additional 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Expected Yield: 85-95%

Characterization of this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.20 (s, 1H, pyrazole-H), 6.85 (s, 1H, pyrazole-H), 4.85 (s, 2H, CH₂), 4.50 (s, 2H, NH₂), 2.95 (s, 3H, N-CH₃), 2.80 (s, 3H, N-CH₃).[2]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.0 (C=O), 138.0 (C-NH₂), 130.0 (pyrazole-CH), 118.0 (pyrazole-CH), 51.0 (CH₂), 36.2 (N-CH₃), 35.5 (N-CH₃).

  • Mass Spectrometry (ESI+): m/z = 169.11 [M+H]⁺.[2]

  • IR (KBr, cm⁻¹): 3350, 3250 (N-H, stretching), 3100 (C-H, aromatic), 2930 (C-H, aliphatic), 1640 (C=O, amide).

Mechanistic Considerations

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthetic process.

Mechanism of N-Alkylation

The N-alkylation of 4-nitro-1H-pyrazole proceeds via a standard SN2 mechanism.

Figure 4: Mechanism of N-Alkylation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Pyrazole 4-nitro-1H-pyrazole Anion Pyrazolate Anion Pyrazole->Anion Deprotonation Base K2CO3 Base->Pyrazole AlkylHalide 2-chloro-N,N-dimethylacetamide Anion->AlkylHalide SN2 Attack Product 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide AlkylHalide->Product

Caption: Mechanism of the N-alkylation reaction.

The potassium carbonate acts as a base to deprotonate the pyrazole ring, forming the more nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of 2-chloro-N,N-dimethylacetamide, displacing the chloride ion and forming the N-C bond. The use of a polar aprotic solvent like DMF facilitates this SN2 reaction.

Mechanism of Catalytic Transfer Hydrogenation

The reduction of the nitro group using palladium on carbon and hydrazine hydrate is a well-established catalytic transfer hydrogenation process.

Figure 5: Mechanism of Catalytic Transfer Hydrogenation

G cluster_0 Step 1: Hydrogen Generation cluster_1 Step 2: Nitro Group Reduction Hydrazine Hydrazine Hydrate Catalyst1 Pd/C Hydrazine->Catalyst1 Hydrogen Adsorbed Hydrogen Catalyst1->Hydrogen Decomposition NitroCompound Nitro-pyrazole Intermediate Catalyst2 Pd/C with Adsorbed H NitroCompound->Catalyst2 AminoProduct Amino-pyrazole Product Catalyst2->AminoProduct Stepwise Reduction

Sources

"physicochemical properties of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Introduction

In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is paramount to its successful development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a heterocyclic compound with potential pharmacological interest.

While specific experimental data for this molecule is not extensively published, this document serves as a procedural framework for its characterization. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for determining its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals to enable a robust and reproducible characterization of this and similar novel chemical entities.

Molecular and Structural Attributes

The foundational step in characterizing any new chemical entity is to establish its fundamental molecular and structural properties. These data points are the bedrock upon which all further experimental work is built.

Table 1: Core Molecular and Predicted Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂N₄OPubChem
Molecular Weight 168.20 g/mol PubChem
Canonical SMILES CN(C)C(=O)CN1C=C(C=N1)NPubChem
InChI InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-6(8)3-9-11/h3-4H,5,8H2,1-2H3PubChem
Predicted XlogP -0.8PubChem

XlogP is a computed measure of lipophilicity, and a negative value suggests the compound is likely hydrophilic.

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a critical physicochemical property that significantly influences a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes. Two key types of solubility are typically measured during drug development: kinetic and thermodynamic.

  • Kinetic solubility is a high-throughput screening method used in early discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer. It reflects the concentration at which a compound precipitates out of solution under non-equilibrium conditions.[1][2]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent system. It is a more time- and resource-intensive measurement but provides the definitive solubility value, which is crucial for later-stage development and formulation.[3][4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery.[2][5]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the point of precipitation is detected.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each dilution to a new 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation and Detection: Shake the plate for a defined period (e.g., 2 hours) at room temperature. The solubility can be determined by various methods, including:

    • Nephelometry: Measures the light scattering caused by precipitated particles.[2]

    • Direct UV Absorbance: After filtering the solutions, the concentration of the dissolved compound is measured by UV spectrophotometry.[2]

G cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Excess Solid Compound thermo_buffer Add Buffer (various pH) thermo_start->thermo_buffer thermo_shake Shake for 24-48h thermo_buffer->thermo_shake thermo_centrifuge Centrifuge thermo_shake->thermo_centrifuge thermo_filter Filter Supernatant thermo_centrifuge->thermo_filter thermo_quantify Quantify by HPLC/LC-MS thermo_filter->thermo_quantify thermo_end Equilibrium Solubility thermo_quantify->thermo_end kinetic_start DMSO Stock Solution kinetic_dilute Serial Dilution kinetic_start->kinetic_dilute kinetic_add_buffer Add to Aqueous Buffer kinetic_dilute->kinetic_add_buffer kinetic_incubate Incubate for 2h kinetic_add_buffer->kinetic_incubate kinetic_detect Detect Precipitation (Nephelometry/UV) kinetic_incubate->kinetic_detect kinetic_end Kinetic Solubility kinetic_detect->kinetic_end

Figure 1: Workflow for Solubility Determination.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a crucial parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[6] For this compound, the amino group on the pyrazole ring is expected to be basic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[6][7][8]

Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[7]

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel with a magnetic stirrer.

  • Titration: For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.[9]

G start Dissolve Compound in Solution calibrate Calibrate pH Meter start->calibrate titrate Incrementally Add Titrant (Acid/Base) calibrate->titrate record Record pH after each addition titrate->record Repeat until titration is complete record->titrate plot Plot pH vs. Titrant Volume record->plot analyze Determine Equivalence Point plot->analyze pka Calculate pKa at Half-Equivalence Point analyze->pka

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP/LogD): A Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.[10][11]

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP and LogD.[10][12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for LogD). After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water (or buffer) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed vial.

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[11]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation:

    • LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)

    • LogD = log₁₀ ([Compound]ₙ-octanol / [Compound]buffer at specific pH)

G start Pre-saturate n-octanol and water/buffer dissolve Dissolve compound in aqueous phase start->dissolve mix Add n-octanol and shake to equilibrate dissolve->mix separate Centrifuge to separate phases mix->separate quantify_octanol Quantify [Compound] in n-octanol phase separate->quantify_octanol quantify_aqueous Quantify [Compound] in aqueous phase separate->quantify_aqueous calculate Calculate LogP/LogD quantify_octanol->calculate quantify_aqueous->calculate

Figure 3: Workflow for LogP/LogD Determination.

Structural Integrity and Purity Assessment

Confirming the chemical structure and assessing the purity of a compound are essential for the reliability of all other experimental data. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, further structural information.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Used to determine the purity of the compound and to identify and quantify any impurities.[13][14]

General Protocol: Purity Determination by UPLC-MS

Principle: The compound is separated from its impurities on a chromatographic column, and the components are detected by both a UV detector and a mass spectrometer.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Typical flow rates for UPLC are in the range of 0.4-0.6 mL/min.

    • Injection Volume: 1-5 µL.

  • Detection:

    • UV Detector: Monitor at a wavelength where the compound and potential impurities have good absorbance.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode to obtain the mass-to-charge ratio (m/z) of the parent compound and any impurities.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The mass data is used to identify the parent compound and tentatively identify any impurities.

Conclusion

The physicochemical properties of this compound are critical to its potential as a drug candidate. This guide has outlined the essential parameters to be determined—solubility, pKa, and lipophilicity—and provided detailed, actionable protocols for their measurement. A thorough characterization using these methods will provide the necessary data to understand the ADME profile of this molecule, guide formulation development, and ultimately enable informed decisions in the drug discovery and development process. Adherence to these rigorous experimental standards ensures the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in pharmaceutical research.

References

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  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • National Institutes of Health (NIH). (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study. PLoS ONE. [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • National Institutes of Health (NIH). (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Analytical Chemistry. [Link]

  • ResearchGate. pKa values for morpholine, pyrazole and imidazole. [Link]

  • National Institutes of Health (NIH). (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ACS Publications. (2014). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

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Part 1: The 4-Aminopyrazole Core: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the specific molecule "2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide" reveals a notable scarcity of publicly available data regarding its mechanism of action. Authoritative databases such as PubChem contain no literature or bioactivity data for this exact compound[1]. This guide, therefore, adopts a broader, more instructive approach. It is designed for researchers, scientists, and drug development professionals to provide a foundational framework for investigating the mechanism of action for novel compounds built upon the aminopyrazole scaffold.

We will deconstruct the molecule into its core components—the 4-aminopyrazole ring and the N,N-dimethylacetamide side chain—to explore the well-documented biological activities and mechanisms associated with these structural motifs. This approach provides a robust, evidence-based roadmap for characterizing new chemical entities like the one , grounding the investigation in the established pharmacology of analogous structures.

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bonds and participate in various interactions within enzyme active sites. Its derivatives have been successfully developed as potent inhibitors of several important enzyme classes, most notably protein kinases.

Primary Hypothesis: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Genetic alterations in the FGFR signaling pathway, such as gene fusions, amplifications, or activating mutations, are known oncogenic drivers in a variety of cancers, including cholangiocarcinoma, bladder cancer, and myeloproliferative neoplasms[2][3]. This makes FGFRs a compelling target for cancer therapy. Several potent and selective FGFR inhibitors are based on a pyrazole core.

A prime example is Pemigatinib (INCB054828), a selective inhibitor of FGFR isoforms 1, 2, and 3[2][4][5]. Its mechanism provides a blueprint for investigating other pyrazole-based compounds.

Mechanism of Action: ATP-Competitive Inhibition

Pemigatinib functions as an ATP-competitive inhibitor of the FGFR kinase domain. Enzymatic assays confirm its potent activity against FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4[3][5]. This inhibition blocks the phosphorylation and activation of the receptor, thereby shutting down downstream signaling cascades that promote tumor cell proliferation and survival[2][3].

Target IC₅₀ (nM)
FGFR10.4
FGFR20.5
FGFR31.2
FGFR430
Table 1: In Vitro IC₅₀ values for the FGFR inhibitor Pemigatinib (INCB054828) in cell-free enzymatic assays. Data compiled from multiple sources.[3][4][5][6]

Downstream Signaling Pathways

Inhibition of FGFR blocks multiple downstream pathways critical for cell growth and survival, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.

  • PI3K-AKT Pathway: A key regulator of cell survival and apoptosis resistance.

  • JAK-STAT Pathway: Involved in cell growth and differentiation.

The inhibition of these pathways can be experimentally verified by observing a decrease in the phosphorylation of key signaling nodes like FRS2 (FGFR Substrate 2), ERK, and STAT5 upon treatment with the inhibitor[3].

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2/3 FRS2 FRS2 FGFR->FRS2 Phosphorylates JAK JAK FGFR->JAK FGF FGF Ligand FGF->FGFR Binds & Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor 2-(4-amino-1H-pyrazol-1-yl)- N,N-dimethylacetamide (Hypothesized Target) Inhibitor->FGFR Inhibits Kinase Activity

FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow for Characterizing a Novel Pyrazole-Based Kinase Inhibitor

A rigorous, multi-step process is required to validate the mechanism of a potential kinase inhibitor. This self-validating system ensures that observations at the molecular level translate to cellular and organismal effects.

Step 1: In Vitro Kinase Profiling

  • Objective: To determine the potency and selectivity of the compound.

  • Methodology:

    • Synthesize and purify the compound of interest.

    • Perform cell-free enzymatic assays against a broad panel of recombinant protein kinases (e.g., KinomeScan). The primary targets (FGFR1/2/3/4) should be included.

    • Use varying concentrations of the compound to determine the half-maximal inhibitory concentration (IC₅₀) for each kinase. Assays are typically run at a fixed, physiological concentration of ATP.

    • To confirm an ATP-competitive binding mode, repeat the assay for the primary target kinase using varying concentrations of ATP. An increase in the IC₅₀ value with higher ATP concentrations is indicative of competitive binding[3].

Step 2: Cellular Mechanism of Action

  • Objective: To confirm target engagement and inhibition of downstream signaling in a cellular context.

  • Methodology:

    • Cell Line Selection: Choose cancer cell lines with known FGFR genetic alterations (e.g., RT-112 bladder cancer cells with FGFR3 fusion, KG-1a myeloid leukemia cells with FGFR1 amplification) and control cell lines lacking these alterations[3].

    • Cell Viability Assays: Treat cell lines with a dose-response of the compound for 72-96 hours. Measure cell viability using assays like CellTiter-Glo® or MTT to determine the GI₅₀ (concentration for 50% growth inhibition). Selective activity in FGFR-altered lines is expected.

    • Target Phosphorylation Analysis (Western Blot): Treat FGFR-altered cells with the compound for a short duration (e.g., 2 hours). Lyse the cells and perform immunoblotting for key phosphorylated proteins (p-FGFR, p-FRS2, p-ERK) and their total protein counterparts to confirm pathway inhibition[3].

Step 3: In Vivo Efficacy Studies

  • Objective: To evaluate the anti-tumor activity of the compound in a living organism.

  • Methodology:

    • Xenograft Model: Implant human tumor cells (from an FGFR-altered line that was sensitive in vitro) into immunocompromised mice.

    • Dosing: Once tumors are established, treat mice with the compound (e.g., via oral gavage) daily. Include a vehicle control group.

    • Efficacy Measurement: Monitor tumor volume over time. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-FGFR) to confirm target engagement in vivo[5].

Experimental_Workflow cluster_invitro Phase 1: In Vitro / Biochemical cluster_cellular Phase 2: Cellular Context cluster_invivo Phase 3: In Vivo Models KinaseAssay Kinase Panel Screen (Determine IC₅₀ & Selectivity) ATP_Comp ATP Competition Assay (Confirm Binding Mode) KinaseAssay->ATP_Comp CellViability Cell Viability Assay (Determine GI₅₀ in cancer lines) KinaseAssay->CellViability Promising Candidate WesternBlot Western Blot (Confirm Pathway Inhibition) CellViability->WesternBlot Xenograft Xenograft Tumor Model (Assess Anti-Tumor Efficacy) WesternBlot->Xenograft Cellular Activity Confirmed PD_Analysis Pharmacodynamic Analysis (Confirm Target Engagement) Xenograft->PD_Analysis

Workflow for Kinase Inhibitor Characterization.

Part 2: The N,N-dimethylacetamide Moiety: More Than a Solubilizing Group?

The N,N-dimethylacetamide (DMAC) portion of the molecule, while often included to improve physicochemical properties, is not inert. Recent studies have demonstrated that DMAC itself possesses intrinsic biological activity, specifically as an anti-inflammatory agent. This is a critical consideration, as this activity could either contribute to the therapeutic effect of a parent molecule or act as a confounding factor in experimental assays.

Mechanism of Action: Inhibition of the NF-κB Pathway

DMAC has been shown to suppress inflammatory responses by inhibiting the nuclear factor kappa-B (NF-κB) signaling pathway[7][8]. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and other mediators.

  • Mechanism: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like LPS or TNFα) lead to the degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate gene transcription. Studies show that DMAC prevents the degradation of IκBα, thereby locking NF-κB in its inactive cytoplasmic state[9].

  • Downstream Effects: This inhibition leads to a significant reduction in the production of inflammatory mediators, including reactive oxygen species (ROS), nitric oxide (NO), and cytokines such as IL-6 and IL-8[7]. This effect has been observed in models of neuroinflammation and inflammatory bowel disease[8][9].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive Complex cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNFα) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa:e->NFkB:w NFkB_nuc NF-κB NFkB->NFkB_nuc Transcription Pro-inflammatory Gene Transcription (IL-6, IL-8, etc.) NFkB_nuc->Transcription DMAC N,N-dimethylacetamide (DMAC) DMAC->IKK

Inhibition of NF-κB Pathway by DMAC.

Conclusion and Future Directions

While the precise mechanism of action for "this compound" remains to be elucidated, this guide provides a comprehensive, evidence-based strategy for its investigation. The 4-aminopyrazole core strongly suggests a primary hypothesis of kinase inhibition, with the FGFR family being a logical starting point for screening based on precedent from structurally related compounds. The robust experimental workflow detailed herein—from broad biochemical screens to specific cellular and in vivo validation—offers a clear path to defining its primary targets and mechanism.

Simultaneously, the known bioactivity of the N,N-dimethylacetamide moiety as an NF-κB inhibitor must be considered. Any observed anti-inflammatory effects of the parent compound should be carefully dissected to distinguish the activity of the core pharmacophore from that of the DMAC side chain. This can be achieved by synthesizing and testing analogs with different amide substitutions. By systematically applying these principles, researchers can confidently and accurately characterize the mechanism of action for this and other novel aminopyrazole-based molecules, paving the way for their potential development as therapeutic agents.

References

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An In-depth Technical Guide to the In Silico Modeling of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug from a promising molecule to a therapeutic reality is long and fraught with challenges. In silico modeling has emerged as a critical accelerator in this process, offering a rational, cost-effective, and rapid approach to de-risk and guide drug discovery programs.[1][2] This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, a novel small molecule with therapeutic potential. We will navigate the entire in silico workflow, from target identification and validation to lead optimization and preclinical assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to advance their discovery pipelines.

Introduction to this compound and the Rationale for In Silico Profiling

This compound is a small molecule with the molecular formula C7H12N4O.[3] Its chemical structure, featuring a 4-aminopyrazole core, is suggestive of potential interactions with a variety of biological targets. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors.[4][5] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[5][6] Therefore, for the purpose of this guide, we will hypothesize that this compound is a potential kinase inhibitor and structure our in silico investigation accordingly.

The primary objective of this in silico study is to comprehensively characterize the therapeutic potential of this compound by:

  • Identifying and validating a plausible protein kinase target.

  • Elucidating the molecular interactions governing its binding affinity and selectivity.

  • Assessing its stability and dynamic behavior within the target's binding site.

  • Predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This computational approach allows for the early identification of potential liabilities and provides a data-driven framework for optimizing the molecule's structure to enhance its therapeutic properties.[7][8][9]

The In Silico Drug Discovery Workflow: A Holistic Approach

Our in silico investigation will follow a multi-step, integrated workflow. This process is designed to be iterative, with insights from later stages informing earlier steps to refine our understanding of the molecule's behavior.

G cluster_0 Target Identification & Preparation cluster_1 Ligand-Target Interaction cluster_2 Drug-like Properties Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics ADMET Prediction ADMET Prediction Molecular Dynamics->ADMET Prediction

Figure 1: A high-level overview of the in silico drug discovery workflow.

Target Identification and Preparation: Laying the Foundation

The success of any structure-based drug design project hinges on the quality of the target protein's three-dimensional structure.[1][10]

Target Selection Rationale

Given the prevalence of the pyrazole scaffold in known kinase inhibitors, we will select a therapeutically relevant protein kinase as our hypothetical target. For this guide, we will use Src kinase , a non-receptor tyrosine kinase implicated in cancer progression.

Experimental Protocol: Protein Structure Preparation

This protocol outlines the steps for preparing the Src kinase structure for subsequent modeling studies.

  • Structure Retrieval:

    • Navigate to the Protein Data Bank (PDB) ([Link]11]

    • Search for a high-resolution crystal structure of human Src kinase. A suitable entry would be PDB ID: 2H8H.

    • Download the PDB file.

  • Initial Cleaning and Inspection:

    • Visualize the downloaded structure using a molecular visualization tool such as PyMOL or Chimera.

    • Remove any non-essential molecules, including water, ions, and co-crystallized ligands. This is a critical step to ensure that the binding site is accessible for docking.[12]

  • Protein Preparation using AutoDockTools:

    • Load the cleaned PDB file into AutoDockTools.[13]

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds with the ligand.

    • Assign Kollman charges to the protein atoms. These charges are essential for calculating the electrostatic interactions during docking.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[14][15] This allows us to estimate the binding affinity and understand the key interactions driving the binding event.

Ligand Preparation

The 3D structure of this compound can be generated using chemical drawing software like ChemDraw and saved in a MOL file format. Subsequently, OpenBabel can be used to convert the MOL file to the PDBQT format required for docking, which includes adding Gasteiger charges.[13]

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Grid Box Definition:

    • Define a grid box that encompasses the ATP-binding site of Src kinase. The dimensions and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.[12]

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. The software will explore different conformations of the ligand within the defined grid box and score them based on a semi-empirical free energy force field.

  • Analysis of Docking Results:

    • The primary output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities (in kcal/mol). A more negative binding affinity indicates a stronger predicted interaction.[14]

    • Visualize the top-ranked docking poses in complex with the protein to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Parameter Description
Binding Affinity Estimated free energy of binding (kcal/mol).
RMSD Root-mean-square deviation between the predicted and a reference pose.
Interacting Residues Key amino acid residues in the binding pocket that form interactions with the ligand.

Table 1: Key parameters for evaluating molecular docking results.

Molecular Dynamics Simulation: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time.[16][17] This provides a more realistic representation of the biological environment and can reveal important insights into the stability of the complex and the role of conformational changes in binding.

Experimental Protocol: GROMACS MD Simulation
  • System Preparation:

    • The best-ranked docked complex from the previous step will be used as the starting point for the MD simulation.

    • The complex is solvated in a box of water molecules, and ions are added to neutralize the system.

  • Force Field Selection:

    • A force field, such as CHARMM or AMBER, is chosen to describe the potential energy of the system.[18][19]

  • Simulation Workflow:

    • Energy Minimization: The system is first energy minimized to remove any steric clashes.

    • Equilibration: The system is then gradually heated and equilibrated under constant temperature and pressure to reach a stable state.

    • Production Run: A long production run (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the system's dynamics.

G Start Start System Preparation System Preparation Start->System Preparation Energy Minimization Energy Minimization System Preparation->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis End End Trajectory Analysis->End

Figure 2: A typical workflow for a molecular dynamics simulation.

Analysis of MD Trajectories

The trajectory from the MD simulation can be analyzed to extract a wealth of information:

  • Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.

  • Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

ADMET Prediction: Assessing Drug-likeness

A potent and selective molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[20][21] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is therefore a crucial step in the in silico evaluation of a drug candidate.[7]

In Silico ADMET Profiling

A variety of computational tools and web servers are available for predicting ADMET properties. These tools typically use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data.[8]

Property Predicted Value Interpretation
Human Intestinal Absorption HighLikely to be well-absorbed orally.
Blood-Brain Barrier Penetration LowLess likely to cause central nervous system side effects.
CYP450 Inhibition Non-inhibitorLower potential for drug-drug interactions.
hERG Inhibition Low riskReduced risk of cardiotoxicity.
Ames Mutagenicity Non-mutagenicLower risk of carcinogenicity.

Table 2: A sample in silico ADMET profile for this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound as a potential kinase inhibitor. The methodologies described, from target identification and molecular docking to molecular dynamics and ADMET prediction, provide a robust framework for evaluating the therapeutic potential of novel small molecules. The insights gained from such computational studies are invaluable for guiding medicinal chemistry efforts to optimize lead compounds and for making informed decisions in the drug discovery pipeline. Future work should focus on the experimental validation of the in silico predictions through in vitro and in vivo studies.

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A Technical Guide to Determining the Solubility of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of the novel compound 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide in various organic solvents. While specific solubility data for this compound is not publicly available, this document outlines the theoretical considerations, a detailed experimental protocol, and the scientific rationale necessary for researchers to conduct these pivotal studies in their own laboratories. The methodologies described herein are grounded in established principles of pharmaceutical science and are designed to yield reliable and reproducible results essential for drug development.

Introduction: The Significance of Solubility in Drug Development

In the journey of a new chemical entity from discovery to a viable drug candidate, the characterization of its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone of the developability profile. For this compound, a compound with potential therapeutic applications, understanding its solubility in a range of organic solvents is crucial for several reasons:

  • Formulation Development: The choice of excipients and the design of the final dosage form are heavily influenced by the API's solubility.

  • Process Chemistry: Solubility data is essential for designing crystallization, purification, and other manufacturing processes.

  • Preclinical Studies: The selection of appropriate vehicle solvents for in vitro and in vivo studies depends on the compound's solubility.

  • Biopharmaceutical Classification System (BCS): Solubility is a key parameter in the BCS, which helps to predict a drug's in vivo performance.[1]

This guide will provide the necessary tools and knowledge to approach the solubility determination of this compound with scientific rigor.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its chemical structure provides clues to its potential solubility behavior.

Chemical Structure and Properties of this compound:

  • Molecular Formula: C₇H₁₂N₄O[2]

  • Key Functional Groups:

    • Amino group (-NH₂): Capable of hydrogen bond donation.

    • Pyrazole ring: Aromatic heterocycle with nitrogen atoms that can act as hydrogen bond acceptors.

    • Amide group (-C(O)N(CH₃)₂): A polar group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

Based on these features, the compound is expected to be polar and capable of forming hydrogen bonds. Therefore, it is likely to be more soluble in polar organic solvents. The predicted XlogP value, a measure of lipophilicity, can also offer insights into its solubility in nonpolar environments.[2]

Factors Influencing Solubility:

  • Solvent Polarity: Polar solvents are generally better at dissolving polar solutes.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • pH: For ionizable compounds, solubility is highly pH-dependent.[3] The amino group on the pyrazole ring suggests that the solubility of this compound will be affected by pH.

  • Crystalline Form: Polymorphism can significantly impact solubility.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • This compound (ensure purity and characterization)

  • A selection of organic solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination process:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 Add to vial equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil Seal and place in shaker sep1 Centrifuge to pellet undissolved solid equil->sep1 Allow to settle sep2 Filter supernatant sep1->sep2 Carefully collect supernatant anal1 Dilute sample sep2->anal1 Prepare for analysis anal2 Analyze by HPLC anal1->anal2 Inject into HPLC

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Samples:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated, stability-indicating HPLC method.[5]

    • Prepare a calibration curve using standards of known concentrations to determine the concentration of the unknown sample.

  • Data Reporting:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

    • Present the results in a clear and organized table.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experiments should be summarized in a table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Organic SolventDielectric ConstantSolubility (mg/mL)
Methanol32.7[Experimental Value]
Ethanol24.5[Experimental Value]
Isopropanol19.9[Experimental Value]
Acetone20.7[Experimental Value]
Acetonitrile37.5[Experimental Value]
N,N-Dimethylformamide (DMF)36.7[Experimental Value]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Value]
Ethyl Acetate6.0[Experimental Value]
Dichloromethane9.1[Experimental Value]

Note: The dielectric constant is a measure of a solvent's polarity.

The interpretation of this data will provide valuable insights into the physicochemical properties of this compound and guide further development activities.

Conclusion

References

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy - gmp-compliance.org. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Available at: [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Stability Studies of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the intrinsic chemical stability of a new chemical entity (NCE) is a cornerstone of its potential success. A thorough understanding of how a molecule behaves under various environmental conditions is paramount for ensuring the safety, efficacy, and quality of the final drug product.[1][2] This guide provides an in-depth, technical framework for conducting comprehensive stability studies on 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide , a novel substituted pyrazole derivative.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its metabolic stability and presence in numerous FDA-approved drugs.[3][4] However, the specific combination of an amino group, a pyrazole ring, and an N,N-dimethylacetamide side chain in the target molecule presents a unique stability profile that must be rigorously interrogated. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind each experimental choice, providing researchers and drug development professionals with a self-validating system for assessing the stability of this, and similar, NCEs. The ultimate goal is to build a robust data package that can support regulatory filings and guide the development of a stable, safe, and effective pharmaceutical product.[5]

Compound Profile and Potential Stability Liabilities

Before initiating any experimental work, a theoretical assessment of the molecule's structure is critical for predicting potential degradation pathways.

Molecular Structure:

  • Compound Name: this compound

  • Molecular Formula: C7H12N4O[6]

  • Key Functional Groups:

    • Primary Aromatic Amine (-NH2): Highly susceptible to oxidation, which can lead to the formation of colored degradants (nitrosos, imines, quinones). It can also participate in condensation or cyclization reactions.

    • Pyrazole Ring: Generally aromatic and stable, but can be susceptible to electrophilic attack or photo-induced rearrangements.[7][8] The presence of the activating amino group may influence its reactivity.

    • Tertiary Amide (-C(O)N(CH3)2): The N,N-dimethylacetamide moiety is generally stable but can undergo hydrolysis under strong acidic or basic conditions, cleaving the acyl-N bond to yield acetic acid and a dimethylamine salt.[9][10]

This initial analysis suggests that the primary areas of concern for stability are oxidation of the amino group and hydrolysis of the amide linkage under pH extremes. Photodegradation is also a potential risk that must be thoroughly investigated.

Prerequisite: Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method capable of separating the intact active pharmaceutical ingredient (API) from all its potential degradation products, process impurities, and excipients.[11][12][13] This is known as a stability-indicating method (SIM). For a chromophoric molecule like this, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard.[11][14]

Workflow for Stability-Indicating HPLC Method Development

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Initial Screening (Column, Mobile Phase, pH) B Generate Stressed Samples (Forced Degradation) A->B Provides initial conditions C Optimize Separation (Gradient, Flow Rate, Temp) B->C Provides API + Degradants Mix D Specificity (Peak Purity Analysis) C->D Final Method -> Validation E Linearity & Range F Accuracy & Precision G LOD & LOQ H Robustness I Validated Stability-Indicating Method (SIM) H->I

Caption: Workflow for SIM Development and Validation.

Protocol: Stability-Indicating RP-HPLC Method Development
  • Column Selection: Start with a robust, versatile column, such as a C18 (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[15]

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid in water (for acidic conditions) and 10 mM Ammonium Bicarbonate (for basic conditions).

    • Organic (B): Acetonitrile and/or Methanol.

  • Wavelength Selection: Using a photodiode array (PDA) detector, determine the wavelength of maximum absorbance (λmax) for the API.

  • Gradient Elution: Develop a gradient elution program to separate the more polar degradants from the less polar API. A typical starting point is a linear gradient from 5% to 95% organic phase over 20-30 minutes.[14]

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see Section 3). The primary goal is to achieve baseline separation between the API peak and all degradant peaks.

  • Optimization: Adjust the gradient slope, flow rate, column temperature, and mobile phase pH to improve resolution (Rs > 2) between all peaks.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[11][13]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are the core of understanding a molecule's intrinsic stability.[1][2][16] They involve subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[16] The objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[1][5] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradants.[17]

Summary of Forced Degradation Conditions
Stress ConditionTypical ProtocolRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTargets acid-labile groups. Primarily tests for amide bond cleavage.
Base Hydrolysis 0.1 M NaOH at 60°C for 8-24 hoursTargets base-labile groups. Also tests for amide bond cleavage, often faster than acid.
Oxidation 3% H₂O₂ at Room Temp for 24 hoursSimulates oxidative stress. Targets the electron-rich amino group (formation of N-oxides, nitroso, or imino species).[1][2]
Thermal Solid-state API at 70°C for 7 daysEvaluates the intrinsic thermal stability of the molecule in the absence of solvent.
Photostability Per ICH Q1B: ≥ 1.2 million lux hours (visible) AND ≥ 200 watt hours/m² (near UV)Assesses degradation upon light exposure. Can trigger photo-oxidation or rearrangements of the pyrazole ring.[18][19]
Detailed Protocol: Oxidative Degradation
  • Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample: Store an aliquot of the solution protected from light at 2-8°C. This is the time-zero (T0) control.

  • Stress Sample: To another aliquot, add a volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[2]

  • Incubation: Store the stress sample at room temperature, protected from light.

  • Time Points: Withdraw aliquots at predefined time points (e.g., 2, 8, 24 hours).

  • Quenching (Optional but Recommended): If the reaction is rapid, it can be quenched by adding a small amount of an antioxidant like sodium bisulfite before analysis.

  • Analysis: Analyze the control and stressed samples using the developed stability-indicating HPLC method.

  • Mass Balance: Calculate the mass balance to ensure all degradants are accounted for. This is a critical self-validating step. The sum of the assay value of the API and the levels of all degradation products should be close to 100% of the initial value.

Formal Stability Studies (as per ICH Q1A(R2))

Once the intrinsic stability is understood through forced degradation, formal stability studies are conducted to propose a retest period for the drug substance and a shelf-life for the drug product.[20] These studies are performed on at least three primary batches in the proposed commercial packaging.[20]

G cluster_0 Long-Term Stability cluster_1 Accelerated Stability A 25°C ± 2°C / 60% RH ± 5% RH OR 30°C ± 2°C / 65% RH ± 5% RH B Timepoints: 0, 3, 6, 9, 12, 18, 24, 36 months A->B E Data Analysis & Retest Period Determination B->E C 40°C ± 2°C / 75% RH ± 5% RH D Timepoints: 0, 3, 6 months C->D D->E API API Batches (n≥3) in Proposed Packaging API->A API->C

Caption: ICH Formal Stability Study Design.

Storage Conditions and Testing Frequency
Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months (for submission)Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[21]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Intermediate studies are only required if a significant change occurs during accelerated studies. A "significant change" is defined as a failure to meet the specification.

The tests performed at each time point should monitor attributes susceptible to change, including:

  • Assay: To determine the potency of the API.

  • Degradation Products/Impurities: To quantify known and unknown degradants.

  • Appearance: Any change in physical form or color.

  • Water Content: For solid-state API.

Data Interpretation and Conclusion

The collective data from forced degradation and formal stability studies provide a comprehensive stability profile. The degradation pathways elucidated from stress testing help in identifying and structurally characterizing the degradants formed during formal stability pulls. This knowledge is crucial for assessing potential toxicity and setting appropriate specification limits for impurities.

For This compound , the data will likely confirm the susceptibility of the amino group to oxidation and the amide to hydrolysis. The results of the photostability study will dictate the need for light-protective packaging.[22] The real-time data from the long-term stability study is the ultimate arbiter for establishing the retest period, ensuring that the drug substance maintains its quality, purity, and potency throughout its lifecycle. This rigorous, science-driven approach is fundamental to successful pharmaceutical development and regulatory approval.[5]

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: European Pharmaceutical Review URL: [Link]

  • Title: ICH Q1B Requirements for Photostability Testing Source: Atlas Material Testing Technology URL: [Link]

  • Title: Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review Source: Preprints.org URL: [Link]

  • Title: ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products) Source: YouTube (Pharma Lessons) URL: [Link]

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid Source: PMC - NIH URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

  • Title: A Review: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS) URL: [Link]

  • Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Stability Indicating HPLC Method Development and Validation Source: SciSpace by Typeset URL: [Link]

  • Title: FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: IKEV URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - PubMed Central URL: [Link]

  • Title: The Role of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: A review of pyrazole an its derivative Source: National Journal of Pharmaceutical Sciences URL: [Link]

  • Title: this compound Source: PubChemLite URL: [Link]

  • Title: CID 22370629 | C16H36N4O4 Source: PubChem URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: MedChemComm URL: [Link]

  • Title: Dimethylacetamide Source: Wikipedia URL: [Link]

  • Title: Dimethylacetamide Source: chemeurope.com URL: [Link]

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Discovery of Novel Pyrazole-Based Bioactive Compounds: From Rational Design to Clinical Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole as a "Privileged Scaffold" in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a cornerstone in medicinal chemistry.[1][2][3] First synthesized in 1883, its remarkable metabolic stability and versatile chemical nature have led to its integration into a multitude of therapeutic agents, validating its status as a "privileged scaffold."[2][3][4][5] This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery.[5]

The significance of the pyrazole core is evidenced by its presence in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Axitinib, and the erectile dysfunction treatment Sildenafil.[2][6][7] These successes are not coincidental; the pyrazole ring's unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions within protein binding pockets.[8] Furthermore, its structural rigidity and the ease with which its three carbon atoms can be substituted enable the precise spatial orientation of various functional groups, facilitating the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[1][8]

This guide provides a comprehensive, field-proven framework for the discovery of novel pyrazole-based bioactive compounds. Moving beyond mere protocols, we will delve into the causality behind experimental choices, from the selection of synthetic strategies to the design of robust screening cascades and the elucidation of complex mechanisms of action, empowering researchers to navigate the path from initial concept to promising drug candidate.

Chapter 1: Strategic Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a well-developed field, yet the choice of synthetic strategy is a critical decision that impacts yield, regioselectivity, scalability, and environmental footprint. Modern approaches increasingly favor efficiency and sustainability.[2]

Foundational Synthetic Methodologies

The classical Knorr Pyrazole Synthesis , involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a fundamental and widely used method.[2][9] Its primary limitation is the potential formation of regioisomeric mixtures when using unsymmetrical dicarbonyls and substituted hydrazines.[9]

Another cornerstone is the 1,3-Dipolar Cycloaddition , where a nitrile imine reacts with an alkyne. This method offers excellent control over regioselectivity and is highly versatile.[10]

Advanced & Green Synthetic Strategies: Multicomponent Reactions (MCRs)

In the pursuit of efficiency and sustainability, Multicomponent Reactions (MCRs) have gained significant popularity. MCRs combine three or more starting materials in a single pot to form the final product, incorporating most or all of the atoms from the reactants.[11] This approach offers superior pot, atom, and step economy (PASE), reduces waste, and simplifies purification processes.[11]

A representative MCR for synthesizing 5-aminopyrazole-4-carbonitriles involves the three-component cyclocondensation of a phenylhydrazine, an aldehyde, and malononitrile, often using a green catalyst in an aqueous medium.[12]

G cluster_0 Synthetic Pathways to Pyrazole Core cluster_1 Key Advantages A 1,3-Dicarbonyl + Hydrazine P Pyrazole Core A->P Knorr Synthesis B Alkyne + Nitrile Imine B->P 1,3-Dipolar Cycloaddition C Aldehyde + Hydrazine + Active Methylene C->P Multicomponent Reaction (MCR) Knorr Knorr: - Foundational - Readily available starters Dipolar 1,3-Dipolar: - High regioselectivity MCR MCR: - High efficiency - Atom economy - Green chemistry G cluster_workflow High-Throughput Screening Workflow Lib Pyrazole Compound Library PA Primary Assay (e.g., Single Concentration) Lib->PA Hit Initial 'Hits' (Activity > Threshold) PA->Hit High Throughput DC Dose-Response Assay (e.g., IC50 Determination) Hit->DC Conf Confirmed Hits DC->Conf Potency & Efficacy SA Secondary/Orthogonal Assays (Confirm MoA, Rule out Artifacts) Conf->SA Lead Validated Leads for SAR Studies SA->Lead Selectivity & Confirmation G cluster_pathway VEGFR Signaling Pathway Inhibition VEGF VEGF Ligand VEGFR VEGFR Tyrosine Kinase VEGF->VEGFR PLC PLCγ VEGFR->PLC RAS RAS/RAF/MEK/ERK Pathway VEGFR->RAS PI3K PI3K/AKT Pathway VEGFR->PI3K Axitinib Pyrazole Inhibitor (Axitinib) Axitinib->VEGFR Inhibition Prolif Cell Proliferation, Angiogenesis, Survival PLC->Prolif RAS->Prolif PI3K->Prolif

Sources

Methodological & Application

Application Note & Protocols: Strategic Implementation of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This document provides a comprehensive guide to the strategic use of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide , a representative pyrazole-containing small molecule, in HTS campaigns. We will detail the rationale for its inclusion in screening libraries, provide step-by-step protocols for assay development and execution, and outline a robust workflow for hit validation and preliminary structure-activity relationship (SAR) analysis.

Introduction: The Rationale for Screening Pyrazole Scaffolds

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a feature that allows for diverse molecular interactions with biological targets.[5][6] Its versatility has led to the development of numerous successful drugs targeting a range of protein classes.[3][6] The subject of this guide, this compound (herein referred to as Compound X), possesses key functional groups that make it an attractive candidate for HTS:

  • A Pyrazole Core: Known to act as a bioisostere for other aromatic systems, potentially improving physicochemical properties.[6]

  • An Amino Group: Can serve as a crucial hydrogen bond donor or a site for further chemical modification.

  • An N,N-dimethylacetamide Moiety: Influences solubility and can engage in additional interactions with a target protein.

Given the prevalence of pyrazole derivatives as kinase inhibitors, this application note will focus on a hypothetical HTS campaign to identify novel inhibitors of a target protein kinase.

Pre-Screening Compound Management

Prior to initiating an HTS campaign, proper handling and characterization of Compound X are essential to ensure data quality and reproducibility.

Compound Properties
PropertyValueSource
Molecular Formula C7H12N4OPubChem[7]
Molecular Weight 168.1 g/mol PubChem[7]
Predicted XlogP -0.8PubChem[7]
Quality Control and Plating
  • Purity Assessment: The purity of Compound X should be assessed using techniques such as LC-MS and NMR to be ≥95%.

  • Solubility Testing: Determine the maximum soluble concentration of Compound X in 100% DMSO. This is critical for creating a high-concentration stock solution.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • Assay Plate Preparation: Utilize automated liquid handlers to dispense Compound X from the stock plate into 384-well or 1536-well assay plates.[8][9] The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to minimize solvent effects.

High-Throughput Screening Workflow

The success of an HTS campaign hinges on a robust and well-validated assay.[8][10] This section details the development and execution of a biochemical kinase assay suitable for HTS.

Assay Development and Miniaturization

The goal is to develop a sensitive and reproducible assay in a low-volume format (e.g., 384-well plates) to conserve reagents and compound.[11]

Protocol: Kinase Assay Development

  • Reagent Titration:

    • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay.

    • Substrate Titration: Determine the Km of the peptide substrate to ensure the assay is run at or near the Km for ATP, which allows for the identification of competitive inhibitors.

  • Assay Miniaturization: Transition the assay from a 96-well to a 384-well format, re-optimizing reagent concentrations and incubation times as needed.[11]

  • Z'-Factor Determination: Perform a "dry run" using only positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls to determine the assay's Z'-factor.[11] An assay with a Z'-factor > 0.5 is considered excellent for HTS.[11][12]

Primary Screen Execution

The primary screen involves testing a large library of compounds at a single concentration to identify "hits".[1]

Protocol: Primary HTS

  • Compound Plating: Use acoustic dispensing technology to transfer nanoliter volumes of Compound X and other library compounds into 384-well assay plates, achieving a final concentration of 10 µM.

  • Reagent Addition: Add the kinase and peptide substrate to the assay plates using automated liquid handlers.

  • Reaction Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plates at room temperature for the optimized duration.

  • Detection: Add the detection reagent (e.g., a luminescence-based reagent that measures remaining ATP).

  • Data Acquisition: Read the plates on a compatible plate reader.

Workflow for HTS Campaign

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation cluster_output Outcome Compound_QC Compound QC & Plating Primary_Screen Primary Screen (Single Concentration) Compound_QC->Primary_Screen Assay_Dev Assay Development & Miniaturization Assay_Dev->Primary_Screen Hit_Selection Hit Selection Primary_Screen->Hit_Selection Data Analysis (Z-score) Dose_Response Dose-Response & IC50 Hit_Selection->Dose_Response Cherry-picking Hits Orthogonal_Assay Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assay Confirm Potency SAR_Analysis Preliminary SAR Orthogonal_Assay->SAR_Analysis Confirm On-Target Activity Validated_Hit Validated Hit Series SAR_Analysis->Validated_Hit

Caption: High-level workflow for an HTS campaign.

Data Analysis and Hit Validation

Rigorous data analysis and hit validation are crucial to eliminate false positives and prioritize promising compounds for further study.[13][14]

Primary Screen Data Analysis
  • Normalization: Raw data from each plate is normalized using the positive and negative controls.

  • Hit Selection: A statistical method, such as the Z-score, is used to identify compounds that produce a significant effect compared to the control wells.[8] A common cutoff is a Z-score of ≤ -3.

Hit Confirmation and Dose-Response

Compounds identified as hits in the primary screen are "cherry-picked" and re-tested in a dose-response format to confirm their activity and determine their potency (IC50).

Protocol: Dose-Response Assay

  • Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Perform the kinase assay as described previously with the diluted compound.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Orthogonal and Secondary Assays

To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay.[14]

  • Orthogonal Assay: A different assay format that measures the same biological endpoint (e.g., a fluorescence polarization assay instead of a luminescence-based one).

  • Secondary Assays: These assays are designed to confirm on-target activity and assess selectivity.

    • Cell-Based Assays: Evaluate the compound's ability to inhibit the target kinase in a cellular context.

    • Selectivity Profiling: Test the compound against a panel of other kinases to determine its selectivity profile.

Hit Validation Cascade

Hit_Validation Primary_Hit Primary Hit Activity at single concentration Dose_Response Confirmed Hit Potency (IC50) determined Primary_Hit->Dose_Response Dose-Response Confirmation Orthogonal_Test Robust Hit Activity confirmed in alternate assay Dose_Response->Orthogonal_Test Orthogonal Assay Validation Cellular_Activity Active Hit On-target effect in cells Orthogonal_Test->Cellular_Activity Cell-Based Assay Validated_Lead Validated Lead Series Preliminary SAR established Cellular_Activity->Validated_Lead SAR & Selectivity Profiling

Caption: A typical cascade for hit validation.

Preliminary Structure-Activity Relationship (SAR) Analysis

If multiple pyrazole-containing compounds from the screening library are identified as hits, a preliminary SAR analysis can be conducted.[11] This involves comparing the structures and potencies of related active and inactive compounds to identify key chemical features required for activity. This early SAR can guide the synthesis of new analogs with improved potency and properties.

Conclusion

The strategic use of this compound and similar pyrazole-containing molecules in HTS campaigns offers a promising avenue for the discovery of novel drug candidates. By following a rigorous process of assay development, screening, data analysis, and hit validation, researchers can effectively identify and advance promising compounds into the drug discovery pipeline. This application note provides a foundational framework that can be adapted to various biological targets and assay formats, underscoring the broad utility of the pyrazole scaffold in modern therapeutic discovery.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: PubMed Central URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]

  • Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Source: Anticancer Research URL: [Link]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World URL: [Link]

  • Title: Quantitative high-throughput screening data analysis: challenges and recent advances - PMC Source: NIH URL: [Link]

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  • Title: High-throughput screening - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Assay Development for High-Throughput Drug Screening Against Mycobacteria Source: PubMed URL: [Link]

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  • Title: Comprehensive Analysis of High-Throughput Screening Data Source: SPIE Digital Library URL: [Link]

  • Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: Oxford Academic URL: [Link]

  • Title: Hit Identification - Revolutionizing Drug Discovery Source: Vipergen URL: [Link]

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  • Title: Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis Source: NIH URL: [Link]

  • Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC Source: PubMed Central URL: [Link]

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Application Notes and Protocols for Cell-Based Assays with Onalespib [2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide]

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing Onalespib, also known as AT13387, a potent and selective second-generation Hsp90 inhibitor, in cell-based assays.[1][2] We delve into the molecular mechanism of Onalespib, offering detailed, field-proven protocols for assessing its biological activity, including cell proliferation, cytotoxicity, and target engagement via Western blotting. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the anti-neoplastic properties of Onalespib in a preclinical setting.

Introduction to Onalespib and its Target: Hsp90

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a multitude of client proteins.[3][4] In malignant cells, Hsp90 is often overexpressed and plays a critical role in stabilizing oncoproteins that drive tumor growth, proliferation, and survival.[5] This makes Hsp90 a compelling target for cancer therapy.

Onalespib (AT13387) is a synthetic, non-ansamycin, small-molecule inhibitor of Hsp90.[1][5] It selectively binds to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting its chaperone function.[5] This inhibition leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins, effectively disrupting multiple oncogenic signaling pathways simultaneously.[4][6] Onalespib has demonstrated potent anti-proliferative activity across a wide range of tumor cell lines.[7][8]

Mechanism of Action: The Hsp90 Chaperone Cycle and its Inhibition

The Hsp90 chaperone cycle is an ATP-dependent process. In its open conformation, Hsp90 binds to client proteins. The binding of ATP triggers a conformational change to a closed state, which is essential for client protein maturation and activation. Subsequent ATP hydrolysis returns Hsp90 to its open state, releasing the folded client protein.

Onalespib disrupts this cycle by occupying the ATP-binding site, locking Hsp90 in a conformation that is unfavorable for client protein interaction and maturation. This leads to the misfolding and subsequent degradation of client proteins, many of which are crucial for cancer cell survival, such as receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., AKT, RAF-1), and transcription factors.[8][9] A key pharmacodynamic biomarker of Hsp90 inhibition is the compensatory upregulation of Hsp70, which is induced as part of the heat shock response.[5][6]

Hsp90_Inhibition_Pathway Mechanism of Onalespib Action cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition by Onalespib cluster_2 Downstream Cellular Effects Hsp90 (Open) Hsp90 (Open) Hsp90-Client Complex (Open) Hsp90-Client Complex (Open) Hsp90 (Open)->Hsp90-Client Complex (Open) ADP + Pi ADP + Pi Hsp90 (Open)->ADP + Pi Inactive Hsp90 Inactive Hsp90 Hsp90 (Open)->Inactive Hsp90 Client Protein (Unfolded) Client Protein (Unfolded) Client Protein (Unfolded)->Hsp90-Client Complex (Open) Binding Degradation Degradation Client Protein (Unfolded)->Degradation Ubiquitin-Proteasome Pathway ATP ATP ATP->Hsp90-Client Complex (Open) ATP Binding Hsp90-Client Complex (Closed) Hsp90-Client Complex (Closed) Hsp90-Client Complex (Open)->Hsp90-Client Complex (Closed) ATP Binding Hsp90-Client Complex (Closed)->Hsp90 (Open) ATP Hydrolysis Client Protein (Folded & Active) Client Protein (Folded & Active) Hsp90-Client Complex (Closed)->Client Protein (Folded & Active) Maturation & Release Oncogenic Signaling Oncogenic Signaling Client Protein (Folded & Active)->Oncogenic Signaling Promotes Onalespib Onalespib Onalespib->Hsp90 (Open) Competitive Binding to ATP Pocket Inactive Hsp90->Degradation Hsp70 Induction Hsp70 Induction Inactive Hsp90->Hsp70 Induction Triggers Heat Shock Response Degradation->Oncogenic Signaling Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces Cell Proliferation Cell Proliferation Oncogenic Signaling->Cell Proliferation Drives Oncogenic Signaling->Apoptosis Inhibits

Caption: Onalespib competitively binds to the ATP pocket of Hsp90, inhibiting its chaperone function and leading to the degradation of client oncoproteins, which in turn suppresses oncogenic signaling, inhibits proliferation, and induces apoptosis.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of Onalespib is provided below.

PropertyValueReference
Alternate Names AT13387[10][11]
Molecular Formula C₂₄H₃₁N₃O₃[8][11]
Molecular Weight 409.52 g/mol [1][11]
CAS Number 912999-49-6[1][11]
Appearance Solid[12]
Solubility Soluble in DMSO (e.g., 25 mg/mL)[1]
Storage Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year.[1]
Preparation of Stock Solutions

Caution: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling Onalespib.

  • To prepare a 10 mM stock solution, dissolve 4.095 mg of Onalespib in 1 mL of anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C.

Cell Culture Working Solutions

For cell-based assays, dilute the DMSO stock solution in complete cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).

Experimental Protocols

The following protocols provide a starting point for evaluating the cellular effects of Onalespib. Optimization may be required depending on the cell line and specific experimental conditions.

Cell Proliferation/Cytotoxicity Assay (MTS/MTT or equivalent)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Onalespib stock solution (10 mM in DMSO)

  • MTS/MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at the appropriate wavelength

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Onalespib in complete medium. A typical concentration range to start with is 1 nM to 10 µM.[13] Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Onalespib or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.[13]

  • Assay Development: Add the MTS/MTT reagent to each well according to the manufacturer's instructions (typically 20 µL).

  • Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve and determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of viability) value.

Target Engagement and Downstream Signaling by Western Blotting

This protocol is designed to verify the on-target activity of Onalespib by assessing the degradation of Hsp90 client proteins and the induction of Hsp70.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture plates

  • Onalespib stock solution (10 mM in DMSO)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Hsp70, anti-EGFR, anti-AKT, anti-p-AKT, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to adhere overnight. Treat the cells with various concentrations of Onalespib (e.g., 10 nM, 30 nM, 100 nM) or vehicle control for a specified time (e.g., 18, 24, 48, or 72 hours).[1][14]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and resolve the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of Hsp90 client proteins and Hsp70 in Onalespib-treated samples to the vehicle control.

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cancer cell line of interest

  • 96-well clear-bottom, black-walled cell culture plates

  • Onalespib stock solution (10 mM in DMSO)

  • Caspase-Glo® 3/7 Assay System or equivalent

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of Onalespib concentrations as described in the proliferation assay protocol. Include a positive control for apoptosis if available.

  • Incubation: Incubate the plate for a duration determined by the cell line's response to the compound (e.g., 24, 48, or 72 hours).

  • Assay Procedure: Allow the plate and Caspase-Glo® 3/7 reagent to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Expected Results and Interpretation

  • Cell Proliferation/Cytotoxicity: Onalespib is expected to inhibit cell proliferation in a dose-dependent manner in sensitive cell lines, with reported GI₅₀ values typically in the nanomolar range (13-260 nM).[8]

  • Western Blotting: Successful target engagement will be demonstrated by a dose- and time-dependent decrease in the protein levels of Hsp90 clients (e.g., EGFR, AKT, CDK4) and a corresponding increase in the expression of Hsp70.[1][14]

  • Apoptosis: Treatment with Onalespib should lead to a dose-dependent increase in caspase-3/7 activity, indicating the induction of apoptosis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no cytotoxicity Cell line is resistant to Hsp90 inhibition.Screen a panel of cell lines; confirm target expression.
Incorrect compound concentration or incubation time.Optimize dose range and time course.
Compound instability.Prepare fresh dilutions for each experiment.
No change in client protein levels Insufficient compound concentration or treatment duration.Increase concentration and/or extend incubation time.
Poor antibody quality.Validate antibodies with positive and negative controls.
Low expression of the client protein in the chosen cell line.Select a cell line known to express the client protein of interest.
High background in assays High DMSO concentration.Ensure final DMSO concentration is non-toxic (≤ 0.5%).
Contamination.Use sterile technique and check for mycoplasma contamination.

Conclusion

Onalespib is a potent Hsp90 inhibitor with significant anti-neoplastic potential. The protocols outlined in this application note provide a robust starting point for researchers to investigate its cellular mechanisms of action and to identify sensitive cancer cell types. Careful experimental design and data interpretation are crucial for accurately assessing the therapeutic potential of this compound.

References

  • Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. National Institutes of Health. [Link]

  • Schematic representation of Hsp90 signaling pathway in Aspergillus sp. ResearchGate. [Link]

  • The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. National Institutes of Health. [Link]

  • Onalespib. PubChem. [Link]

  • Hsp90 – from signal transduction to cell transformation. PubMed Central. [Link]

  • Schematic representation of HSP90/HSP70 signaling pathways in cancer. ResearchGate. [Link]

  • The schematic illustration of Hsp90 interactions with signaling. ResearchGate. [Link]

  • Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. National Institutes of Health. [Link]

  • Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors. PubMed Central. [Link]

  • AT13387, an HSP90 Inhibitor, by the Pediatric Preclinical Testing Program. GlpBio. [Link]

  • Western-blotting analysis of Hsp90 client proteins and F-box protein. ResearchGate. [Link]

  • Effect of AT13387 treatment on HSP90 client protein levels. ResearchGate. [Link]

  • Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer. PubMed Central. [Link]

  • The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. National Institutes of Health. [Link]

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Application Note: Robust Analytical Method Development for the Quantification of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, a novel small molecule of interest in pharmaceutical development. The protocols detailed herein are designed to ensure accuracy, precision, and robustness, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This application note will focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection as the primary analytical technique, supplemented by considerations for mass spectrometry (MS) detection and alternative chromatographic approaches.

Introduction and Analytical Target Profile (ATP)

This compound is a heterocyclic compound containing a pyrazole core, an amino group, and a dimethylacetamide moiety. Its chemical structure (Figure 1) suggests a polar nature, which presents specific challenges and opportunities for analytical method development. The presence of the pyrazole and amino groups provides chromophores for UV detection, while the overall structure is amenable to ionization for mass spectrometry.

Figure 1: Chemical Structure of this compound

Caption: Key identifiers for this compound.

The primary objective of this application note is to establish a robust, validated analytical method for the accurate quantification of this compound in bulk drug substance and formulated products. The Analytical Target Profile (ATP) , as introduced in ICH Q14, is defined as follows: "The analytical procedure must be able to accurately and precisely quantify this compound in the presence of its potential impurities and degradation products, with a target accuracy of 98.0-102.0% and a precision of ≤ 2.0% Relative Standard Deviation (RSD)."[2]

Chromatographic Method Development: A Stepwise Approach

A systematic approach to method development is crucial for achieving a robust and reliable analytical procedure. The following sections detail the experimental choices and their rationale.

Initial Screening and Column Selection

Given the polar nature of the analyte, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was selected as the primary approach.[4] The initial column screening focused on stationary phases that offer good retention and peak shape for polar compounds.

  • C18 Columns: A standard C18 column is a good starting point for most small molecules.[5] However, for highly polar compounds, retention can be a challenge, potentially requiring highly aqueous mobile phases that can lead to phase collapse.

  • Polar-Embedded and Polar-Endcapped C18 Columns: These columns are designed to provide better retention for polar analytes and are more stable in highly aqueous mobile phases.

  • Phenyl-Hexyl Columns: The phenyl-hexyl phase can offer alternative selectivity through π-π interactions with the pyrazole ring of the analyte.

Expert Insight: For this specific analyte, a polar-endcapped C18 column is recommended to mitigate poor retention and improve peak shape, which can be a common issue with basic amino groups.

Mobile Phase Optimization

The mobile phase composition is a critical parameter for achieving optimal separation and peak shape.

  • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and UV cutoff.

  • Aqueous Phase and pH Control: The amino group on the pyrazole ring has a basic character. Therefore, controlling the pH of the aqueous mobile phase is essential for consistent retention and peak shape. A buffer in the acidic pH range (e.g., 2.5-4.5) will ensure the amino group is protonated, leading to better peak symmetry. Formic acid or trifluoroacetic acid (TFA) at low concentrations (0.1%) are common choices.

  • Gradient vs. Isocratic Elution: An initial gradient elution is recommended to determine the retention behavior of the analyte and any potential impurities. Once the retention time is established, the method can be optimized for either isocratic or a refined gradient elution for faster run times and better resolution.

Workflow for Method Development:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Analytical Target Profile (ATP) B Select Initial Column (e.g., C18, Polar-Embedded) A->B C Screen Mobile Phases (ACN/H2O with 0.1% Formic Acid) B->C D Run Generic Gradient C->D E Evaluate Peak Shape and Retention D->E F Adjust Mobile Phase pH and Buffer E->F G Optimize Gradient Slope and Time E->G H Assess Resolution from Impurities G->H I Finalize Method Parameters H->I J Perform System Suitability I->J K Proceed to Method Validation J->K

Caption: A logical workflow for HPLC method development.

Detailed Analytical Protocol: RP-HPLC-UV Method

This protocol describes a validated method for the quantification of this compound.

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: HPLC grade acetonitrile, formic acid, and purified water.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Gradient Program 5% to 95% B over 10 minutes
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples.

  • Sample Solution: Prepare the sample by dissolving the bulk drug substance or formulated product in the diluent to achieve a target concentration within the calibration range.

Method Validation According to ICH Q2(R2) Guidelines

Method validation is a critical step to ensure that the analytical procedure is fit for its intended purpose.[6] The following parameters should be evaluated as per ICH Q2(R2) guidelines.[1][3][7]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by:

  • Forced Degradation Studies: Subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method should be able to resolve the main peak from any degradant peaks.

  • Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure: Analyze a minimum of five concentrations of the reference standard across the desired range.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by:

  • Spiked Placebo Analysis: Spiking a placebo (formulation matrix without the active ingredient) with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyzing a minimum of six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Analyzing the same sample on different days, by different analysts, and on different instruments.

  • Acceptance Criteria: The RSD for replicate preparations should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Determination: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by these variations.

Method Validation Summary:

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
Robustness System suitability passes under varied conditions.

Alternative and Complementary Analytical Techniques

While RP-HPLC-UV is a robust and widely accessible technique, other methods can be employed for confirmatory analysis or to address specific analytical challenges.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity and is particularly useful for the identification of impurities and degradants.[8] It can also be used for quantification, especially at low concentrations. The pyrazole nitrogen atoms are likely sites for protonation, making positive ion electrospray ionization (ESI+) a suitable mode.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that are poorly retained in reversed-phase chromatography, HILIC can be a powerful alternative.[8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different retention mechanism.

Gas Chromatography (GC)

Given the compound's structure, GC is likely not the ideal primary technique due to potential thermal degradation of the amino and amide functionalities in the high-temperature injection port.[9] However, with appropriate derivatization, GC could be explored for specific applications like residual solvent analysis in the bulk drug substance.

Decision Tree for Analytical Method Selection:

A Analyte: this compound B Primary Goal: Quantification in Bulk and Formulation A->B C Is the analyte polar? B->C D Yes C->D Polar functional groups E No C->E F Primary Technique: RP-HPLC-UV D->F G Alternative for high polarity: HILIC F->G If poor retention H Confirmatory/Impurity ID: LC-MS F->H For higher sensitivity/selectivity I Not Recommended (Thermal Instability): GC F->I Consider potential degradation

Caption: A decision-making framework for selecting the appropriate analytical technique.

Conclusion

The development of a robust and validated analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The RP-HPLC-UV method detailed in this application note provides a reliable and accurate approach for the quantification of this compound. By following a systematic method development process and adhering to ICH validation guidelines, researchers and drug development professionals can confidently implement this method for routine analysis and quality control.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

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The Investigator's Guide to 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide: A Chemical Probe for Interrogating p38 MAPK Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Tool for a Critical Signaling Node

The study of cellular signaling pathways is fundamental to understanding health and disease. Protein kinases, which regulate a vast array of cellular processes, are among the most critical drug targets.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3][4] This guide introduces 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide , a novel chemical probe built upon this scaffold.

While direct literature for this specific compound is not yet available, its structural motifs strongly suggest activity against protein kinases.[5][6] Based on extensive structure-activity relationship (SAR) data from analogous 4-aminopyrazole compounds that inhibit the p38 mitogen-activated protein kinase (MAPK) family, we have developed this comprehensive guide to its hypothetical application as a p38 MAPK chemical probe.[1][5][7] This document provides the foundational knowledge and detailed protocols to empower researchers to effectively utilize this compound to dissect the intricate roles of p38 signaling.

The p38 MAPKs are key transducers of cellular stress signals, implicated in inflammation, apoptosis, cell cycle regulation, and cancer. A high-quality chemical probe is an invaluable tool for elucidating the specific contributions of p38 kinase activity in these contexts.[8]

PART 1: Core Principles and Compound Profile

Scientific Rationale: Why Target p38 MAPK?

The p38 MAPK signaling cascade is a central hub for cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers. The ability to acutely and specifically inhibit p38 kinase activity with a small molecule allows for the precise dissection of its downstream consequences, a task that can be challenging with genetic methods alone.[9]

Mechanism of Action (Hypothesized)

Based on crystal structures of similar pyrazole-based inhibitors, this compound is predicted to be an ATP-competitive inhibitor. The 4-amino-pyrazole core is expected to form key hydrogen bonds with the hinge region of the p38 ATP-binding pocket, a common interaction mode for this class of inhibitors.[5] The N,N-dimethylacetamide moiety likely occupies the solvent-exposed region, influencing the compound's physicochemical properties and potential selectivity.

Diagram 1: Hypothesized Binding Mode

This diagram illustrates the predicted interaction of the chemical probe within the ATP-binding pocket of p38α, highlighting the key hydrogen bond interactions with the kinase hinge region.

G cluster_kinase p38α ATP Pocket cluster_probe Chemical Probe Hinge Hinge Region (Met109, Gly110) Gatekeeper Gatekeeper (Thr106) DFG_Motif DFG Motif Pyrazole 4-Amino-Pyrazole Core Pyrazole->Hinge H-Bonds Pyrazole->Gatekeeper Selectivity Pocket Amide N,N-dimethylacetamide Pyrazole->Amide N1-substitution Solvent Solvent Amide->Solvent Solvent Interaction

Compound Profile and Handling

Proper handling and storage are critical for ensuring the integrity and activity of the chemical probe.

PropertyDataSource
IUPAC Name This compound[10]
Molecular Formula C₇H₁₂N₄O[6]
Molecular Weight 168.20 g/mol [10]
Predicted cLogP -0.8[6]
Appearance Solid-
Solubility Soluble in DMSO (≥ 25 mg/mL), sparingly in aqueous buffers-
Storage Store at -20°C, protect from light and moisture-
Purity ≥98% (recommended for all biological assays)-

Note: Experimental data should be generated to confirm predicted values.

PART 2: Experimental Protocols

The following protocols are designed to validate the activity and guide the use of this compound as a p38 MAPK inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the potency (IC₅₀) of the compound against the target kinase (p38α) and assess its selectivity against related kinases.

Principle: A biochemical assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by the purified kinase.

Materials:

  • Purified, active p38α kinase (and other kinases for selectivity panel)

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or phosphospecific antibody)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the compound in DMSO, starting from 10 mM. Then, dilute further into the kinase buffer to the desired final concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the kinase activity according to the manufacturer's protocol for the chosen detection reagent.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram 2: In Vitro Kinase Assay Workflow

This flowchart outlines the key steps for determining the in vitro potency of the chemical probe.

G A Prepare Compound Serial Dilution B Add Compound to Assay Plate A->B C Add Kinase + Substrate Solution B->C D Pre-incubate (15 min) C->D E Initiate with ATP D->E F Incubate (60 min at 30°C) E->F G Add Detection Reagent F->G H Read Signal (Luminescence/Fluorescence) G->H I Calculate IC50 H->I

Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits p38 MAPK signaling in a cellular context by measuring the phosphorylation of a direct downstream substrate.

Principle: p38α phosphorylates MAPK-activated protein kinase 2 (MK2). Inhibition of p38 will lead to a dose-dependent decrease in phosphorylated MK2 (p-MK2).

Materials:

  • Cell line responsive to p38 activation (e.g., THP-1, HeLa, or U-937)

  • Cell culture medium and supplements

  • p38 activator (e.g., Anisomycin, LPS, or UV radiation)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the chemical probe (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.

  • Stimulation: Add the p38 activator (e.g., 10 µg/mL Anisomycin) and incubate for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-MK2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe for total MK2 and a loading control (GAPDH).

    • Quantify band intensities and normalize the p-MK2 signal to total MK2 and the loading control.

    • Plot the normalized p-MK2 signal against the compound concentration to determine the cellular EC₅₀.

Best Practices and Use of Controls

To ensure the data generated is robust and interpretable, adherence to best practices for chemical probes is essential.[11]

  • Concentration: Use the lowest concentration of the probe that elicits the desired effect to minimize off-target activity. The cellular concentration should ideally not exceed 100x the in vitro IC₅₀.

  • Negative Control: If available, use a structurally similar but biologically inactive analog. This helps to control for off-target effects or phenotypes caused by the chemical scaffold itself.

  • Target Knockout/Knockdown: The ultimate validation is to show that the probe has no effect in cells where the target protein has been genetically removed (e.g., via CRISPR or siRNA).

Conclusion

This compound represents a promising, albeit currently uncharacterized, chemical tool. Based on strong precedent from its chemical class, this guide provides a robust framework for its evaluation and use as a probe for the p38 MAPK pathway. By following these protocols and best practices, researchers can rigorously validate its activity and leverage it to gain deeper insights into the complex biology governed by stress-activated protein kinases.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • A rule of two for using chemical probes?. Practical Fragments. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

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Application Notes and Protocols for In Vivo Studies with 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the therapeutic potential of the novel compound, 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. While direct in vivo data for this specific molecule is not extensively published, its pyrazole core structure is present in compounds with demonstrated biological activities, including anti-inflammatory and anti-cancer effects[1][2]. Therefore, this guide is structured to provide researchers with a robust, scientifically-grounded workflow for a thorough preclinical evaluation, adaptable to various potential therapeutic indications.

This document emphasizes a logical, stepwise progression from initial compound characterization and safety assessment to efficacy testing in relevant disease models. Adherence to rigorous experimental design, ethical animal use, and appropriate statistical analysis is paramount for generating reproducible and translatable data[3][4][5].

PART 1: Pre-In Vivo Characterization & Formulation

Before proceeding to in vivo experiments, a thorough understanding of the compound's physicochemical properties and a suitable vehicle for administration must be established.

Physicochemical Properties Summary

A summary of the known properties of this compound is presented below. These parameters are critical for developing an appropriate formulation for in vivo administration.

PropertyValue/InformationSource
Molecular FormulaC7H12N4O
Molecular Weight168.1 g/mol
AppearanceSolid (predicted)-
SolubilityData not available-
Formulation Development for In Vivo Administration

The choice of vehicle is critical and should be inert, non-toxic, and capable of solubilizing the compound at the required concentrations[6][7].

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Testing:

    • Assess the solubility of the compound in a panel of common, biocompatible vehicles. Start with aqueous vehicles and progress to co-solvents and suspensions if necessary.

    • Recommended Vehicles for Screening:

      • Sterile Saline (0.9% NaCl)

      • Phosphate-Buffered Saline (PBS)

      • 5% Dextrose in Water (D5W)

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

      • 10% DMSO in saline

      • 20% PEG400 in saline

  • Formulation Preparation (Example for a Suspension):

    • Weigh the required amount of this compound.

    • Add a small amount of the chosen vehicle (e.g., 0.5% CMC) to form a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.

    • Visually inspect for homogeneity before each administration.

  • Stability Assessment:

    • Assess the short-term stability of the formulation at room temperature and under refrigerated conditions to ensure the compound does not degrade or precipitate during the course of the experiment.

PART 2: Foundational In Vivo Studies: Toxicology and Pharmacokinetics

A critical initial step in any in vivo program is to determine the safety profile and pharmacokinetic behavior of the test compound.

Acute Toxicity and Dose Range-Finding Study

This study aims to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity. This information is crucial for selecting dose levels for subsequent efficacy studies.

Protocol 2: Acute Toxicity Study in Rodents

  • Animal Model:

    • Select a common rodent strain, such as C57BL/6 mice or Sprague-Dawley rats[5]. Use both male and female animals to identify any sex-specific differences in toxicity[8].

  • Experimental Design:

    • Use a dose-escalation design. For example, start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg).

    • Include a vehicle control group.

    • Administer the compound via the intended therapeutic route (e.g., oral gavage, intraperitoneal injection)[9][10][11].

  • Parameters to Monitor:

    • Mortality: Record any deaths within the observation period (typically 7-14 days).

    • Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in posture, activity, breathing, and presence of tremors or convulsions[12][13].

    • Body Weight: Measure body weight daily. A significant drop in body weight is an indicator of toxicity.

    • Necropsy: At the end of the study, perform a gross necropsy to examine major organs for any abnormalities[14].

Pharmacokinetic (PK) Study

A PK study provides information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in designing an effective dosing schedule.

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model:

    • Use a rodent model, often cannulated for ease of repeated blood sampling.

  • Experimental Design:

    • Administer a single, well-tolerated dose of the compound via both intravenous (IV) and the intended therapeutic route (e.g., oral) to determine bioavailability.

    • Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Analysis:

    • Process blood to obtain plasma.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key PK parameters such as:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the curve (AUC)

      • Half-life (t1/2)

      • Bioavailability (F%)

PART 3: Efficacy Evaluation in Disease Models

Based on the structural class of the compound, this section outlines protocols for two potential therapeutic areas: inflammatory pain and cancer.

Inflammatory Pain Models

Animal models of inflammatory pain are well-established and are used to assess the analgesic and anti-inflammatory properties of novel compounds[15][16][17].

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation and hyperalgesia.

  • Animal Model:

    • Male Sprague-Dawley rats (180-200g).

  • Experimental Workflow:

    G acclimatization Acclimatization (7 days) baseline Baseline Paw Volume Measurement acclimatization->baseline treatment Compound or Vehicle Administration (PO/IP) baseline->treatment induction Carrageenan Injection (Subplantar) treatment->induction 30-60 min pre-induction measurement Paw Volume & Nociceptive Testing (1-6 hours post-carrageenan) induction->measurement

    Caption: Workflow for Carrageenan-Induced Paw Edema Model.

  • Methodology:

    • Baseline Measurements: Measure the paw volume of each rat using a plethysmometer.

    • Treatment: Administer this compound at various doses (determined from the MTD study) or vehicle to different groups of animals.

    • Induction of Inflammation: 30-60 minutes after treatment, inject 1% λ-carrageenan solution into the plantar surface of the right hind paw[17].

    • Endpoint Measurement:

      • Paw Edema: Measure paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection. The percentage inhibition of edema is calculated.

      • Thermal Hyperalgesia: Assess paw withdrawal latency to a radiant heat source (Hargreaves test)[15].

      • Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments.

Oncology Models

Given that related pyrazole derivatives have shown activity as VEGFR-2 inhibitors, evaluating the compound in a cancer model is a logical step[1].

Protocol 5: Xenograft Tumor Growth Model in Immunocompromised Mice

This model assesses the ability of a compound to inhibit tumor growth in vivo.

  • Animal Model:

    • Immunocompromised mice (e.g., Nude, SCID) are required to prevent rejection of human tumor cells.

  • Experimental Workflow:

    G acclimatization Acclimatization (7 days) implantation Subcutaneous Tumor Cell Implantation acclimatization->implantation cell_culture Tumor Cell Culture (e.g., HGC-27) cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Initiate Dosing (Compound or Vehicle) randomization->dosing monitoring Monitor Tumor Volume & Body Weight (2-3x/week) dosing->monitoring endpoint Study Endpoint (e.g., Tumor Size Limit) monitoring->endpoint

    Caption: Workflow for a Xenograft Tumor Growth Study.

  • Methodology:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HGC-27 gastric cancer cells, based on related compound data) into the flank of each mouse[1].

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Then, randomize animals into treatment groups with similar mean tumor volumes.

    • Treatment: Begin daily (or as determined by PK data) administration of this compound or vehicle.

    • Endpoint Measurement:

      • Tumor Volume: Measure tumors with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

      • Body Weight: Monitor body weight as an indicator of toxicity.

      • Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI as a measure of efficacy.

PART 4: Advanced In Vivo Analysis

For promising candidates, further in vivo studies can provide deeper mechanistic insights.

In Vivo Imaging

In vivo imaging techniques allow for non-invasive, longitudinal monitoring of drug distribution and target engagement[18][19][20][21][22].

  • Positron Emission Tomography (PET): If the compound can be radiolabeled, PET can be used to visualize its biodistribution and accumulation in tumors or inflamed tissues in real-time[18].

  • Fluorescence Imaging: By conjugating the compound to a fluorescent probe, its localization at a cellular level can be tracked[19].

PART 5: Data Analysis and Interpretation

  • Sample Size Calculation: Perform a power analysis before starting the study to determine the appropriate number of animals per group to detect a statistically significant effect[14][23].

  • Statistical Tests:

    • For comparing two groups (e.g., vehicle vs. single dose), use a Student's t-test.

    • For comparing multiple groups, use a one-way or two-way Analysis of Variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's test)[27].

    • Tumor growth curves are often analyzed using a repeated-measures ANOVA.

PART 6: Ethical Considerations and Reporting

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparent and comprehensive reporting of study design and results[3].

References

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  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]

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  • UCL Discovery. (n.d.). Using InVivoStat to perform the statistical analysis of experiments. [Link]

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  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. [Link]

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  • ScienceLab.com. (2005). Material Safety Data Sheet - N,N-Dimethylacetamide MSDS. [Link]

  • Organisation for Economic Co-operation and Development. (2003). N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5. [Link]

  • Aaron Chemistry. (2024). Safety Data Sheet. [Link]

  • PubMed. (n.d.). Population pharmacokinetics of dimethylacetamide in children during standard and once-daily IV busulfan administration. [Link]

  • National Institutes of Health. (2025). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. [Link]

  • PubMed. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. [Link]

  • PubMed. (2007). Cytotoxicity of dimethylacetamide and pharmacokinetics in children receiving intravenous busulfan. [Link]

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Application Note: A Robust and Scalable Synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activities.[1][2] The compound 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a valuable bifunctional building block, featuring a reactive amino group and a synthetically versatile acetamide side chain. This structure makes it an ideal intermediate for the synthesis of complex pharmaceutical candidates, particularly in the development of kinase inhibitors and other targeted therapies.

This application note provides a detailed, two-step synthetic protocol for this compound, designed for both laboratory-scale synthesis and industrial scale-up. The described methodology emphasizes safety, efficiency, and scalability, addressing common challenges encountered when transitioning from the bench to a pilot plant. The protocols are grounded in established chemical principles, explaining the rationale behind key experimental choices to ensure reproducibility and high purity of the final product.

Overall Synthetic Pathway

The synthesis is accomplished via a two-step sequence starting from commercially available 4-nitro-1H-pyrazole. The initial step involves the reduction of the nitro group to form the key intermediate, 4-amino-1H-pyrazole. This is followed by a regioselective N-alkylation at the N1 position of the pyrazole ring with 2-chloro-N,N-dimethylacetamide to yield the target compound.

Step 1: Reduction of 4-nitro-1H-pyrazole

Step 2: N-Alkylation of 4-amino-1H-pyrazole

Experimental Protocols: Laboratory Scale

Protocol 1: Synthesis of 4-amino-1H-pyrazole

This protocol details the catalytic hydrogenation of 4-nitro-1H-pyrazole. This method is highly efficient and clean, typically affording the product in high purity after a simple work-up.

Causality of Experimental Choices:

  • Catalyst: 10% Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups. It offers excellent activity and selectivity, minimizing side reactions.

  • Solvent: Methanol (MeOH) is chosen for its ability to dissolve the starting material and for its compatibility with the hydrogenation reaction. It is also easily removed during work-up.

  • Hydrogen Pressure: A pressure of 50 psi is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.

Materials:

  • 4-nitro-1H-pyrazole (1.0 eq)

  • 10% Palladium on carbon (50% wet, 0.05 eq by weight of Pd)

  • Methanol (20 mL per gram of starting material)

  • Hydrogen gas

  • Celite®

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • To a Parr hydrogenation vessel, add 4-nitro-1H-pyrazole and methanol.

  • Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere. Safety Note: Dry Pd/C is pyrophoric and must be handled with care. The use of a 50% wet catalyst is highly recommended to mitigate this risk.[3]

  • Seal the vessel and purge it with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-1H-pyrazole as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the regioselective N-alkylation of 4-amino-1H-pyrazole.

Causality of Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a mild and inexpensive inorganic base, sufficient to deprotonate the pyrazole N-H, facilitating the nucleophilic attack on the alkyl halide.[1] Its insolubility in the reaction solvent simplifies its removal during work-up.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction, as it effectively solvates the potassium cation without solvating the pyrazole anion, thus enhancing its nucleophilicity.

  • Reagent: 2-chloro-N,N-dimethylacetamide is a commercially available and effective alkylating agent for this transformation.

Materials:

  • 4-amino-1H-pyrazole (1.0 eq)

  • 2-chloro-N,N-dimethylacetamide (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5 eq)

  • N,N-Dimethylformamide (DMF) (10 mL per gram of 4-amino-1H-pyrazole)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-amino-1H-pyrazole, potassium carbonate, and DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloro-N,N-dimethylacetamide to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the pure this compound.

Scale-Up Considerations and Protocol

Transitioning the synthesis from a laboratory scale (grams) to a pilot or production scale (kilograms) introduces new challenges that must be addressed to ensure safety, efficiency, and product consistency.

Step 1: Reduction of 4-nitro-1H-pyrazole (Scale-Up)
  • Thermal Management: The reduction of nitro groups is a highly exothermic reaction. On a large scale, the heat generated can accumulate rapidly, leading to a runaway reaction. A jacketed reactor with efficient cooling is mandatory. The hydrogen should be introduced at a controlled rate to manage the reaction exotherm.[4]

  • Catalyst Handling and Filtration: Handling large quantities of pyrophoric Pd/C catalyst requires specialized equipment and procedures to prevent ignition. The catalyst is typically charged as a slurry in the reaction solvent. Post-reaction, the catalyst is removed using a contained filtration system, such as a filter press, to minimize operator exposure and the risk of fire.

  • Hydrogenation Safety: Large-scale hydrogenation requires a dedicated, explosion-proof hydrogenation bay with appropriate monitoring and safety interlocks.

Scale-Up Protocol (Illustrative 1 kg Scale):

  • Charge a suitable jacketed reactor with 4-nitro-1H-pyrazole (1 kg) and methanol (20 L).

  • In a separate vessel, prepare a slurry of 10% Pd/C (50% wet, 100 g) in methanol (1 L).

  • Inert the main reactor with nitrogen, then transfer the catalyst slurry via a pressure transfer line.

  • Seal the reactor, perform nitrogen/hydrogen purges, and then pressurize with hydrogen to 50 psi.

  • Start agitation and control the hydrogen feed rate to maintain the internal temperature below 40°C.

  • After the reaction is complete, filter the batch through a pre-wetted filter press.

  • Concentrate the filtrate in a large-scale rotary evaporator or a thin-film evaporator to obtain the 4-amino-1H-pyrazole.

Step 2: N-Alkylation (Scale-Up)
  • Mixing and Mass Transfer: In a large reactor, ensuring efficient mixing of the heterogeneous mixture (solid K₂CO₃ in DMF) is critical for consistent reaction kinetics. The use of a reactor with appropriate baffle design and a powerful overhead stirrer is essential.[4]

  • Work-up and Extraction: Handling large volumes of DMF and performing multi-stage extractions can be challenging. A counter-current extraction setup can improve efficiency and reduce solvent usage. The removal of DMF from the product stream is often done via vacuum distillation.

  • Crystallization vs. Chromatography: Purification by chromatography is generally not feasible for large-scale production. Therefore, developing a robust crystallization procedure for the final product is crucial. This may involve screening different solvent/anti-solvent systems to achieve the desired purity and crystal form.

Scale-Up Protocol (Illustrative 1 kg Scale):

  • Charge a jacketed reactor with 4-amino-1H-pyrazole (1 kg), powdered K₂CO₃ (2.5 kg), and DMF (10 L).

  • Heat the mixture to 60-70 °C with vigorous agitation.

  • Slowly add a solution of 2-chloro-N,N-dimethylacetamide (1.6 kg) in DMF (2 L) over 1-2 hours to control any potential exotherm.

  • Maintain the reaction at 60-70 °C until completion.

  • Cool the reactor and transfer the contents to a larger vessel containing water (50 L).

  • Extract the product with a suitable solvent like ethyl acetate or 2-methyltetrahydrofuran.

  • Perform aqueous washes to remove DMF.

  • Concentrate the organic layer and induce crystallization by adding an anti-solvent (e.g., heptane) to isolate the final product.

Data Presentation

Compound Step Molecular Weight ( g/mol ) Equivalents Typical Yield Purity (by HPLC)
4-nitro-1H-pyrazole1 (Start)113.081.0N/A>98%
4-amino-1H-pyrazole1 (Product)83.091.090-95%>97%
2-chloro-N,N-dimethylacetamide2 (Reagent)121.571.1N/A>97%
This compound2 (Product)168.201.075-85%>99%

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Alkylation start1 4-nitro-1H-pyrazole reagent1 H₂, 10% Pd/C Methanol, 50 psi start1->reagent1 product1 4-amino-1H-pyrazole reagent1->product1 reagent2b K₂CO₃, DMF 60-70 °C product1->reagent2b Input from Step 1 reagent2a 2-chloro-N,N-dimethylacetamide reagent2a->reagent2b product2 2-(4-amino-1H-pyrazol-1-yl)- N,N-dimethylacetamide reagent2b->product2

Sources

"derivatization of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide for improved activity"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide for Improved Biological Activity

Introduction: The 4-Aminopyrazole Scaffold as a Privileged Motif

The 4-aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds, particularly kinase inhibitors.[1][2] Its structure allows for a tripartite interaction with the hinge region of many kinases, making it an ideal starting point for drug discovery campaigns.[1] The compound this compound is a versatile building block embodying this core. The primary amino group, the pyrazole ring itself, and the N1-acetamide sidechain all present opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for creating diverse chemical libraries aimed at improving biological activity.

Strategic Overview of Derivatization

The derivatization strategy for this compound focuses on three primary vectors for modification. Each vector allows for the introduction of diverse chemical functionalities to probe the structure-activity relationship (SAR) of the resulting compounds.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Generated Libraries Core This compound N4_Mod Vector 1: N4-Amine (Acylation, Alkylation, Urea Formation) Core->N4_Mod C5_Mod Vector 2: C5-Position (C-C & C-N Coupling via Halogenated Intermediate) Core->C5_Mod N1_Mod Vector 3: N1-Sidechain (Bioisosteric Replacement) Core->N1_Mod Lib1 N4-Amide/Sulfonamide Library N4_Mod->Lib1 Lib2 C5-Aryl/Heteroaryl Library C5_Mod->Lib2 Lib3 C5-Amino Library C5_Mod->Lib3 Lib4 Novel Sidechain Library N1_Mod->Lib4

Caption: Overall strategy for derivatizing the core scaffold.

Vector 1: Direct Modification of the 4-Amino Group

The exocyclic 4-amino group is the most accessible functional handle for initial derivatization. Its nucleophilicity allows for a variety of straightforward reactions to explore the chemical space around this position.

Protocol 1: N-Acylation of the 4-Amino Group

N-acylation is a fundamental strategy to introduce a diverse range of substituents and probe for key hydrogen bond interactions. This reaction is typically high-yielding and tolerant of various functional groups on the acylating agent.

Rationale: The reaction proceeds via nucleophilic attack of the 4-amino group on the electrophilic carbonyl carbon of an acyl chloride or anhydride. A mild base is used to scavenge the HCl or carboxylic acid byproduct. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 equiv.) or diisopropylethylamine (DIPEA, 1.2 equiv.). Stir the solution at room temperature for 10 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv.) or anhydride (e.g., acetic anhydride, 1.1 equiv.) dropwise as a solution in DCM.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol gradient).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3]

Vector 2: Functionalization of the Pyrazole Core via Cross-Coupling

To achieve more profound structural modifications, palladium-catalyzed cross-coupling reactions are indispensable tools.[4] These reactions require the initial installation of a "handle," typically a halogen, onto the pyrazole ring. The C5 position is often targeted for such modifications.

Protocol 2: Regioselective Bromination of the Pyrazole C5-Position

Rationale: N-Bromosuccinimide (NBS) is a mild and selective electrophilic brominating agent for electron-rich heterocycles like pyrazoles. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction's progress is a critical control point to avoid over-bromination.

Step-by-Step Methodology:

  • Setup: Dissolve the N-acylated product from Protocol 1 (1.0 equiv.) in acetonitrile.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise at room temperature.

  • Monitoring: Stir the reaction for 1-4 hours, monitoring carefully by LC-MS. The desired product will show an increase in mass corresponding to the addition of one bromine atom (M+78/80).

  • Work-up: Once the starting material is consumed, remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude 5-bromo-pyrazole intermediate can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Protocol 3: Suzuki-Miyaura C-C Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups at the C5 position.[5]

Rationale: This reaction involves a catalytic cycle with a palladium(0) species. Key steps include oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[6] The choice of catalyst, ligand, and base is crucial for success.[5][7]

G cluster_0 Suzuki-Miyaura Workflow Start 5-Bromo-Pyrazole Intermediate Reaction Reaction in Dioxane/H₂O Heat (90-100 °C) Start->Reaction Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product C5-Aryl Pyrazole Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Setup: To a microwave vial or Schlenk tube, add the 5-bromo-pyrazole intermediate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (Na₂CO₃, 2.5 equiv.).[6]

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heating: Seal the vessel and heat the reaction to 90-100 °C for 2-16 hours. Monitor by LC-MS for the disappearance of the starting material and the appearance of the product peak.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification & Characterization: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography. Characterize the final compound by NMR and HRMS to confirm its structure and purity.

Protocol 4: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position.[8][9]

Rationale: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The development of sterically hindered and electron-rich phosphine ligands (e.g., tBuBrettPhos) has been critical for achieving high efficiency, especially with challenging heterocyclic substrates.[8][10] The base (often a strong, non-nucleophilic one like NaOt-Bu or LiHMDS) is essential for deprotonating the amine coupling partner.[11]

Step-by-Step Methodology:

  • Setup (Glovebox Recommended): In an inert atmosphere (glovebox), combine the 5-bromo-pyrazole intermediate (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol%), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS, 2.0 equiv.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heating: Seal the reaction vessel and heat to 80-110 °C. The reaction time can vary from 4 to 24 hours.

  • Monitoring (Self-Validation): Track the reaction's progress via LC-MS. The consumption of the brominated starting material and the emergence of the aminated product are key validation checkpoints.

  • Work-up & Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue using column chromatography.

  • Characterization: Confirm the identity and purity of the C5-aminated product by NMR and HRMS.

Vector 3: Bioisosteric Replacement of the N1-Sidechain

While direct modification of the N,N-dimethylacetamide group is challenging, a more advanced strategy involves its complete replacement with a bioisostere. Bioisosteres are functional groups with similar physical or chemical properties that can produce broadly similar biological effects.[12][13][14]

Rationale and Strategy: The N,N-dimethylacetamide moiety serves as a hydrogen bond acceptor and imparts specific solubility and conformational properties. Replacing it can improve metabolic stability, alter cell permeability, or introduce new interactions with a biological target.[15] This is not a simple derivatization but a re-synthesis strategy starting from 4-aminopyrazole and alkylating the N1 position with a different electrophile.

Common Bioisosteric Replacements for Amides:

Original Moiety Bioisosteric Replacement Rationale for Replacement
N,N-dimethylacetamide 1,2,4-Oxadiazole Mimics H-bond acceptor properties, metabolically stable.[12]
N,N-dimethylacetamide 1,2,4-Triazole Can act as H-bond acceptor, enhances stability.[12]
N,N-dimethylacetamide Tetrazole Often used as a metabolically robust carboxylic acid mimic, but can also replace amides to alter electronics and solubility.[14]

| N,N-dimethylacetamide | Reverse Sulfonamide | Alters electronic profile and hydrogen bonding capacity. |

This strategy requires a multi-step synthesis beginning with the protection of the 4-amino group of 4-aminopyrazole, followed by N1-alkylation with a suitable synthon for the desired heterocycle, and concluding with deprotection.

Analytical Characterization and Data Summary

Thorough characterization is essential to confirm the successful synthesis and purity of all new derivatives. A combination of techniques should be employed.

TechniquePurposeExample Observation
LC-MS Reaction monitoring, purity check, mass confirmationA single peak in the chromatogram with the expected [M+H]⁺ mass.
RP-HPLC Final purity assessment (>95%)A validated method using a C18 column can quantify purity.[16][17]
¹H NMR Structural confirmationAppearance of new signals corresponding to the added group (e.g., aromatic protons for Suzuki product) and shifts in pyrazole proton signals.
¹³C NMR Structural confirmationAppearance of new carbon signals and confirmation of the overall carbon framework.
HRMS Exact mass determinationProvides confirmation of the elemental composition (e.g., Calculated for C₁₉H₂₀N₄O₂: 348.1586; Found: 348.1588).

Conclusion

The derivatization of this compound offers a fertile ground for the discovery of novel bioactive compounds. By systematically exploring modifications at the 4-amino position and the C5-position of the pyrazole core, researchers can generate extensive libraries for biological screening. The protocols outlined in this guide, grounded in modern synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, provide a robust framework for these efforts. Each protocol includes critical monitoring and characterization steps to ensure the trustworthiness and integrity of the experimental outcomes, empowering scientists to rationally design the next generation of pyrazole-based therapeutics.

References

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  • Ferguson, F. M., et al. (2018). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 28(17), 2841-2846. Retrieved from [Link]

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  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19335-19350. Retrieved from [Link]

  • Chen, Y., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(4), 1069. Retrieved from [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19335-19350. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic approach for the synthesis of aminopyrazole 4. Retrieved from [Link]

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  • Le-Dévéhat, F., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8750-8758. Retrieved from [Link]

  • Nishihara, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4569. Retrieved from [Link]

  • Gaikwad, P. L., et al. (2012). Bioisosterism: A Rational Approach in Drug Design. American Journal of PharmTech Research, 2(4), 1-16. Retrieved from [Link]

  • Bouzayani, N., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 1145-1152. Retrieved from [Link]

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Sources

"protocols for assessing the anti-inflammatory effects of pyrazole compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] A key family of enzymes driving the inflammatory cascade is the cyclooxygenases (COX), particularly the inducible isoform, COX-2.[1] This has made selective COX-2 inhibition a cornerstone of anti-inflammatory drug development.

Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as anti-inflammatory agents.[1][2] The well-known selective COX-2 inhibitor, Celecoxib, features a pyrazole core, highlighting the therapeutic viability of this heterocyclic motif.[1] The versatility of the pyrazole ring allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3][4] This guide provides a comprehensive overview of robust in vitro and in vivo protocols to rigorously assess the anti-inflammatory effects of novel pyrazole compounds, guiding researchers from initial screening to preclinical evaluation.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

In vitro assays are the first line of evaluation, providing crucial data on the direct molecular mechanisms of a compound's anti-inflammatory action. These assays are typically high-throughput and cost-effective, allowing for the rapid screening of numerous pyrazole derivatives.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays

The primary mechanism for many anti-inflammatory pyrazole compounds is the inhibition of COX enzymes.[1] Differentiating between COX-1 and COX-2 inhibition is critical, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

Scientific Rationale: These assays measure the ability of a test compound to block the enzymatic activity of purified COX-1 and COX-2. The potency is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), quantifies the compound's preference for COX-2. A higher SI value is desirable for selective COX-2 inhibitors.[5]

Experimental Protocol: Fluorometric COX Inhibition Assay [6]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare a stock solution of the pyrazole test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of arachidonic acid (the substrate for COX enzymes).

    • Prepare the COX probe solution.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, COX enzyme (either COX-1 or COX-2), and the pyrazole test compound solution to each well.

    • Include wells for a known COX inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (e.g., DMSO).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for 10 minutes at 37°C.[7]

    • Add the COX probe to each well.

    • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Macrophages are key immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines.[8] The murine macrophage cell line RAW 264.7 is a widely used and reliable model for these studies.[9]

Scientific Rationale: This assay assesses the ability of a pyrazole compound to suppress the inflammatory response in a cellular context. By measuring the levels of NO and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), we can evaluate the compound's broader anti-inflammatory effects beyond direct enzyme inhibition.[10]

Signaling Pathway Visualization: NF-κB in Inflammation

The transcription factor NF-κB is a central regulator of the inflammatory response.[11][12] Its activation by stimuli like LPS leads to the expression of numerous pro-inflammatory genes.[13][14] Many anti-inflammatory compounds, including pyrazole derivatives, exert their effects by modulating the NF-κB signaling pathway.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) NFkB->Genes Induces Transcription Pyrazole Pyrazole Compound Pyrazole->IKK Inhibits Pyrazole->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway in inflammation.

Experimental Protocol: Measurement of Nitric Oxide and Cytokines

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.[16]

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[10]

    • Pre-treat the cells with various concentrations of the pyrazole compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8]

  • Nitric Oxide (NO) Measurement (Griess Assay): [9]

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): [17][18][19][20]

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Coat a 96-well plate with the capture antibody.

    • Add the cell culture supernatant and incubate.

    • Add the detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the colorimetric change using a plate reader.

    • Quantify the cytokine concentration using a standard curve.

  • Cell Viability Assay (MTT Assay):

    • It is crucial to assess the cytotoxicity of the pyrazole compounds to ensure that the observed reduction in inflammatory mediators is not due to cell death.

    • After collecting the supernatant for NO and cytokine analysis, add MTT solution to the remaining cells and incubate.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

Data Presentation: Hypothetical In Vitro Results

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)NO Production IC50 (µM)TNF-α Secretion IC50 (µM)IL-6 Secretion IC50 (µM)
Pyrazole-A25.30.15168.75.28.710.1
Pyrazole-B>501.2>41.712.815.418.9
Celecoxib15.20.08190.04.57.99.5

Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context, considering factors like absorption, distribution, metabolism, and excretion (ADME).

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.[21][22] It is particularly sensitive to inhibitors of prostaglandin synthesis, making it suitable for evaluating compounds that target the COX pathway.[21]

Scientific Rationale: Injection of carrageenan, a seaweed polysaccharide, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity).[23] The increase in paw volume is a quantifiable measure of the inflammatory response.

Experimental Workflow: Carrageenan-Induced Paw Edema

Paw_Edema_Workflow start Animal Acclimatization grouping Group Allocation (Vehicle, Test Compound, Standard Drug) start->grouping dosing Compound Administration (e.g., oral gavage) grouping->dosing baseline Measure Baseline Paw Volume dosing->baseline induction Inject Carrageenan (1%) into Subplantar Region baseline->induction measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia analysis Data Analysis: % Inhibition of Edema euthanasia->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocol: [23][24]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

    • Divide the animals into groups: vehicle control, pyrazole compound-treated groups (at various doses), and a positive control group (e.g., indomethacin or celecoxib).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Administer the test compounds and controls, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection.[24]

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[23]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Percentage Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Myeloperoxidase (MPO) Activity Assay

Scientific Rationale: Myeloperoxidase (MPO) is an enzyme abundant in neutrophils.[25] Measuring MPO activity in inflamed tissue serves as a quantitative index of neutrophil infiltration, a hallmark of acute inflammation.[25] This assay provides mechanistic insight into whether a pyrazole compound reduces inflammation by inhibiting the recruitment of these immune cells.

Experimental Protocol: [26][27][28]

  • Tissue Homogenization:

    • At the end of the in vivo experiment (e.g., 5 hours post-carrageenan), euthanize the animals and collect the inflamed paw tissue.

    • Homogenize the tissue in a phosphate buffer containing a detergent like hexadecyltrimethylammonium bromide (HTAB) to lyse the cells and release MPO.[25]

    • Centrifuge the homogenate and collect the supernatant.[27]

  • MPO Assay:

    • Add the tissue supernatant to a reaction mixture containing a substrate for MPO (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.[25]

    • Measure the change in absorbance over time at 460 nm using a spectrophotometer.

    • MPO activity is expressed as units per gram of tissue.

Data Presentation: Hypothetical In Vivo Results

Treatment (Dose)Max. % Inhibition of Paw Edema (at 3h)MPO Activity (U/g tissue)
Vehicle Control0%15.8 ± 1.2
Pyrazole-A (10 mg/kg)55.2%7.1 ± 0.8
Pyrazole-A (30 mg/kg)78.6%4.3 ± 0.5
Celecoxib (10 mg/kg)65.4%6.2 ± 0.7

Conclusion: A Multi-faceted Approach to Validation

The comprehensive assessment of the anti-inflammatory properties of pyrazole compounds requires a multi-pronged approach. The protocols outlined in this guide, from in vitro enzymatic and cellular assays to in vivo models of acute inflammation, provide a robust framework for elucidating the mechanism of action and therapeutic potential of novel pyrazole derivatives. By combining these methodologies, researchers can generate a self-validating dataset that supports the advancement of promising anti-inflammatory candidates towards clinical development.

References

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Northwest Life Science Specialties. (n.d.). Product Manual for Myeloperoxidase Activity Assay Kit. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • Fehrenbacher, J. C., V సర, M., & Hargreaves, K. M. (2012). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Assay Genie. (n.d.). Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. [Link]

  • Ahmadiani, A., Hosseiny, J., Semnanian, S., Javan, M., Saeedi, F., Kamalinejad, M., & Saremi, S. (2000). Anti-inflammatory and antipyretic effects of Trigonella foenum-graecum leaves extract in the rat. Journal of Ethnopharmacology, 71(1-2), 37-41. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Mitchell, S., Vargas, J., & Hoffmann, A. (2016). Signaling via the NFκB system. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 8(4), 227-241. [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Pyrazoles and pyrazolines as anti-inflammatory agents. Molecules, 11(5), 341-352. [Link]

  • Suzuki, K., Ota, H., Sasagawa, S., Sakatani, T., & Fujikura, T. (1983). Assay method for myeloperoxidase in human polymorphonuclear leukocytes. Analytical Biochemistry, 132(2), 345-352. [Link]

  • Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology, 2612, 101-108. [Link]

  • Pulli, B., Ali, M., Forghani, R., Schob, S., Hsieh, K. L., & Wojtkiewicz, G. (2013). Measuring myeloperoxidase activity in biological samples. PloS one, 8(7), e67976. [Link]

  • Matyjaszczyk-Gudaniec, A., & Funke, A. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. Bio-protocol, 13(13), e4758. [Link]

  • Mathew, L., Sankaranarayanan, M., & Kaliappan, I. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Current Enzyme Inhibition, 19(2), 125-135. [Link]

  • Chen, C. C., Chow, M. P., Huang, W. C., Lin, Y. C., & Chang, Y. J. (2008). Inhibition of nitric oxide production in lipopolysaccharide-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A. Marine drugs, 6(1), 1-11. [Link]

  • JoVE. (n.d.). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. [Link]

  • Tsolaki, E., & Geronikaki, A. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(11), 2649. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Bioorganic & medicinal chemistry letters, 23(16), 4684-4688. [Link]

  • Xu, G. (2021). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Molecules, 26(16), 4959. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Khokra, S. L. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Khokra, S. L. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-inflammatory & anti-allergy agents in medicinal chemistry. [Link]

  • Kannan, R. R., & Vasan, R. (2023). Therapeutic targeting of NFKB signalling pathway. Journal of Cellular and Molecular Medicine, 27(13), 1835-1837. [Link]

  • Itharat, A., & Thongdeeying, P. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl 5), S67-S73. [Link]

  • Ghorab, M. M., Ismail, Z. H., Abd El-Gawad, H., & Abdel-Gawad, S. M. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Journal of Applied Pharmaceutical Science, 5(10), 001-011. [Link]

  • Biocompare. (2024). Using ELISA to Detect Cytokines and Chemokines. [Link]

  • Domyati, T., Abdel-Alim, A. A., Abdel-Gawad, N. A., & El-Gamal, M. H. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 251-262. [Link]

  • Al-Saeed, F. A., El-Baky, N. A., & Al-Otaibi, K. E. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of clinical & cellular immunology, 5(4), 1000236. [Link]

  • Anggraini, D., Prakoeswa, C. R. S., & Rantam, F. A. (2020). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(2), 78-82. [Link]

  • El-Sayed, M. A. A., El-Gazzar, M. G., & El-Gohary, N. S. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC advances, 12(28), 17855-17873. [Link]

  • Kumar, D., Kumar, N., & Singh, R. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Medicinal Chemistry Research, 25(12), 2735-2748. [Link]

  • Singh, P., & Kumar, A. (2022). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. ACS omega, 7(38), 34187-34201. [Link]

Sources

Troubleshooting & Optimization

"troubleshooting 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide synthesis impurities"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds via a two-step process:

  • N-Alkylation of 4-aminopyrazole: 4-aminopyrazole is reacted with an alkylating agent, 2-chloro-N,N-dimethylacetamide, to form the desired product. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

  • Amidation: In some routes, a precursor to the acetamide sidechain is first attached to the pyrazole, followed by an amidation step.

This seemingly straightforward synthesis can be complicated by the formation of several impurities that can affect the yield, purity, and overall quality of the final product. Understanding the origin of these impurities is the first step in effective troubleshooting.

Diagram: Synthetic Pathway and Potential Impurity Formation

cluster_0 Step 1: N-Alkylation cluster_1 Starting Material Impurities cluster_2 Degradation Products 4-aminopyrazole 4-aminopyrazole Reaction_Mixture Reaction_Mixture 4-aminopyrazole->Reaction_Mixture 2-chloro-N,N-dimethylacetamide 2-chloro-N,N-dimethylacetamide 2-chloro-N,N-dimethylacetamide->Reaction_Mixture Base Base Base->Reaction_Mixture Desired_Product 2-(4-amino-1H-pyrazol-1-yl) -N,N-dimethylacetamide Final_Product Crude Product Mixture Desired_Product->Final_Product Regioisomer_Impurity 2-(4-amino-1H-pyrazol-2-yl) -N,N-dimethylacetamide Regioisomer_Impurity->Final_Product Dialkylation_Impurity Dialkylated Pyrazole Dialkylation_Impurity->Final_Product Reaction_Mixture->Desired_Product Major Pathway Reaction_Mixture->Regioisomer_Impurity Side Reaction [1, 18] Reaction_Mixture->Dialkylation_Impurity Side Reaction Unreacted_4-aminopyrazole Unreacted 4-aminopyrazole Unreacted_4-aminopyrazole->Final_Product Unreacted_Chloroacetamide Unreacted 2-chloro-N,N- dimethylacetamide Unreacted_Chloroacetamide->Final_Product Hydrolysis_Product 2-(4-amino-1H-pyrazol-1-yl)acetic acid Hydrolysis_Product->Final_Product

Caption: Synthetic pathway and common impurity sources.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Presence of an Isomeric Impurity in the Final Product

Q: My NMR and LC-MS data show a significant peak with the same mass as my desired product, but with a different retention time and spectral pattern. What is this impurity and how can I get rid of it?

A: This is a classic case of regioisomer formation , a common challenge in pyrazole chemistry.[1][2]

  • Causality: 4-aminopyrazole has two nitrogen atoms in the pyrazole ring (N1 and N2) that can be alkylated. While the N1-alkylation leading to your desired product is generally favored, alkylation at the N2 position can also occur, leading to the formation of the regioisomer, 2-(4-amino-1H-pyrazol-2-yl)-N,N-dimethylacetamide. The ratio of these isomers can be influenced by reaction conditions such as the choice of base, solvent, and temperature.[2][3]

  • Troubleshooting & Optimization:

    • Reaction Condition Optimization:

      • Base Selection: The choice of base can significantly influence the regioselectivity. Experiment with different bases, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (TEA). The pKa of the base and its steric bulk can alter the nucleophilicity of the N1 and N2 positions.

      • Solvent Effects: The polarity of the solvent can affect the reaction outcome. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly used. A systematic screen of solvents can help identify conditions that favor N1 alkylation.

      • Temperature Control: Running the reaction at a lower temperature may improve selectivity by favoring the thermodynamically more stable product.

    • Purification Strategy:

      • Chromatography: Due to their similar polarities, separating these regioisomers can be challenging. Flash column chromatography using a carefully optimized solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is the most effective method. Thin-layer chromatography (TLC) should be used to develop an effective separation method before scaling up.[1]

      • Recrystallization: If a suitable solvent system can be found, recrystallization may be an option, although it is often less effective for separating regioisomers.

Issue 2: Low Yield and Presence of Unreacted Starting Materials

Q: My reaction yield is consistently low, and I see significant amounts of unreacted 4-aminopyrazole and 2-chloro-N,N-dimethylacetamide in my crude product. What's going wrong?

A: Low yield with unreacted starting materials points to an incomplete reaction. Several factors could be at play.

  • Causality:

    • Insufficient Base: The reaction generates HCl, which can protonate the 4-aminopyrazole, rendering it non-nucleophilic. An insufficient amount of base will not effectively neutralize the acid, leading to a stalled reaction.

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature for completion.

    • Reagent Quality: The purity of the starting materials, particularly the 2-chloro-N,N-dimethylacetamide, is crucial. Impurities or degradation of this reagent can lead to lower reactivity.[4][5]

    • Moisture: The presence of water can hydrolyze the 2-chloro-N,N-dimethylacetamide and can also affect the activity of certain bases like sodium hydride.

  • Troubleshooting & Optimization:

    • Stoichiometry and Reagent Addition:

      • Ensure at least a stoichiometric amount of base is used, and often a slight excess (1.1-1.5 equivalents) is beneficial.

      • Consider the order of addition. Adding the alkylating agent slowly to a mixture of the 4-aminopyrazole and base can help maintain a consistent reaction environment.

    • Reaction Monitoring:

      • Use TLC or LC-MS to monitor the progress of the reaction. This will help you determine the optimal reaction time and confirm when the starting materials have been consumed.

    • Anhydrous Conditions:

      • Ensure your solvent is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents.

Issue 3: Formation of a Higher Molecular Weight Impurity

Q: I'm observing an impurity with a mass corresponding to the addition of two acetamide groups to the pyrazole. How is this forming and how can I prevent it?

A: This is likely a dialkylation product .

  • Causality: After the initial N-alkylation, the remaining nitrogen on the pyrazole ring can still be nucleophilic enough to react with another molecule of 2-chloro-N,N-dimethylacetamide, especially if an excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of 4-aminopyrazole relative to the 2-chloro-N,N-dimethylacetamide to minimize the chance of dialkylation.

    • Controlled Addition: Add the 2-chloro-N,N-dimethylacetamide dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.

    • Temperature Management: Avoid excessive heating, as this can increase the rate of the undesired second alkylation.

Issue 4: Presence of a Hydrolysis Impurity

Q: My LC-MS analysis shows a peak corresponding to the hydrolysis of the amide group, resulting in 2-(4-amino-1H-pyrazol-1-yl)acetic acid. What are the likely causes?

A: Amide hydrolysis can occur under certain conditions.[6]

  • Causality:

    • Work-up Conditions: Exposure to strongly acidic or basic aqueous conditions during the reaction work-up can lead to hydrolysis of the N,N-dimethylacetamide group.[6]

    • Storage: Prolonged storage of the final product, especially if not completely dry or exposed to acidic/basic environments, can also lead to slow hydrolysis.

  • Troubleshooting & Optimization:

    • Neutral Work-up: During the work-up, aim to maintain a pH as close to neutral as possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.

    • Proper Drying and Storage: Ensure the final product is thoroughly dried under vacuum to remove any residual water or solvents. Store the compound in a tightly sealed container in a cool, dry place.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for impurity profiling of this synthesis?

A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[1][7][8]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary tool for quantifying the purity of your product and detecting impurities. A reverse-phase C18 column with a gradient elution of water (with a modifier like formic acid or ammonium acetate) and acetonitrile is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the molecular weights of impurities, which provides vital clues to their structures.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for the structural elucidation of the final product and any isolated impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities that may be present in the starting materials or solvents.[10]

Q2: How can I confirm the structure of the N1 versus the N2 regioisomer?

A2: Advanced NMR techniques are typically required for unambiguous structural assignment.

  • ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment can show correlations between the protons on the pyrazole ring and the two nitrogen atoms, allowing for definitive identification of which nitrogen is bonded to the acetamide side chain.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can reveal through-space interactions between protons, which can help differentiate between the two isomers based on their different spatial arrangements.

Q3: Are there any safety considerations I should be aware of during this synthesis?

A3: Yes, standard laboratory safety precautions should always be followed.

  • 2-chloro-N,N-dimethylacetamide: This is a lachrymator and is harmful if swallowed or in contact with skin.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Some bases, like sodium hydride, are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

  • Solvents: Many organic solvents are flammable and have associated health risks. Refer to the Safety Data Sheet (SDS) for each chemical before use.

Diagram: Troubleshooting Logic Flow

start Analyze Crude Product (LC-MS, NMR) impurity_type Identify Impurity Type start->impurity_type regioisomer Regioisomer Detected impurity_type->regioisomer Same Mass, Different RT unreacted_sm Unreacted Starting Materials impurity_type->unreacted_sm Starting Material Masses Present dialkylation Dialkylation Product impurity_type->dialkylation Higher MW Impurity hydrolysis Hydrolysis Product impurity_type->hydrolysis Carboxylic Acid Impurity optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) regioisomer->optimize_conditions check_stoichiometry Check Stoichiometry & Reagent Quality unreacted_sm->check_stoichiometry control_addition Control Reagent Addition & Temperature dialkylation->control_addition neutral_workup Use Neutral Work-up & Proper Storage hydrolysis->neutral_workup optimize_purification Optimize Purification (Chromatography) optimize_conditions->optimize_purification pure_product Pure Product optimize_purification->pure_product monitor_reaction Monitor Reaction (TLC, LC-MS) check_stoichiometry->monitor_reaction monitor_reaction->pure_product control_addition->pure_product neutral_workup->pure_product

Caption: A logical workflow for troubleshooting impurities.

IV. Experimental Protocols

Protocol 1: General Procedure for Impurity Identification by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Identify the mass-to-charge ratio (m/z) of the main product and any impurities. Compare these masses to the expected molecular weights of potential side-products.

Protocol 2: Flash Chromatography for Regioisomer Separation
  • TLC Method Development: Develop a TLC method that shows good separation between the desired product and the regioisomeric impurity. Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). The optimal system should give Rf values between 0.2 and 0.4 for the components of interest.

  • Column Packing: Dry pack a silica gel column with an appropriate amount of silica (typically 50-100 times the weight of the crude material).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the solvent system developed during TLC analysis. A shallow gradient of the more polar solvent can be used to improve separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

V. References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved from

  • ChemicalBook. (n.d.). 2-Chloro-N,N-dimethylacetamide synthesis. Retrieved from

  • ChemBK. (2024, April 10). N,N-dimethyl-2-chloro acetamide. Retrieved from

  • Götte, C. J., et al. (2026, January 5). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Retrieved from

  • Patel, M., et al. (n.d.). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents. Retrieved from

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  • ResearchGate. (2025, August 6). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from

  • Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. Retrieved from

  • Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide. Retrieved from

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Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical class of heterocyclic compounds. N-alkylated pyrazoles are foundational scaffolds in numerous FDA-approved drugs and agrochemicals, making their efficient and selective synthesis a cornerstone of modern chemistry.[1][2][3]

However, the inherent tautomerism of the pyrazole ring presents a persistent challenge: controlling the regioselectivity of N-alkylation.[4] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction, ensuring reproducible and high-yielding outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate with pyrazole N-alkylation?

The two fundamental challenges are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[5] Low yields can arise from suboptimal reaction conditions, decomposition of starting materials, or competing side reactions.[5]

Q2: How do I control which nitrogen atom gets alkylated (N1 vs. N2 regioselectivity)?

Regioselectivity is a multifactorial issue governed by a delicate interplay of steric, electronic, and solvent effects.

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[6][7][8] If you have a bulky substituent at the 3- or 5-position of the pyrazole ring, the alkyl group will favor the more accessible nitrogen.

  • Choice of Base and Solvent: The base and solvent system is critical. A common starting point is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO, which is often effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[5][9] In some cases, stronger bases like sodium hydride (NaH) can prevent the formation of isomeric mixtures.[1][10]

  • Solvent Polarity and Hydrogen Bonding: The solvent's nature can dramatically influence the outcome. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in pyrazole synthesis, a principle that can be extended to alkylation.[11][12]

  • Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.[1]

  • Nature of the Alkylating Agent: The structure of the electrophile itself can play a role. For example, computational studies have shown that an alkylating agent capable of hydrogen bonding with the pyrazole substrate can reverse the expected regioselectivity compared to a simple alkyl halide.[2]

Q3: What are the best general starting conditions for a standard, base-mediated pyrazole N-alkylation?

A robust and frequently successful starting point is the use of a carbonate base in a polar aprotic solvent.

  • Base: Potassium carbonate (K₂CO₃), 1.5–2.0 equivalents.

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Temperature: Room temperature to 60 °C.

  • Reactants: Pyrazole (1.0 eq.) and Alkyl Halide (1.1–1.2 eq.).

This combination is effective for a wide range of substrates. Always monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: Are there alternatives to base-mediated alkylation with alkyl halides?

Yes, several alternative methods exist, which can be advantageous if standard conditions fail or if your substrate is sensitive to strong bases or high temperatures.

  • Brønsted Acid Catalysis: A newer method utilizes trichloroacetimidates as electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[6][7] This approach avoids strong bases and often proceeds under milder conditions.[6][7]

  • Mitsunobu Reaction: This method can be used for the N-alkylation of pyrazoles with alcohols.[6]

  • Enzymatic Alkylation: Engineered enzymes have been developed that can perform highly regioselective pyrazole alkylation (>99%) using simple haloalkanes, offering exceptional control that is difficult to achieve with traditional chemical methods.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Suggested Solutions & Explanations
Low to No Product Yield 1. Insufficient Base Strength: The pyrazole N-H is not being fully deprotonated. 2. Low Reactivity of Alkylating Agent: The electrophile (e.g., an alkyl chloride) is not reactive enough. 3. Low Reaction Temperature: The activation energy for the reaction is not being met. 4. Poor Solvent Choice: Reactants may not be fully soluble, or the solvent may be inhibiting the reaction.1. Switch to a stronger base: If K₂CO₃ is ineffective, try a stronger base like NaH or Cs₂CO₃. NaH will irreversibly deprotonate the pyrazole, driving the reaction forward.[1][10] 2. Increase electrophilicity: Switch from an alkyl chloride to the more reactive alkyl bromide or iodide. 3. Increase temperature: Gently heat the reaction, starting at 40-60 °C and monitoring by TLC. Some reactions may require reflux conditions.[13] 4. Change solvent: Switch from DMF to DMSO or NMP, which have higher boiling points and can improve solubility.
Poor Regioselectivity (Inseparable Isomer Mixture) 1. Minimal Steric Differentiation: The substituents on the pyrazole ring are not bulky enough to direct the alkylation to a single nitrogen. 2. Reaction is Under Thermodynamic Control: The initial kinetic product may be isomerizing to a more stable thermodynamic product over time or at elevated temperatures. 3. Base/Cation Effect: The counter-ion of the base (e.g., K⁺ vs. Na⁺) can influence the regioselectivity.[3][14]1. Leverage Sterics: If possible, use a bulkier alkylating agent. Alternatively, consider installing a temporary bulky protecting group on the pyrazole ring to direct the alkylation.[9] 2. Run the reaction at a lower temperature: Start at 0 °C or room temperature to favor the kinetic product. Monitor carefully and stop the reaction as soon as the starting material is consumed. 3. Screen different bases: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to see how the cation affects the isomer ratio.[3]
Formation of Side Products 1. Dialkylation: The product pyrazole is being alkylated a second time to form a charged pyrazolium salt. 2. O-Alkylation vs. N-Alkylation: If the pyrazole has a hydroxyl substituent, O-alkylation can compete. 3. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., strong base, high heat).1. Use a stoichiometric amount of alkylating agent: Reduce the equivalents of the alkyl halide to 1.0-1.05. Add the alkylating agent slowly to the reaction mixture. 2. Protect functional groups: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before performing the N-alkylation.[15] 3. Use milder conditions: Attempt the reaction at a lower temperature or consider a milder, base-free method like the Brønsted acid-catalyzed approach.[6][7]
Difficulty with Product Purification 1. Product is too polar/basic for silica gel: The pyrazole product streaks or remains on the silica gel column. 2. Co-elution of Regioisomers: The N1 and N2 isomers have very similar polarities, making chromatographic separation difficult. 3. Product is an oil: The final product does not crystallize.1. Deactivate silica gel: Add a small amount of triethylamine (~1%) to the eluent to neutralize acidic sites on the silica gel.[16] Alternatively, use a different stationary phase like neutral alumina.[16] 2. Optimize chromatography: Use a shallow solvent gradient and consider specialized columns. If separation is impossible, it is best to revisit the reaction conditions to improve regioselectivity. 3. Purification alternatives: If column chromatography fails, consider crystallization by forming a salt (e.g., hydrochloride salt) or try recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[16][17]

Visualized Workflows and Mechanisms

General Mechanism of Base-Mediated N-Alkylation

The reaction proceeds via a two-step mechanism: deprotonation of the pyrazole N-H followed by a nucleophilic attack of the resulting pyrazolate anion on the alkylating agent.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) Pyrazole Pyrazole (R-Pz-H) Pyrazolate Pyrazolate Anion (R-Pz⁻) Pyrazole->Pyrazolate + B: Base Base (B:) Protonated_Base Protonated Base (BH⁺) Base->Protonated_Base + H⁺ Pyrazolate_2 Pyrazolate Anion (R-Pz⁻) Pyrazolate->Pyrazolate_2 Alkyl_Halide Alkyl Halide (R'-X) Halide_Ion Halide Ion (X⁻) Alkyl_Halide->Halide_Ion N_Alkylated_Pyrazole N-Alkylated Pyrazole (R-Pz-R') Pyrazolate_2->N_Alkylated_Pyrazole + R'-X

General mechanism for pyrazole N-alkylation.
Troubleshooting Workflow for Poor Regioselectivity

When faced with an inseparable mixture of N1 and N2 isomers, a systematic approach to optimization is required.

G start Problem: Poor Regioselectivity check_sterics Analyze Steric Factors Is there a significant size difference between C3 and C5 substituents? start->check_sterics change_alkyl Modify Alkylating Agent Use a bulkier alkylating agent (e.g., isopropyl vs. methyl) to enhance steric bias. check_sterics->change_alkyl No temp_control Optimize Temperature Run reaction at lower temperature (e.g., 0 °C) to favor kinetic product. check_sterics->temp_control Yes change_alkyl->temp_control screen_solvents Screen Solvents Test solvents with different polarities (e.g., THF, DMF, TFE). Fluorinated alcohols can enhance selectivity. temp_control->screen_solvents screen_bases Screen Bases/Cations Evaluate different bases (NaH, K₂CO₃, Cs₂CO₃). The counter-ion can influence selectivity. screen_solvents->screen_bases alt_method Consider Alternative Methods Explore non-basic methods like Brønsted acid catalysis with trichloroacetimidates. screen_bases->alt_method end Achieved Regioselectivity alt_method->end

Decision workflow for optimizing regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of 4-Chloropyrazole

This protocol provides a standard method for the N-alkylation of a simple pyrazole using potassium carbonate as the base.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrazole (1.0 mmol, 102.5 mg).

  • Solvent and Base Addition: Add anhydrous DMF (5 mL) to the flask, followed by potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add the alkyl bromide (e.g., benzyl bromide, 1.1 mmol, 131 µL) dropwise to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using an eluent of 20% ethyl acetate in hexanes) until the starting pyrazole spot is consumed (typically 4-12 hours). If the reaction is sluggish, heat the mixture to 50 °C.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel flash column chromatography to yield the N-alkylated pyrazole product.[6]

Protocol 2: Determining Regioisomer Ratio by ¹H NMR and NOESY

For unsymmetrical pyrazoles, determining the structure of the major and minor regioisomers is crucial. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose.

  • Sample Preparation: Prepare a standard ¹H NMR sample of the purified product mixture or each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. The signals for the protons on the alkyl group and the pyrazole ring should be well-resolved. The ratio of isomers can often be determined by integrating characteristic, non-overlapping peaks for each isomer.

  • NOESY Experiment: Acquire a 2D NOESY spectrum. This experiment reveals spatial correlations between protons that are close to each other (< 5 Å).

  • Data Interpretation:

    • For an unsymmetrical pyrazole, such as 3-methyl-5-phenyl-1H-pyrazole, alkylation can occur at N1 (adjacent to the phenyl group) or N2 (adjacent to the methyl group).

    • If alkylation occurs at N1, a NOESY correlation will be observed between the protons of the alkyl group and the protons of the C5-phenyl group.

    • If alkylation occurs at N2, a correlation will be observed between the protons of the alkyl group and the protons of the C3-methyl group.[6]

    • The absence or presence of these key correlations provides unambiguous proof of the site of alkylation.

References

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 119-132. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Pöcheim, P., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Reddit. (2023). N-methylation of pyrazole. [Link]

  • Gomaa, A. M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21855-21864. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Matos, I., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Li, W., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(11), 3485. [Link]

  • Wermuth, C. G., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 294-307. [Link]

  • Google Patents. (n.d.).
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Gomaa, A. M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • R Discovery. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. [Link]

  • ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 482-514. [Link]

  • Gryko, D., et al. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme. [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]

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Technical Support Center: Strategies for Solubilizing 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. We provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you develop a robust and effective solubilization strategy for your specific experimental needs.

Part 1: Frequently Asked Questions - Understanding the Solubility Challenge

This section addresses the fundamental physicochemical properties of this compound that contribute to its solubility profile.

Q1: My compound, this compound, has a predicted XlogP of -0.8, suggesting it should be relatively hydrophilic. Why is it so poorly soluble in aqueous buffers?

A1: This is an excellent and common observation in drug development. While a low logP value generally indicates good hydrophilicity, it does not guarantee high aqueous solubility. The solubility of a crystalline solid is governed by two key factors: its hydrophilicity/lipophilicity (related to logP) and the strength of its crystal lattice.

A compound can have polar functional groups but also pack very efficiently into a highly stable, high-melting-point crystal lattice. A significant amount of energy is then required to break this lattice apart for the individual molecules to interact with water. This phenomenon is often described as a "brick dust" characteristic, where the compound is not excessively greasy or lipophilic but is still insoluble due to its strong intermolecular interactions in the solid state.[1] Therefore, overcoming this crystal lattice energy is the primary obstacle to achieving dissolution.

Q2: What structural features of this compound can be exploited to improve its aqueous solubility?

A2: The molecular structure provides a clear opportunity for solubility enhancement. The key functional group is the amino group (-NH2) on the pyrazole ring . This group is basic and can be protonated in an acidic environment to form a positively charged ammonium salt (-NH3+).

Generally, the salt form of a compound is significantly more soluble in water than its neutral form.[2] This is because the ionic salt can readily interact with the polar water molecules. By adjusting the pH of the aqueous medium, we can control the ionization state of the molecule and, consequently, its solubility.[3][4]

Part 2: Troubleshooting Guide - Step-by-Step Solubilization Strategies

This guide provides a systematic approach to solubilizing the compound, starting with basic techniques and progressing to more advanced formulation strategies.

Q3: I am observing a powder or precipitate at the bottom of my tube after trying to dissolve the compound directly in my aqueous buffer. What is the correct initial procedure?

A3: Direct dissolution of poorly soluble compounds in aqueous media is often unsuccessful.[5] The standard and recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final aqueous medium.[5][6]

However, this can lead to a common problem where the compound precipitates upon dilution into the aqueous buffer. This occurs because the percentage of the organic solvent in the final solution is too low to maintain solubility. The workflow below outlines the initial steps and troubleshooting.

G cluster_0 Initial Solubilization Workflow start Start with solid compound prep_stock Prepare concentrated stock in 100% DMSO (e.g., 10-50 mM) start->prep_stock dilute Dilute stock solution into final aqueous buffer prep_stock->dilute check Visually inspect for precipitation dilute->check success Success: Homogeneous Solution check->success No fail Failure: Precipitation Observed check->fail Yes troubleshoot Proceed to Systematic Solubilization Strategies (See Q4-Q7) fail->troubleshoot

Caption: Initial workflow for dissolving the compound.

Protocol 1: Preparation and Use of an Organic Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.[6] N,N-dimethylformamide (DMF) is an alternative.

  • Preparation: Weigh the desired amount of this compound and add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex or gently warm the solution (do not exceed 40°C) until the solid is completely dissolved.

  • Dilution: While vortexing the final aqueous buffer, add the stock solution dropwise to achieve the desired final concentration. This rapid mixing can sometimes prevent immediate precipitation.

  • Final Solvent Concentration: Always ensure the final concentration of the organic solvent is low (ideally ≤0.5% for cell-based assays) and consistent across all experimental conditions, including vehicle controls.[6]

If precipitation still occurs, do not increase the organic solvent concentration further. Instead, proceed to the following systematic strategies.

Strategy 1: pH Adjustment

This is the most direct strategy, leveraging the basic amino group on the compound. The goal is to find a pH at which the compound ionizes and becomes soluble, while still being compatible with your experimental system.

Q4: How do I systematically determine the optimal pH for solubilization?

A4: You can perform a pH-solubility profile. This involves preparing saturated solutions of the compound across a range of pH values and measuring the concentration of the dissolved drug. For a basic compound like this one, solubility is expected to increase as the pH decreases (becomes more acidic).[3]

Protocol 2: Determining pH-Dependent Solubility
  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers with sufficient capacity, such as citrate for acidic pH and phosphate for neutral pH.

  • Sample Preparation: In separate vials, add an excess amount of the solid compound to each buffer (e.g., 5-10 mg/mL). Ensure undissolved solid remains at the bottom.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to sit undisturbed for the solid to settle. Carefully collect the supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm PVDF filter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • pH Measurement: Crucially, measure the final pH of each saturated solution, as the dissolution of the compound can slightly alter the buffer pH.[7]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH.

Buffer SystemTarget Initial pHFinal Measured pHSolubility (mg/mL)Observations
Glycine-HCl2.0
Citrate4.0
Acetate5.0
Phosphate6.0
Phosphate7.0
Phosphate7.4

Table 1: Example data collection table for a pH-solubility study.

Strategy 2: Co-solvents

If pH adjustment is not feasible or sufficient, the use of co-solvents can be an effective alternative, particularly for in vitro applications. Co-solvents are water-miscible organic solvents that reduce the polarity of the water, making it a more favorable environment for nonpolar molecules.[8][9]

Q5: My experiment requires a near-neutral pH. Which co-solvents are recommended and how do I test them?

A5: For biological experiments, biocompatible co-solvents are essential. Common choices include propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol.[9][10] A screening study is the best way to identify an effective co-solvent system.

Protocol 3: Screening for Effective Co-solvent Systems
  • System Preparation: Prepare binary solvent systems by mixing your primary aqueous buffer (e.g., PBS pH 7.4) with a co-solvent at various ratios (v/v), for example: 90:10, 80:20, and 70:30 (Buffer:Co-solvent).

  • Solubility Measurement: Using the same method described in Protocol 2 (steps 2-5), determine the saturation solubility of the compound in each co-solvent mixture.

  • Data Analysis: Compare the solubility results across the different systems to identify the co-solvent and concentration that provides the desired solubility enhancement.

  • Toxicity Check: Always consider the potential toxicity of the final co-solvent concentration in your specific assay. Run a vehicle control with the highest concentration of the co-solvent system to ensure it does not interfere with the experimental outcome.

Co-solventBuffer:Co-solvent Ratio (v/v)Solubility (mg/mL)Observations
PEG 40090:10
PEG 40080:20
Propylene Glycol90:10
Propylene Glycol80:20
Ethanol90:10
Ethanol80:20

Table 2: Example data collection table for a co-solvent screening study.

Strategy 3: Cyclodextrin Complexation

For applications requiring very low organic solvent content, such as in vivo formulations, cyclodextrins offer a sophisticated solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is water-soluble.[11][12][13]

Q6: How can I determine if cyclodextrin complexation will work for my compound?

A6: A feasibility study using a common cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can quickly assess the potential of this approach. The formation of a drug-cyclodextrin complex can significantly enhance aqueous solubility.[14]

G cluster_0 drug Poorly Soluble Drug (Guest) complex Soluble Drug-CD Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex plus +

Caption: Diagram of a drug-cyclodextrin inclusion complex.

Protocol 4: Feasibility Study of HP-β-CD Complexation
  • Prepare CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v) in water or your desired buffer.

  • Kneading Method: Add the solid compound to the HP-β-CD solution in a mortar at a specific molar ratio (e.g., 1:1 or 1:2 drug:CD). Add a small amount of a water/ethanol mixture to form a thick paste. Knead the paste for 30-60 minutes.[15]

  • Drying: Dry the resulting paste in an oven at 40-50°C or under vacuum to obtain a solid powder.

  • Solubility Test: Attempt to dissolve the prepared complex powder in your aqueous buffer. Compare its dissolution behavior and solubility to that of the uncomplexed drug. A significant increase in solubility indicates successful complexation.

Strategy 4: Surfactant-Based Systems

When high drug concentrations are needed, surfactants can be used to form micelles that encapsulate the drug, creating a thermodynamically stable solution known as a microemulsion or a micellar solution.[1][16] This is a common strategy in pharmaceutical formulations.

Q7: What are some common surfactants to consider for my formulation?

A7: Non-ionic surfactants are generally preferred due to their lower toxicity and greater stability across pH ranges.[17] Common examples include:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Solutol® HS 15

  • Cremophor® EL

These can be used to create self-emulsifying drug delivery systems (SEDDS) or simple micellar solutions.[1][18] The development of these systems is more complex and typically involves screening various combinations of oils, surfactants, and co-surfactants to create a stable and effective formulation.

Part 3: Summary and Strategy Selection

Choosing the right solubilization method depends entirely on your experimental context. The decision tree below provides a guide for selecting the most appropriate strategy.

G start What is your experimental system? invitro In Vitro Assay (e.g., cell culture) start->invitro invivo In Vivo Study (e.g., animal model) start->invivo ph_ok Is a low pH (~4-6) compatible with the assay? invitro->ph_ok conc_needed High concentration needed? invivo->conc_needed cosolvent_ok Use Co-solvents (e.g., PEG 400, PG) Keep final conc. low. ph_ok->cosolvent_ok No ph_adjust Use pH Adjustment (Acidic Buffer) ph_ok->ph_adjust Yes cd_complex Use Cyclodextrin Complexation (HP-β-CD) conc_needed->cd_complex No surfactant Use Surfactant-Based System (e.g., SEDDS) conc_needed->surfactant Yes

Caption: Decision tree for selecting a solubilization strategy.

StrategyProsConsBest For
pH Adjustment Simple, uses aqueous buffers, potentially high solubility increase.[4]Limited by experimental pH tolerance, may affect compound stability.In vitro assays tolerant of acidic conditions; initial screening.
Co-solvents Easy to prepare, effective for many compounds.[8][10]Potential for solvent toxicity/interference in assays, risk of precipitation upon dilution.[19]In vitro assays where pH cannot be altered; requires careful vehicle controls.
Cyclodextrins Low toxicity, high water solubility, suitable for in vivo use.[12][13]More complex preparation, may not work for all molecules, increases formulation bulk.[20]In vivo formulations, especially for parenteral administration.
Surfactants Can achieve very high drug concentrations, thermodynamically stable.[1][16]Complex formulation development, potential for toxicity, may alter biological barriers.[21]High-concentration oral or topical formulations.

Table 3: Summary of advantages and disadvantages of different solubilization techniques.

References
  • New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs. Journal of Pharmacy and Pharmacology. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information (PMC). [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. IntechOpen. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Impactfactor.org. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]

  • SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Slideshare. [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS. [Link]

  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. ResearchGate. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. Course Hero. [Link]

  • New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs. ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information (PMC). [Link]

  • Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. Preprints.org. [Link]

  • Dissolution of ionizable water-insoluble drugs: The combined effect of pH and surfactant. Sci-Hub. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • This compound. PubChemLite. [Link]

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Technical Support Center: Overcoming Off-Target Effects of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide (Compound P)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "Compound P," a novel kinase inhibitor with the chemical structure 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. While specific data for this compound is not extensively published[1][2], its pyrazole core is a well-established scaffold in numerous kinase inhibitors.[3][4][5] This guide leverages established principles from the broader class of pyrazole-containing kinase inhibitors to help you anticipate, troubleshoot, and overcome potential off-target effects in your experiments.

The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its favorable drug-like properties and its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[3][6] However, the conserved nature of this binding site across the kinome presents a challenge for achieving absolute specificity, making a thorough understanding of potential off-target effects crucial for accurate data interpretation.[6][7]

Troubleshooting Guide

This section addresses specific experimental issues you might encounter and provides step-by-step guidance to diagnose and resolve them.

Issue 1: Unexpected Cytotoxicity at Effective Concentrations

You observe significant cell death (e.g., apoptosis, necrosis) at concentrations where you expect to see specific inhibition of your primary target.

Possible Cause: Off-target inhibition of kinases essential for cell survival. The pyrazole scaffold is found in inhibitors targeting a wide range of kinases, including those involved in cell cycle control and survival signaling.[5][8]

Troubleshooting Steps:

  • Confirm Apoptosis: Utilize a caspase-3/7 activity assay to determine if the observed cell death is due to apoptosis.[9][10][11] These assays provide a quantifiable measure of the apoptotic cascade.[12][13]

  • Perform a Dose-Response Curve: Carefully titrate Compound P to identify the lowest effective concentration that inhibits the primary target without causing widespread cytotoxicity.[14]

  • Kinome Profiling: If the issue persists, a broad kinase selectivity screen is the most definitive way to identify unintended targets.[15][16][17] Commercial services are available that can screen your compound against hundreds of kinases.[18][19][20]

  • Use a Structurally Unrelated Inhibitor: Corroborate your findings by using an inhibitor with a different chemical scaffold that targets the same primary kinase.[14] If the cytotoxicity is not replicated, it strongly suggests an off-target effect of Compound P.

Issue 2: Paradoxical Pathway Activation

You observe an increase in the phosphorylation of a downstream substrate of your target kinase, contrary to the expected inhibitory effect.

Possible Cause: This phenomenon can occur through several mechanisms, including the inhibition of a negative feedback loop or the inhibitor promoting the dimerization and trans-activation of kinase partners.[21][22]

Troubleshooting Steps:

  • Verify with a Phospho-Specific Antibody: Use a well-validated phospho-specific antibody in a Western blot to confirm the paradoxical activation.[14] Include appropriate controls, such as a vehicle-only control and a positive control (e.g., a known activator of the pathway).[14]

  • Investigate Feedback Loops: Review the literature for known negative feedback mechanisms that regulate your target pathway. Inhibition of the primary target could be preventing the activation of a phosphatase that normally dampens the signal, leading to a net increase in phosphorylation.[21]

  • Assess Kinase Dimerization: Perform co-immunoprecipitation (Co-IP) experiments to determine if Compound P promotes the dimerization of your target kinase with other kinases.[21]

  • Examine Dose-Response Characteristics: Paradoxical activation is sometimes observed at low inhibitor concentrations, while higher concentrations lead to the expected inhibition.[21] A detailed dose-response curve can reveal this biphasic behavior.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Potency (IC50)

Compound P shows high potency in a biochemical (enzymatic) assay but is significantly less effective in a cell-based assay.

Possible Cause: This is a common observation with kinase inhibitors and can be attributed to several factors within the complex cellular environment.[23]

Troubleshooting Steps:

  • Assess Cell Permeability: The N,N-dimethylacetamide moiety may influence the compound's ability to cross the cell membrane.[24] Consider performing a cellular uptake assay to measure the intracellular concentration of Compound P.

  • Consider High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range).[23] This high concentration of the natural substrate can outcompete ATP-competitive inhibitors like Compound P, leading to a higher apparent IC50 in cells.

  • Evaluate Efflux Pump Activity: Cells can actively transport compounds out via efflux pumps. Co-incubation with known efflux pump inhibitors can help determine if this is affecting the intracellular concentration of Compound P.

  • Confirm Target Engagement in Cells with CETSA: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your compound is binding to its intended target within intact cells.[25][26][27][28][29] Ligand binding stabilizes the target protein, leading to a shift in its melting temperature.[26]

Frequently Asked Questions (FAQs)

Q1: How can I proactively assess the selectivity of Compound P before starting extensive cellular experiments?

A1: A tiered approach is recommended. Start with a small, focused panel of kinases that are closely related to your primary target. Based on those results, you can decide if a broader kinome-wide screen is necessary.[7] Several vendors offer customizable kinase profiling services.[18][19] This initial investment can save significant time and resources by identifying potential off-target liabilities early on.[20]

Q2: What are the essential controls to include in my experiments to distinguish on-target from off-target effects?

A2: A robust experimental design with multiple controls is critical.[14]

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Compound P.[14]

  • Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical structure that targets the same kinase to ensure the observed phenotype is not specific to the pyrazole scaffold of Compound P.[14]

  • Rescue Experiment: If possible, transfect cells with a mutant version of the target kinase that is resistant to Compound P. If the phenotype is rescued, it provides strong evidence for on-target activity.[14]

  • Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of Compound P as a negative control.

Q3: My results are inconsistent across different experiments. What could be the cause?

A3: Inconsistency can arise from several factors related to the inhibitor or the experimental setup.

  • Inhibitor Stability: Small molecule inhibitors can have variable stability in cell culture media.[30] It's good practice to prepare fresh stock solutions and minimize freeze-thaw cycles. You can also assess the stability of Compound P in your media over the course of your experiment using techniques like HPLC.[30]

  • Cell Culture Conditions: Ensure consistency in cell density, passage number, and serum concentration, as these can all influence cellular responses.[14]

  • Compound Degradation: Protect stock solutions from light and moisture as recommended for many small molecules.

Data Presentation & Experimental Protocols

Table 1: Example Kinase Selectivity Profile for "Compound P"

This table illustrates how to present data from a kinase profiling experiment. A highly selective compound will show a large window between its on-target potency and its activity against other kinases.

Kinase TargetOn-Target/Off-TargetIC50 (nM)Fold Selectivity vs. Target A
Target Kinase A On-Target 12 1
Kinase B (Family X)Off-Target1,500125
Kinase C (Family Y)Off-Target> 10,000> 833
Kinase D (Family X)Off-Target98082
Kinase E (Family Z)Off-Target> 10,000> 833
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a workflow to confirm that Compound P binds to its intended target in a cellular context.[26][29]

Objective: To measure the thermal stabilization of a target protein upon binding of Compound P in intact cells.

Materials:

  • Cells expressing the target protein

  • Compound P stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody against the target protein for Western blotting

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of Compound P or vehicle for 1-2 hours.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[26]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting or other quantitative protein detection methods.

  • Data Interpretation: Plot the percentage of soluble target protein against the temperature for both vehicle- and Compound P-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound P indicates target engagement.[29]

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Assessment

This protocol outlines a common method for quantifying apoptosis induced by a compound.[9]

Objective: To measure the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • Cells plated in a 96-well plate

  • Compound P

  • Caspase-Glo® 3/7 Assay Reagent (Promega or similar)

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and allow them to attach overnight. Treat cells with a dose range of Compound P and appropriate controls (e.g., vehicle, staurosporine as a positive control). Incubate for the desired time period (e.g., 24 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the reagent directly to each well of the 96-well plate.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.[9] Normalize the data to the vehicle control to determine the fold-change in apoptosis.

Visualizations

Troubleshooting Workflow for Unexpected Results

G start Unexpected Result Observed (e.g., cytotoxicity, paradoxical activation) q1 Is there a discrepancy between biochemical and cellular IC50? start->q1 a1 Investigate Cellular Factors: - Permeability - Efflux pumps - Intracellular ATP - Perform CETSA q1->a1 Yes q2 Is unexpected cytotoxicity observed? q1->q2 No end Refined Hypothesis/ Experimental Plan a1->end a2 Assess Apoptosis: - Caspase 3/7 Assay - Titrate dose - Consider Kinome Profiling q2->a2 Yes q3 Is paradoxical pathway activation observed? q2->q3 No a2->end a3 Investigate Mechanism: - Check feedback loops - Test for dimerization (Co-IP) - Perform detailed dose-response q3->a3 Yes q3->end No a3->end

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

General Workflow for Kinase Inhibitor Validation

G cluster_0 In Vitro / Biochemical cluster_1 In Cellulo b1 Biochemical IC50 Assay (On-Target Potency) b2 Kinome Selectivity Profiling (Off-Target Identification) b1->b2 c1 Cellular IC50 Assay (Phenotypic Effect) b2->c1 Proceed with selective compounds c2 Target Engagement (CETSA) (Confirm Binding in Cells) c1->c2 c3 Downstream Signaling Assay (Western Blot for p-Substrate) c2->c3 conclusion On-Target Hypothesis Supported c3->conclusion Correlate Potency, Engagement & Signaling

Caption: A multi-step workflow for validating kinase inhibitor specificity.

References

  • Caspase-Glo® 3/7 Assay System. Promega Corporation.

  • Technical Support Center: Interpreting Unexpected Results with Multi-kinase Inhibitors. Benchchem.

  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence. AAT Bioquest.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

  • Validating the Specificity of Kinase Inhibitors: A Comparative Guide. Benchchem.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Elabscience.

  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.

  • Kinome Profiling Service. MtoZ Biolabs.

  • Caspase 3-7 Activity Assay Cell Line. Innoprot.

  • CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific.

  • Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. Benchchem.

  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

  • Kinase Panel Profiling. Pharmaron.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

  • Quantitative Kinome Profiling Services. CD Biosynsis.

  • Kinase Screening & Profiling Service. BPS Bioscience.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

  • How to Use Inhibitors. Sigma-Aldrich.

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications.

  • Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. PubMed.

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.

  • Kinase Panel Screening and Profiling Service. Reaction Biology.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.

  • Technical Support Center: Interpreting Unexpected Results in Ritlecitinib Experiments. Benchchem.

  • This compound. ChemicalBook.

  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide. Smolecule.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.

  • This compound. PubChemLite.

  • addressing selectivity issues in the synthesis of pyrazole-based kinase inhibitors. Benchchem.

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences.

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering.

  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Chemical Reviews.

  • Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology Advances.

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Advanced Research.

  • 2-(4-amino-1h-pyrazol-1-yl)-n-(cyanomethyl)acetamide. PubChemLite.

  • N,N-Dimethylacetamide (DMAc). MedChemExpress.

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Technical Support Center: Purification of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this highly polar, basic compound. Drawing from established principles in separation science and extensive field experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high purity and yield in your experiments.

Understanding the Molecule: Key Purification Challenges

The structure of this compound presents a unique combination of chemical properties that make its purification non-trivial:

  • High Polarity: The presence of the aminopyrazole ring and the N,N-dimethylacetamide side chain imparts significant water solubility. This makes traditional reversed-phase chromatography challenging, as the compound may have limited retention and co-elute with polar impurities in the solvent front.[1][2][3]

  • Basicity: The free amino group on the pyrazole ring is basic. This can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing, poor resolution, and in some cases, irreversible adsorption during normal-phase chromatography.[4][5]

  • Potential Impurities: Synthetic routes to N-substituted aminopyrazoles can generate a variety of impurities. These often include regioisomers (e.g., substitution at the N2 position of the pyrazole), uncyclized hydrazone intermediates, and residual high-boiling point solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) itself.[6]

  • Solvent Removal: If the synthesis is conducted in a high-boiling polar aprotic solvent such as DMAc or DMF, removing the final traces of this solvent from the highly polar product can be difficult.[7][8][9]

This guide is structured to address each of these challenges head-on, providing logical workflows and actionable solutions.

Logical Workflow for Purification Strategy Selection

Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree illustrates a logical workflow for approaching the purification of this target molecule.

Purification_Strategy Purification Strategy Decision Tree start Crude Product Analysis (TLC, LC-MS, NMR) check_impurities Are major impurities significantly less polar? start->check_impurities check_solubility Is the compound soluble in a suitable recrystallization solvent? check_impurities->check_solubility No normal_phase Normal-Phase Chromatography (with basic modifier) check_impurities->normal_phase Yes reverse_phase Reversed-Phase Chromatography (consider HILIC or ion-pairing) check_solubility->reverse_phase No recrystallization Recrystallization (or salt formation) check_solubility->recrystallization Yes check_residual_solvent Is residual high-boiling solvent (e.g., DMAc) a major issue? trituration Trituration / Co-evaporation for solvent removal check_residual_solvent->trituration Yes final_product Pure Product check_residual_solvent->final_product No normal_phase->check_residual_solvent reverse_phase->check_residual_solvent recrystallization->check_residual_solvent trituration->final_product

Caption: A decision tree to guide the selection of an appropriate purification method.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: My compound streaks badly or doesn't move off the baseline on a standard silica gel column.

  • Question: I'm attempting to use normal-phase flash chromatography with an ethyl acetate/hexane solvent system, but my product is either stuck at the origin or produces a long, unresolved streak. What is happening and how can I fix it?

  • Answer: This is a classic problem for basic compounds like your aminopyrazole on standard, slightly acidic silica gel.[4] The basic amino group interacts strongly with acidic silanol groups on the silica surface, leading to poor chromatography.

    Solutions:

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[4][5]

      • Triethylamine (TEA): Start by adding 0.1-1% TEA to your eluent (e.g., 90:9:1 Dichloromethane/Methanol/TEA).

      • Ammonia in Methanol: A 7N solution of ammonia in methanol is also highly effective. Prepare your mobile phase by using this solution as your methanol source. For example, a 5% "methanol" in dichloromethane mobile phase would be prepared with the 7N NH3/MeOH solution.[10]

    • Switch to a Different Stationary Phase: If modifiers are not sufficient or if your compound is sensitive to base, consider an alternative stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying amines and can prevent the strong acidic interactions seen with silica.[4][10]

      • Amine-Functionalized Silica: For very challenging separations, pre-functionalized aminopropyl silica columns can provide excellent peak shape for basic compounds.[1][3]

Issue 2: My compound elutes in the void volume during reversed-phase (C18) chromatography.

  • Question: I'm using a C18 column with a water/acetonitrile gradient, but my product shows very little retention and elutes immediately. How can I get it to stick to the column?

  • Answer: The high polarity of your molecule means it has a low affinity for the non-polar C18 stationary phase and a high affinity for the polar mobile phase, causing it to elute quickly.[1]

    Solutions:

    • Use a Highly Aqueous Mobile Phase: Start your gradient with a very low percentage of organic solvent (e.g., 0-5% acetonitrile or methanol in water) and use a shallow gradient.

    • Add an Ion-Pairing Reagent: To increase retention, you can add an ion-pairing reagent to the mobile phase. For a basic compound, an acid is used.

      • Trifluoroacetic Acid (TFA) or Formic Acid: Add 0.1% TFA or formic acid to both your aqueous and organic mobile phases. This protonates the amino group, forming an ion pair with the acid's conjugate base, which can increase retention on the C18 phase.[4]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that are not well-retained by reversed-phase.[1][3] It uses a polar stationary phase (like bare silica, diol, or amine) with a reversed-phase type solvent system (high organic, low aqueous). Water acts as the strong, eluting solvent.[1]

Issue 3: I can't get my compound to crystallize; it just oils out.

  • Question: I've tried to recrystallize my crude product from several solvents, but it consistently separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" is common for compounds that are either impure or are being cooled too quickly from a supersaturated solution.[4] The presence of even small amounts of impurities can disrupt crystal lattice formation.

    Solutions:

    • Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help.[11]

    • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a small amount of pure material, add a single "seed" crystal to the cooled solution.[4]

    • Change the Solvent System: Find a solvent pair: one solvent in which your compound is soluble (e.g., methanol, ethanol) and a second "anti-solvent" in which it is insoluble (e.g., diethyl ether, hexanes). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy. Let it cool slowly.[12]

    • Purify by Salt Formation: Since your compound is basic, you can often form a highly crystalline salt. Dissolve the crude base in a solvent like methanol or isopropanol. Add one equivalent of an acid (e.g., HCl in ether, p-toluenesulfonic acid). The resulting salt will often have very different solubility properties and may crystallize readily.[13][14] The pure salt can then be neutralized with a base and extracted to recover the pure free base.

Issue 4: My final product is pure by NMR, but my yield is low and I still have residual N,N-dimethylacetamide (DMAc).

  • Question: How can I effectively remove a high-boiling solvent like DMAc from my final product without losing material?

  • Answer: Removing residual high-boiling polar solvents from polar products is a common challenge. Standard rotary evaporation is often insufficient.

    Solutions:

    • Azeotropic Removal (Co-evaporation): Add a lower-boiling solvent that is miscible with DMAc, such as toluene or water, to your product.[15] Evaporate the mixture on a rotary evaporator. Repeat this process several times. The lower-boiling solvent helps to "carry over" the higher-boiling DMAc.

    • Trituration/Precipitation: If you can find a solvent in which your product is insoluble but DMAc is soluble (e.g., diethyl ether, ethyl acetate), you can use this for trituration.[8] Add the solvent to your crude material (which may be an oil containing DMAc), stir or sonicate vigorously. Your product should precipitate as a solid, leaving the DMAc in the solvent. Decant the solvent and repeat several times.[8]

    • High-Vacuum Drying: Place the sample under high vacuum (using a vacuum pump, not a water aspirator) for an extended period, sometimes with gentle heating if the compound is stable. A technique known as cryovapping, which involves evaporation into a liquid nitrogen-cooled receiver under vacuum, is extremely effective for heat-sensitive compounds.[16]

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities I should be looking for?

    • A1: Based on common synthetic routes for N-substituted aminopyrazoles, the most probable impurities are:

      • Regioisomers: The corresponding 2-(4-amino-2H-pyrazol-2-yl) isomer. These can be very difficult to separate due to similar polarities. Careful optimization of chromatography or fractional crystallization may be required.[6]

      • Starting Materials: Unreacted 4-aminopyrazole or the N,N-dimethyl-2-haloacetamide reagent.

      • Uncyclized Intermediates: Incomplete cyclization during pyrazole synthesis can leave stable hydrazone intermediates in the crude product.[6]

  • Q2: My compound is not UV-active. How can I monitor the purification?

    • A2: If your compound lacks a strong UV chromophore, you will need to use alternative detection methods for TLC and column chromatography.

      • TLC Staining: After running your TLC plate, visualize the spots by dipping the plate in a staining solution. Common stains for nitrogen-containing compounds include:

        • Potassium Permanganate (KMnO4): A general-purpose stain that reacts with many functional groups.

        • Ceric Ammonium Molybdate (CAM): Another versatile stain.

        • Ninhydrin: Specific for primary/secondary amines, which will appear as colored spots (often purple).

      • Mass-Directed Purification: If you have access to the equipment, mass-directed flash chromatography or HPLC is an ideal way to track your product by its specific mass-to-charge ratio.

  • Q3: What analytical techniques are best to confirm the purity and identity of my final product?

    • A3: A combination of techniques is essential:

      • ¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by checking for the presence of other components.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.

      • 2D NMR (e.g., HMBC, HSQC): These techniques are invaluable for unambiguously confirming the connectivity and distinguishing between potential regioisomers.[6]

Detailed Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed for basic compounds that exhibit poor behavior on standard silica gel.

  • TLC Analysis and Solvent System Selection:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., methanol or dichloromethane).

    • On a silica gel TLC plate, spot your crude material.

    • Develop the plate in a solvent system consisting of Dichloromethane (DCM) and Methanol (MeOH). Start with a ratio of 95:5 DCM/MeOH.

    • If the spot remains at the baseline (Rf ≈ 0), increase the methanol percentage (e.g., 90:10).

    • Once you find a system that moves the spot off the baseline, add 1% triethylamine (TEA) to the mobile phase (e.g., 90:10:1 DCM/MeOH/TEA). Observe if the peak streaking is reduced and the Rf value changes.

    • Aim for a target Rf value of 0.2-0.3 for the main product in the modified solvent system.[17]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 100 mg) in a minimum amount of a volatile solvent like methanol.

    • Add a small amount of silica gel (approx. 300-500 mg) to this solution.

    • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This prevents the use of a strong loading solvent that can ruin the separation.[17]

  • Column Preparation and Elution:

    • Select a silica gel column appropriately sized for your sample (typically a 100:1 to 50:1 ratio of silica mass to crude sample mass).

    • Pack the column using your chosen initial mobile phase (without the basic modifier).

    • Carefully add your dry-loaded sample to the top of the column bed.

    • Begin elution with the mobile phase containing the basic modifier (e.g., 1% TEA). You can run the column isocratically or with a shallow gradient of increasing methanol concentration.

    • Collect fractions and monitor them by TLC using the same modified solvent system and a suitable stain for visualization.

Flash_Chromatography_Workflow Modified Normal-Phase Chromatography Workflow cluster_prep Preparation cluster_execution Execution tlc 1. TLC Analysis (DCM/MeOH + 1% TEA) Aim for Rf = 0.2-0.3 dry_load 2. Dry Load Sample (Dissolve, add silica, evaporate) tlc->dry_load pack_column 3. Pack Column dry_load->pack_column elute 4. Elute with Modified Mobile Phase pack_column->elute collect 5. Collect & Analyze Fractions elute->collect

Caption: Workflow for modified normal-phase flash chromatography.

Protocol 2: Recrystallization via Salt Formation

This method is useful when the free base oils out or is difficult to crystallize.

  • Solubility Testing:

    • Test the solubility of your crude free base in various solvents (e.g., isopropanol, ethanol, ethyl acetate). Find a solvent where it is reasonably soluble upon heating.

  • Salt Formation:

    • Dissolve the crude material (1 equivalent) in the chosen solvent (e.g., isopropanol).

    • Slowly add a solution containing 1.0 equivalent of a suitable acid. Common choices include:

      • HCl (as a solution in diethyl ether or isopropanol)

      • p-Toluenesulfonic acid monohydrate (TsOH)

      • Acetic acid[13]

    • Stir the solution at room temperature. The salt will often precipitate immediately. If not, you can try cooling the solution in an ice bath or adding a small amount of an anti-solvent (like diethyl ether) to induce precipitation.

  • Isolation and Washing:

    • Collect the precipitated salt by vacuum filtration.[18]

    • Wash the solid with a small amount of cold solvent (the same one used for the crystallization) to remove soluble impurities.

    • Dry the salt under vacuum.

  • Free-Basing (Optional):

    • To recover the pure free base, dissolve the salt in water.

    • Add a base (e.g., saturated sodium bicarbonate solution, 1M NaOH) until the solution is basic (pH > 9).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry with an anhydrous drying agent (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Quantitative Data Summary Table

The following table provides typical parameters for the purification methods described. These are starting points and should be optimized for your specific reaction scale and impurity profile.

ParameterNormal-Phase ChromatographyReversed-Phase ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)C18 SilicaNone
Mobile Phase DCM/MeOH with 0.5-1% TEAWater/Acetonitrile with 0.1% TFAIsopropanol/Ether or Ethanol/Water
Sample Load 1-2% of silica mass0.5-1% of C18 silica massN/A
Typical Gradient 2-15% MeOH in DCM5-50% ACN in WaterN/A
Detection UV (if applicable) or TLC stainUV or Mass SpectrometryVisual (crystal formation)
Primary Challenge Peak tailing (basicity)Poor retention (polarity)"Oiling out", finding a solvent

References

  • Minimizing side product formation in aminopyrazole synthesis. (n.d.). BenchChem. Retrieved January 20, 2026.
  • Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 20, 2026.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem. Retrieved January 20, 2026.
  • How do organic chemists remove solvents with high boiling points from solution? (2017). Quora. Retrieved January 20, 2026.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Glasgow. Retrieved January 20, 2026.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • 3(5)-aminopyrazole. (1971). Organic Syntheses, 51, 10.
  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). ScienceMadness Discussion Board. Retrieved January 20, 2026.
  • Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved January 20, 2026.
  • Kjellstrom, S. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved January 20, 2026.
  • What is the best possible way to remove Dimethylacetamide (DMA) from reaction mixture? (2017).
  • Method for removing high boiling solvents from drug formulations by vacuum drying. (2000). U.S.
  • Flash Chromatography Basics. (n.d.). Sorbent Technologies, Inc. Retrieved January 20, 2026.
  • Alternative of picric acid for recrystallisation. (2024). Reddit. Retrieved January 20, 2026.
  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved January 20, 2026.
  • Lee, K. B., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 193(1), 90-96.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2014). International Journal of Organic Chemistry, 4, 127-138.
  • For highly polar compound, how to do the purification? (2018).
  • Method for purifying pyrazoles. (2011). WO 2011/076194 A1.
  • Gryko, D. T., et al. (2011). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 76(15), 6338-6344.
  • A Versatile Method of Ambient-Temperature Solvent Removal. (2018). ACS Omega, 3(10), 14261-14267.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2020). Molecules, 25(1), 123.
  • How to remove high boiling solvent from crude- Reaction work up. (2023). YouTube. Retrieved January 20, 2026.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. Retrieved January 20, 2026.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2016). Beilstein Journal of Organic Chemistry, 12, 1860-1896.
  • Recent advances in the synthesis of new pyrazole derivatives. (2019). In New Trends in Synthesis of N-Heterocyclic Compounds. IntechOpen.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(15), 10018-10025.
  • N-alkylation method of pyrazole. (1996). EP 0749963 A1.

Sources

Technical Support Center: Stabilizing 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound in solution?

A1: The molecule contains two key functional groups that are central to its potential instability: a primary aromatic amine on the pyrazole ring and an N,N-dimethylacetamide group. The primary aromatic amine is susceptible to oxidation, which can lead to color changes (e.g., darkening of the solution) and the formation of degradation products.[1] The amide bond in the N,N-dimethylacetamide moiety can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[2][3] Additionally, like many heterocyclic compounds, its stability can be influenced by pH, temperature, light exposure, and the choice of solvent.

Q2: What is the general tautomeric stability of the aminopyrazole core?

A2: For aminopyrazoles, prototropic tautomerism is a key consideration. Generally, the 3-aminopyrazole tautomer is considered more stable than the 5-aminopyrazole form.[4][5] However, the specific substituents on the pyrazole ring can influence this equilibrium.[4] For this compound, the substitution pattern locks the tautomeric form, but understanding the inherent electronic properties of the aminopyrazole ring system is crucial for predicting reactivity.

Q3: Are there any known incompatibilities with common solvents?

A3: The N,N-dimethylacetamide portion of the molecule suggests good solubility in polar aprotic solvents.[6] However, issues can arise with certain solvents under specific conditions. For instance, while stable in water for periods, prolonged exposure to acidic aqueous solutions may promote hydrolysis of the amide group.[7][8] Studies on primary aromatic amines (PAAs) have shown they are generally more stable in water than in acidic solutions like 3% acetic acid.[7][9] Highly reactive solvents or those containing impurities could also initiate degradation pathways.

Q4: How should I prepare a stock solution of this compound?

A4: For initial preparation, use a high-purity, anhydrous polar aprotic solvent such as DMSO or N,N-dimethylformamide (DMF). It is advisable to prepare stock solutions fresh. If storage is necessary, store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]

Section 2: Troubleshooting Guides

This section provides structured, in-depth troubleshooting for specific issues you may encounter during your experiments.

Issue 1: My solution of this compound is changing color (e.g., turning yellow or brown) over time.

This is a classic sign of degradation, most likely due to oxidation of the primary aromatic amine.

Causality Analysis:

Primary aromatic amines are prone to oxidation, especially when exposed to air (oxygen), light, or trace metal ion contaminants. This process can form colored impurities, such as nitro or azo compounds, which can interfere with your experiments and reduce the effective concentration of the active compound. Storing solutions under an inert atmosphere can help mitigate this.[1]

Troubleshooting Workflow & Protocol:

A Problem: Solution Discoloration B Hypothesis: Oxidation of Primary Amine A->B C Step 1: Solvent & Headspace Control B->C F Step 2: Control Light & Temperature B->F I Step 3: Consider Antioxidants B->I K Step 4: Purity Analysis B->K D Use de-gassed (sparged with N2/Ar) high-purity solvents. C->D E Blanket solution headspace with inert gas (N2/Ar). C->E M Outcome: Stable Solution D->M Implement E->M Implement G Store solutions in amber vials to protect from light. F->G H Store at reduced temperatures (-20°C or -80°C). F->H G->M Implement H->M Implement J If compatible with assay, add a small amount of an antioxidant (e.g., BHT). I->J J->M Implement L Analyze discolored vs. fresh solution by HPLC-UV/MS to identify degradants. K->L L->M Verify

Caption: Workflow for troubleshooting solution discoloration.

Protocol 1: Preparation of a Stabilized Solution

  • Solvent Preparation: Take your desired volume of high-purity solvent (e.g., DMSO) and sparge with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weighing and Dissolution: In a clean, dry amber vial, weigh the required amount of this compound. Add the de-gassed solvent to achieve the target concentration.

  • Inert Atmosphere: Before sealing the vial, gently flush the headspace with the inert gas.

  • Storage: Store the vial at ≤ -20°C, protected from light.

Issue 2: I'm observing a loss of compound potency or the appearance of new peaks in my HPLC analysis after incubation in an acidic or basic buffer.

This suggests hydrolytic degradation of the amide bond or other pH-dependent reactions.

Causality Analysis:

The N,N-dimethylacetamide moiety contains an amide bond that can be hydrolyzed under harsh pH conditions, yielding 2-(4-amino-1H-pyrazol-1-yl)acetic acid and dimethylamine.[2][3] The stability of primary aromatic amines can also be pH-dependent, with some being less stable in acidic media.[7][9] A systematic study of the compound's stability across a range of pH values is essential to determine optimal conditions for your experiments. This is a core component of forced degradation studies as mandated by ICH guidelines.[10][11]

Troubleshooting Workflow & Protocol:

A Problem: Loss of Potency / New HPLC Peaks B Hypothesis: pH-Mediated Hydrolysis A->B C Step 1: Design pH Stability Study B->C F Step 2: Time-Point Analysis B->F I Step 3: Quantify Degradation B->I D Prepare buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9). C->D E Incubate compound in each buffer at a defined temperature (e.g., 40°C). C->E G Take aliquots at multiple time points (e.g., 0, 2, 4, 8, 24 hours). F->G H Immediately quench any reaction if necessary (e.g., by neutralizing pH). F->H J Analyze samples by a stability-indicating RP-HPLC method. I->J K Calculate % recovery of parent compound and % area of new peaks. I->K L Outcome: Determine Optimal pH Range K->L

Sources

Technical Support Center: Mitigating In vitro Cytotoxicity of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide and other novel pyrazole-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to in vitro cytotoxicity. Our goal is to equip you with the scientific rationale and practical steps to understand and mitigate unwanted cytotoxic effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing high cytotoxicity with my compound, even at low concentrations. What are the immediate things to check?

A1: High cytotoxicity at the outset can stem from several factors beyond the intrinsic properties of your compound. Here’s a checklist of initial troubleshooting steps:

  • Compound Solubility and Aggregation: Ensure your compound is fully dissolved in the culture medium. Precipitated or aggregated compound can lead to inconsistent results and artifactual cytotoxicity. Visually inspect your stock solutions and final dilutions for any signs of precipitation.

  • Solvent Toxicity: The solvent used to dissolve your compound, most commonly DMSO, can be cytotoxic at higher concentrations. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced cell death[1]. Always include a vehicle control (medium with the same concentration of solvent as your test wells) to assess the impact of the solvent alone.

  • Cell Health and Seeding Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Over-confluent or sparsely populated cultures can respond differently to cytotoxic insults. Perform a cell titration experiment to determine the ideal seeding density for your chosen assay duration[1].

  • Assay Interference: Some compounds can directly interfere with the chemistry of cytotoxicity assays. For example, compounds with reducing potential can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability[2]. If you suspect assay interference, consider using a different cytotoxicity assay that relies on a distinct mechanism (e.g., LDH release for membrane integrity or a live/dead fluorescent stain).

Q2: My cytotoxicity results are not reproducible between experiments. What could be the cause?

A2: Lack of reproducibility is a common challenge in in vitro assays. The key is to standardize every step of your experimental workflow.

  • Consistent Cell Culture Practices: Use cells from a similar passage number for all experiments. Variations in cell passage can lead to phenotypic drift and altered sensitivity to your compound.

  • Precise Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use appropriate techniques for mixing the compound in the culture medium.

  • Incubation Conditions: Maintain consistent incubation times, temperature, humidity, and CO₂ levels. Even minor fluctuations can impact cell growth and drug response.

  • Plate Edge Effects: Cells in the outer wells of a microplate can be more susceptible to evaporation and temperature changes, leading to the "edge effect." To mitigate this, consider not using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium.

Q3: Could the pyrazole scaffold itself be the source of the cytotoxicity?

A3: Yes, the pyrazole ring and its substituents can contribute to cytotoxicity. Pyrazole derivatives have a broad range of pharmacological activities, and some have been investigated as anticancer agents due to their cytotoxic effects on cancer cell lines[3][4]. The mechanism of cytotoxicity can vary depending on the specific chemical structure. For instance, some 1-methyl-1H-pyrazole-5-carboxamides have been shown to induce acute toxicity through the inhibition of mitochondrial respiration[5]. Therefore, it is crucial to consider the inherent biological activity of the pyrazole core when interpreting your results.

In-Depth Troubleshooting Guides

Guide 1: Investigating the Mechanism of Cytotoxicity

If you consistently observe cytotoxicity, the next step is to understand the underlying mechanism. This knowledge can guide your efforts to mitigate the toxic effects.

  • Morphological Assessment: Use a microscope to visually inspect the cells treated with your compound. Look for signs of apoptosis (cell shrinkage, membrane blebbing, formation of apoptotic bodies) or necrosis (cell swelling, membrane rupture).

  • Apoptosis vs. Necrosis Assays: To quantify the mode of cell death, use specific assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy. Annexin V stains apoptotic cells, while PI stains necrotic cells.

  • Mitochondrial Toxicity Assessment: As some pyrazole derivatives have been linked to mitochondrial dysfunction, it is prudent to assess the impact of your compound on mitochondrial health[5]. Assays that measure mitochondrial membrane potential (e.g., using JC-1 or TMRE dyes) or cellular respiration (e.g., using a Seahorse XF Analyzer) can provide valuable insights.

  • Reactive Oxygen Species (ROS) Production: Drug-induced cytotoxicity is often associated with the generation of ROS. Use fluorescent probes like DCFDA to measure intracellular ROS levels in response to compound treatment.

Experimental Workflow for Investigating Cytotoxicity

cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Mechanism of Action cluster_3 Mitigation Strategies A High Cytotoxicity Observed B Check Solubility & Aggregation A->B Initial Checks C Verify Solvent Concentration A->C Initial Checks D Assess Cell Health & Density A->D Initial Checks E Rule out Assay Interference A->E Initial Checks F Morphological Analysis A->F If cytotoxicity is confirmed K Structural Modification A->K Long-term strategy J Formulation Optimization B->J If solubility is an issue G Apoptosis vs. Necrosis Assay E->G If interference is suspected F->G H Mitochondrial Function Assay G->H Further Investigation I ROS Production Assay G->I Further Investigation L Co-treatment with Antioxidants H->L If mitochondrial dysfunction I->L If ROS is elevated

Caption: A stepwise workflow for troubleshooting and mitigating in vitro cytotoxicity.

Guide 2: Strategies for Reducing Cytotoxicity

Once you have a better understanding of the cytotoxic profile of your compound, you can explore several strategies to reduce its unwanted effects.

  • Formulation Optimization: The way your compound is formulated can significantly impact its in vitro performance.

    • Use of Excipients: Consider using non-toxic solubilizing agents or excipients to improve the solubility and stability of your compound in the culture medium.

    • Drug Delivery Systems: Encapsulating your compound in nanoparticles, liposomes, or other drug delivery systems can alter its cellular uptake and biodistribution, potentially reducing its cytotoxicity to non-target cells[6].

  • Structural Modification: If you have the flexibility to modify the chemical structure of your compound, structure-activity relationship (SAR) studies can help identify the chemical moieties responsible for the cytotoxic effects. Minor modifications to the pyrazole core or its substituents could potentially reduce cytotoxicity while preserving the desired biological activity[4][6].

  • Co-treatment with Modulating Agents:

    • Antioxidants: If your compound induces cytotoxicity through oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may rescue the cells.

    • Metabolic Inhibitors: If you suspect that a cytotoxic metabolite is being formed, you can use inhibitors of specific metabolic enzymes (e.g., cytochrome P450 inhibitors) to investigate this possibility.

  • Adjusting Experimental Parameters:

    • Exposure Time: Reducing the duration of compound exposure can sometimes mitigate cytotoxicity while still allowing you to observe the desired biological effect.

    • Serum Concentration: The presence of serum proteins can affect the free concentration of your compound through protein binding. Conducting experiments with varying serum concentrations can help determine the influence of protein binding on the observed cytotoxicity[7].

Detailed Experimental Protocol: Tiered Approach to Cytotoxicity Assessment

This protocol outlines a tiered approach to systematically evaluate and address the cytotoxicity of this compound.

Tier 1: Preliminary Cytotoxicity Screening

Objective: To determine the concentration range over which the compound exhibits cytotoxic effects.

Materials:

  • Selected cell line(s)

  • Complete culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well plates

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Serially dilute the stock solution in complete culture medium to obtain a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform the MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Tier 2: Mechanistic Investigation

Objective: To elucidate the mechanism of cell death induced by the compound.

Procedure:

  • Based on the IC50 value from Tier 1, select a few concentrations (e.g., IC25, IC50, and IC75) for further investigation.

  • Perform Annexin V/PI staining followed by flow cytometry or fluorescence microscopy to differentiate between apoptosis and necrosis.

  • Assess mitochondrial membrane potential using a fluorescent dye like JC-1 or TMRE.

  • Measure intracellular ROS production using a probe such as DCFDA.

Tier 3: Mitigation Strategies

Objective: To test strategies for reducing the observed cytotoxicity.

Procedure:

  • Formulation: If solubility was an issue, test the cytotoxicity of the compound formulated with a non-toxic solubilizing agent.

  • Co-treatment: If ROS production was observed, co-treat the cells with the compound and an antioxidant (e.g., NAC) and assess cell viability.

  • Time-course experiment: Evaluate cytotoxicity at earlier time points to see if a shorter exposure time reduces the toxic effects.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action
High Variability Inconsistent cell seeding, pipetting errors, edge effects.Standardize cell seeding, calibrate pipettes, avoid using outer wells of the plate.
False Positives Compound interference with the assay chemistry.Use an alternative cytotoxicity assay with a different detection principle.
Solvent Toxicity High concentration of the solvent (e.g., DMSO).Keep the final solvent concentration below 0.5% and include a vehicle control.
Compound Precipitation Poor solubility in the culture medium.Visually inspect for precipitates, consider using solubilizing agents.

Visualizing the Problem: Potential Mechanisms of Pyrazole-Induced Cytotoxicity

Compound Pyrazole Derivative Mitochondria Mitochondria Compound->Mitochondria Inhibition of Respiration ROS Increased ROS Compound->ROS Necrosis Necrosis Compound->Necrosis Direct Membrane Damage Mitochondria->ROS Electron Leak Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome C Release ROS->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath DNA_Damage->Apoptosis

Caption: Potential pathways of pyrazole-induced cytotoxicity.

This technical support guide is intended to be a starting point for your investigations. The specific cytotoxic profile of this compound will depend on the cell type and experimental conditions. A systematic and well-controlled approach, as outlined in this document, will be essential for successfully navigating the challenges of in vitro cytotoxicity testing.

References

  • Bartel, T., et al. (2007). Cytotoxicity of dimethylacetamide and pharmacokinetics in children receiving intravenous busulfan. Journal of Clinical Oncology, 25(13), 1638-1643. [Link]

  • Muttiah, P., & Hanafiah, A. (2025). Innovative delivery strategies to reduce systemic toxicity and enhance antimicrobial efficacy. Frontiers in Microbiology. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • National Institutes of Health. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • National Center for Biotechnology Information. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]

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  • PubMed. (1989). Male fertility study on N,N-dimethylacetamide administered by the inhalation route to Sprague-Dawley rats. [Link]

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  • MDPI. (n.d.). Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1. [Link]

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  • PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

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Technical Support Center: Method Refinement for Quantifying 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalysis of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for developing and validating a robust quantitative assay for this analyte in various biological matrices.

The unique structure of this pyrazole derivative—possessing a polar aminopyrazole group and a dimethylacetamide side chain—presents specific challenges in bioanalysis, primarily related to chromatographic retention, extraction efficiency, and susceptibility to matrix effects. This document provides a framework for addressing these challenges systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common issues encountered during the analytical workflow, from sample handling to data interpretation.

Part 1: Sample Preparation & Extraction

Question: My analyte recovery is low and inconsistent using Protein Precipitation (PPT). What is causing this and how can I improve it?

Answer: Low and variable recovery after PPT is a common issue, especially for polar compounds. While PPT is a fast and simple method, its primary drawback is that it results in a relatively "dirty" sample extract, where endogenous matrix components that can interfere with your assay are not efficiently removed.[1][2]

  • Causality: The high polarity of this compound may lead to its adsorption onto the precipitated protein pellet, especially if the precipitation conditions (e.g., pH, organic solvent ratio) are not optimal. Furthermore, incomplete protein precipitation can lead to a viscous supernatant that is difficult to handle and can cause instrument issues.

  • Troubleshooting Steps:

    • Optimize the Precipitation Solvent: Acetonitrile is a common choice, but test other organic solvents like methanol or acetone. Vary the ratio of solvent to plasma (e.g., 3:1, 4:1). A higher ratio often yields cleaner samples but may dilute the analyte, impacting sensitivity.[3]

    • Adjust pH: The charge state of your analyte is pH-dependent. Experiment with adding a small amount of acid (e.g., 1% formic acid) or base (e.g., 1% ammonium hydroxide) to the precipitation solvent to ensure the analyte is in a charge state that minimizes adsorption to proteins.

    • Consider an Alternative: If PPT fails to provide adequate results, more selective techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) are recommended.[4][5] These methods are superior for removing interfering phospholipids and other matrix components.[4]

Question: I am seeing significant matrix effects (ion suppression/enhancement). How can I identify the source and mitigate it?

Answer: Matrix effect is a critical challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting endogenous components from the biological matrix.[6][7] This can lead to poor accuracy and precision.[8]

  • Causality: Co-eluting compounds, particularly phospholipids from plasma, can compete with the analyte for ionization in the mass spectrometer source, leading to ion suppression.[4] Conversely, some matrix components can enhance the signal. The electrospray ionization (ESI) source is particularly susceptible to these effects.[4]

  • Troubleshooting & Mitigation Strategy:

    • Assess the Matrix Effect: The most common method is the post-extraction spike analysis.[4][7] Compare the analyte's peak area in a spiked solution of extracted blank matrix against its peak area in a clean solvent. A significant difference indicates the presence of matrix effects.

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.[1] Transition from PPT to a more rigorous sample preparation method like SPE. Choose an SPE sorbent that selectively retains your analyte while allowing interferences to be washed away. For a polar compound like this, a mixed-mode or polymeric sorbent could be highly effective.[5]

    • Chromatographic Separation: Modify your LC method to chromatographically separate the analyte from the region where matrix components elute (often early in the run for phospholipids).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[9][10] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix suppression or enhancement in the same way, thus providing a reliable correction for variability.[11]

Part 2: Liquid Chromatography (LC)

Question: My analyte has poor retention and peak shape on a standard C18 column. What are my options?

Answer: This is a classic problem for polar molecules. The limited interaction between the polar analyte and the nonpolar C18 stationary phase results in little or no retention, causing it to elute at or near the void volume where matrix interferences are most pronounced.

  • Causality: Standard C18 phases rely on hydrophobic interactions for retention. Highly polar compounds have minimal hydrophobic character and thus exhibit weak retention in highly aqueous mobile phases. Poor peak shape (e.g., tailing) can also occur due to secondary interactions with residual silanols on the silica surface.

  • Troubleshooting Steps:

    • Use a "Polar-Embedded" or "Aqueous-Compatible" C18 Column: These columns have modified stationary phases that are designed to prevent phase collapse in 100% aqueous mobile phases and can offer different selectivity for polar compounds.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar analytes.[12] It uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase. This orthogonal separation mechanism is also highly effective at separating the analyte from different classes of matrix interferences.[13]

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange mechanisms can provide excellent retention and selectivity for polar compounds that have an ionizable functional group.[12]

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) to the mobile phase can form a neutral complex with the charged analyte, significantly increasing its retention on a reversed-phase column.[5] However, be aware that these reagents can cause ion suppression in the MS and may permanently modify the column.

Part 3: Mass Spectrometry (MS) & Detection

Question: How do I select the optimal internal standard (IS)? My current analog IS shows high variability.

Answer: The internal standard is arguably the most critical component for ensuring the accuracy and precision of a quantitative bioanalytical method.[11] High variability in an analog IS response suggests it is not adequately tracking the analytical behavior of the analyte.[14]

  • Causality: An ideal IS should have physicochemical properties as close to the analyte as possible to compensate for variations in sample preparation, chromatography, and ionization.[11] A structural analog may have different extraction recoveries, chromatographic retention times, or ionization efficiencies, especially if it is affected differently by matrix components.

  • Selection Hierarchy & Best Practices:

    • Gold Standard - Stable Isotope-Labeled (SIL) IS: A SIL version of this compound (e.g., with ¹³C or ¹⁵N labels) is the best choice.[14][15] It co-elutes with the analyte and experiences identical matrix effects and extraction losses. Deuterium-labeled (²H) standards are also common but can sometimes exhibit slight chromatographic shifts or different stability.[9][10]

    • Acceptable Alternative - Structural Analog: If a SIL-IS is unavailable, choose a structural analog that is chemically very similar. The ideal analog should have a similar pKa, logP, and functional groups. It must be chromatographically resolved from the analyte.

    • Validation is Key: Regardless of the choice, you must validate that the IS tracks the analyte. During validation, the analyte/IS area ratio should remain consistent across different concentrations and in the presence of matrix effects. Monitor the IS response in every run; significant variability (e.g., >50% or <150% of the mean) may indicate a problem with the assay and requires investigation.[14]

Question: I am struggling to achieve the required Lower Limit of Quantification (LLOQ). How can I improve method sensitivity?

Answer: Achieving a low LLOQ is essential for studies where analyte concentrations are expected to be very low, such as in pharmacokinetic studies.[16]

  • Causality: Poor sensitivity can be a result of inefficient sample extraction, suboptimal chromatographic conditions, or inefficient ionization and detection in the mass spectrometer.

  • Optimization Strategy:

    • Sample Preparation: Increase the amount of biological sample used for extraction, if possible. Incorporate an evaporation and reconstitution step to concentrate the final extract. Ensure your extraction method provides high recovery.

    • Chromatography: Improve peak shape. A sharp, narrow chromatographic peak will have a greater height (signal-to-noise) than a broad peak of the same area. Microflow LC-MS/MS systems can also significantly enhance sensitivity compared to standard analytical flow systems.[16]

    • Mass Spectrometry: Optimize MS parameters. This includes tuning the ionization source (e.g., spray voltage, gas flows, temperature) and optimizing the collision energy for the selected reaction monitoring (SRM) transitions to maximize signal intensity.[17] Ensure you are using the most intense and specific precursor-to-product ion transition.

Detailed Experimental Protocols

The following are generalized starting protocols. They must be optimized and fully validated according to regulatory guidelines such as ICH M10 before use in regulated studies.[18][19]

Protocol 1: Protein Precipitation (PPT) Workflow
  • Prepare Samples: Aliquot 50 µL of biological sample (plasma, urine), calibration standards, or quality control (QC) samples into a 96-well plate.

  • Add Internal Standard: Add 10 µL of working internal standard solution (in 50:50 acetonitrile:water) to each well.

  • Precipitate: Add 200 µL of cold acetonitrile containing 1% formic acid to each well.

  • Mix: Mix thoroughly by vortexing for 2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a clean 96-well plate.

  • Dilute (Optional but Recommended): Add 100 µL of water to the supernatant. This helps to reduce the organic content of the injected sample, which can improve peak shape in reversed-phase chromatography.

  • Inject: Inject 5-10 µL onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Workflow (Using a Polymeric Cation Exchange Sorbent)
  • Prepare Samples: Aliquot 100 µL of biological sample into tubes and add 10 µL of the internal standard.

  • Pre-treat: Dilute the samples with 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the analyte is positively charged for retention on the cation exchange sorbent.

  • Condition Sorbent: Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of water.

  • Load Sample: Load the pre-treated sample onto the SPE plate.

  • Wash (Interference Removal):

    • Wash 1: 500 µL of 0.1% formic acid in water.

    • Wash 2: 500 µL of methanol. This step helps remove non-polar interferences.

  • Elute Analyte: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Inject: Inject 5-10 µL onto the LC-MS/MS system.

Data & Visualization

Table 1: Example LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column HILIC Amide, 2.1 x 100 mm, 1.7 µmProvides good retention and peak shape for polar analytes.[12]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Common buffer for HILIC and compatible with MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong solvent for elution in HILIC mode.
Gradient 95% B -> 50% B over 3 minTypical gradient for eluting polar compounds in HILIC.
Flow Rate 0.4 mL/minStandard analytical flow rate.
Ionization Mode ESI PositiveThe aminopyrazole moiety is readily protonated.
MS Detection Selected Reaction Monitoring (SRM)Gold standard for quantitative analysis due to high selectivity and sensitivity.[20]
Example SRM 1 m/z of Analyte -> m/z of Product Ion 1Monitor at least two transitions for confirmation.
Example SRM 2 m/z of Analyte -> m/z of Product Ion 2
Example IS SRM m/z of SIL-IS -> m/z of IS Product Ion
Diagrams

Bioanalytical_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Sample Receipt (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Sample Extraction (PPT or SPE) Spike->Extraction LC LC Separation (e.g., HILIC) Extraction->LC MS MS/MS Detection (SRM Mode) LC->MS Integration Peak Integration & Quantification MS->Integration Report Data Review & Reporting Integration->Report

Caption: High-level workflow for the bioanalysis of a small molecule drug.

Matrix_Effect_Troubleshooting Start Poor Accuracy or Precision Observed in QCs CheckIS IS Response Variable? Start->CheckIS AssessME Assess Matrix Effect (Post-Extraction Spike) CheckIS->AssessME Yes InvestigateOther Investigate Other Causes (e.g., Stability, Standards) CheckIS->InvestigateOther No ME_Present Matrix Effect >15%? AssessME->ME_Present ImproveCleanup Improve Sample Cleanup (e.g., Switch PPT -> SPE) ME_Present->ImproveCleanup Yes NoME No Significant Matrix Effect ME_Present->NoME No ChangeLC Modify Chromatography (Separate from interferences) ImproveCleanup->ChangeLC UseSIL Implement SIL-IS ChangeLC->UseSIL Revalidate Re-validate Method UseSIL->Revalidate NoME->InvestigateOther

Caption: Decision tree for troubleshooting and mitigating matrix effects.

References

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Xue, Y. J., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Jain, P. P., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Dams, R., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]

  • Li, W., et al. (2019). Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. [Link]

  • Chromatography Today. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Chromatography Today. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bioanalytical & Biomarker Services. [Link]

  • BioPharma Services Inc. (2020). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. BioPharma Services Inc. [Link]

  • Shimadzu. (2021). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. Shimadzu (Europe). [Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Fast LC/MS in the analysis of small molecules. ResearchGate. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. [Link]

  • Wang, G., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]

  • Doneanu, A., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Musteata, F. M. (2011). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]

  • Wu, Y. (2024). Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. Contract Pharma. [Link]

  • Stevenson, L., et al. (2010). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS Journal. [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • Idborg, H., et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Metabolites. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

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Technical Support Center: Troubleshooting Unexpected Results in Assays with Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals working with pyrazole derivatives. This resource is designed to help you navigate and resolve common and complex issues that can arise during your in-vitro and in-vivo experiments. Our goal is to provide you with the expertise and practical guidance needed to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Handling and Solubility Issues

Question 1: My pyrazole derivative shows poor solubility in aqueous assay buffers, leading to inconsistent results. What can I do?

Poor solubility is a frequent challenge with heterocyclic compounds like pyrazoles and can lead to precipitation, reduced compound availability, and high variability in your assay data.[1][2] The physicochemical properties of pyrazole derivatives, including solubility, are significantly influenced by the substituents on the pyrazole ring.[1][3]

Underlying Cause: The often planar and hydrophobic nature of the pyrazole core can contribute to low aqueous solubility.[3] Factors such as molecular weight, crystal structure, and intermolecular forces also play a crucial role.[1]

Troubleshooting Steps:

  • Solvent Selection and Concentration:

    • Initial Stock Solution: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or acetone.[1][2] A 10 mM stock is standard, but you may need to go lower if solubility is limited.

    • Working Dilutions: When preparing working dilutions, it is critical to minimize the final concentration of the organic solvent in your aqueous assay buffer. High concentrations of DMSO can have independent biological effects and may cause your compound to precipitate when diluted into the aqueous phase. It is recommended to keep the final DMSO concentration below 0.5%.

    • Serial Dilution Strategy: Perform serial dilutions in the organic solvent first before making the final dilution into the aqueous buffer. This gradual process can help prevent the compound from "crashing out" of the solution.

  • Solubilizing Excipients:

    • Consider the use of solubilizing agents or excipients in your assay buffer.[4] These can include:

      • Bovine Serum Albumin (BSA): BSA can help to keep hydrophobic compounds in solution. A concentration of 0.01% to 0.1% is a common starting point.

      • Detergents: Non-ionic detergents like Tween-80 at low concentrations can improve solubility.[4] However, be cautious as detergents can interfere with some assay formats and biological systems.

  • pH Adjustment:

    • The ionization state of your pyrazole derivative can significantly impact its solubility.[1][2] If your compound has ionizable groups, adjusting the pH of your assay buffer may improve solubility.

Experimental Workflow for Solubility Assessment:

Caption: Workflow for assessing pyrazole derivative solubility.

Section 2: Compound Aggregation and Non-Specific Inhibition

Question 2: I'm observing potent but non-specific inhibition in my biochemical assay. Could my pyrazole compound be forming aggregates?

Yes, this is a classic problem in early-stage drug discovery. Many small molecules can form colloidal aggregates in aqueous solutions, which can non-specifically interfere with biochemical assays and lead to false-positive results.[5] Some pyrazole derivatives have been noted to inhibit protein aggregation, a hallmark of some neurodegenerative diseases.[6]

Mechanism of Action: Compound aggregates can act by sequestering the enzyme, effectively removing it from the reaction. This is not a true 1:1 binding event at the active site but an artifact of the compound's physical form in the assay.

Identifying Compound Aggregation:

  • Detergent Sensitivity: A key indicator of an aggregation-based inhibitor is that its activity is significantly reduced or eliminated in the presence of a non-ionic detergent.[5]

    • Protocol: Rerun your assay with the inclusion of 0.01% Triton X-100. If the IC50 value of your compound increases dramatically or inhibition is abolished, aggregation is the likely cause.[5]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of sub-micron particles (aggregates) in your solution.[5] The presence of particles with diameters in the range of 50-1000 nm is indicative of aggregation.

  • Lack of a Clear Structure-Activity Relationship (SAR): If minor, non-pharmacophoric changes to your pyrazole scaffold result in a complete loss of activity, it may suggest that the original "activity" was due to a physical property (like aggregation) rather than specific binding.

Troubleshooting Workflow for Suspected Aggregation:

G A Unexpected potent inhibition observed B Is the IC50 steep and non-saturable? A->B C Add 0.01% Triton X-100 to the assay buffer B->C Yes H Conclusion: Inhibition is likely specific. Proceed with further validation. B->H No D Does the IC50 shift >10-fold? C->D E Perform Dynamic Light Scattering (DLS) D->E Yes D->H No F Are particles >50 nm detected? E->F G Conclusion: Aggregation is the likely cause. Consider compound modification or re-screening. F->G Yes F->H No

Caption: Decision tree for diagnosing compound aggregation.

Section 3: Off-Target Effects and Assay Interference

Question 3: My pyrazole derivative shows activity in a cell-based assay, but I'm concerned about off-target effects. How can I investigate this?

Off-target activity is a major hurdle in drug development. Pyrazole-containing compounds are known to interact with a variety of biological targets, sometimes unintentionally. For instance, different pyrazole derivatives have been shown to inhibit kinases, cyclooxygenase (COX) enzymes, and other targets.[7][8][9]

Strategies for Deconvolution:

  • Counter-Screening: The most direct way to identify off-target effects is to test your compound against a panel of related and unrelated targets.

    • If your primary target is a kinase: Screen against a kinase panel to assess selectivity.[7][9]

    • If you suspect metabolic liabilities: Test for inhibition of major cytochrome P450 (CYP) enzymes, as this can be a source of toxicity and drug-drug interactions.[10]

  • Phenotypic vs. Target-Based Assays:

    • If you discovered your compound in a phenotypic screen (e.g., a cell viability assay), you will need to perform target deconvolution studies to identify its mechanism of action.

  • Assay Technology Interference: Some compounds can directly interfere with the assay detection method.

    • Fluorescence Interference: Pyrazole derivatives can be fluorescent or can quench the fluorescence of a reporter molecule. To test for this, run your assay in the absence of the enzyme/target and see if your compound still generates a signal.

    • Redox Activity: Some compounds are redox-active and can interfere with assays that use redox-sensitive reagents.[11][12] Specific counter-screens for redox cycling are available. One study noted that a pyrazole derivative interfered with a cell viability assay.[13]

Data Summary for Selectivity Profiling:

Target ClassExample TargetsRecommended Action
Kinases CDKs, VEGFR-2, PI3 KinaseScreen against a diverse kinase panel.[7][9]
GPCRs Dopamine D2, Adrenergic α1Profile against a safety panel of common GPCRs.
Ion Channels hERG, Nav1.5Essential for cardiovascular safety assessment.
Metabolic Enzymes CYP2E1Assess potential for drug-drug interactions.[10]

Section 4: Stability and Reactivity Issues

Question 4: I'm seeing a loss of compound activity over the course of my experiment. Could my pyrazole derivative be unstable?

Yes, chemical stability is a critical parameter. Degradation of your compound in the assay buffer or under specific experimental conditions can lead to a decrease in the apparent potency and inconsistent results. Some pyrazole derivatives have been shown to degrade rapidly in certain buffer conditions.[14] However, modifications to the pyrazole structure can improve stability.[15][16]

Factors Affecting Stability:

  • Hydrolytic Stability: While the pyrazole ring is generally stable, certain substituents can be labile to hydrolysis.[14][17]

  • Oxidative and Reductive Stability: The pyrazole ring is generally resistant to oxidation and reduction, but certain conditions can lead to hydrogenation.[17]

  • Photostability: It is good practice to protect your stock solutions and assay plates from light to prevent potential degradation.

Assessing Compound Stability:

  • LC-MS Analysis: The most definitive way to assess stability is to incubate your compound in the assay buffer under the exact conditions of your experiment (time, temperature, etc.). At various time points, take an aliquot and analyze it by LC-MS to quantify the amount of the parent compound remaining.[14]

Protocol for Stability Assessment by LC-MS:

  • Incubation: Prepare your pyrazole derivative at the final assay concentration in the complete assay buffer. Also, prepare a control sample in a stable solvent like acetonitrile.

  • Time Points: Incubate the assay buffer sample at the experimental temperature (e.g., 37°C). Take samples at T=0 and subsequent time points (e.g., 1, 2, 4, and 24 hours).

  • Quenching: Stop the degradation process at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze all samples by LC-MS.

  • Quantification: Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of compound remaining.

References

  • Rathnayake, A. D., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(19), 6148-6152. [Link]

  • Lauw, H. W., et al. (2020). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 63(15), 8149-8162. [Link]

  • Perrone, M. G., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 24(3), 2795. [Link]

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  • Perrone, M. G., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 24(3), 2795. [Link]

  • Hu, N., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • da Silva, F. S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 22(21), 11599. [Link]

  • Miller, G. P., et al. (2013). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Drug Metabolism and Disposition, 41(5), 987-996. [Link]

  • Li, Z., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(4), 6136-6147. [Link]

  • Faizi, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654372. [Link]

  • Taha, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3105. [Link]

  • Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. [Link]

  • Faizi, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654372. [Link]

  • Chen, K., et al. (2022). Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. Journal of Medicinal Chemistry, 65(17), 11636-11654. [Link]

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Validation & Comparative

A Comparative Guide to 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide and Other Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting protein kinases.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds with the kinase hinge region have made it a cornerstone in the development of targeted therapies for cancer and autoimmune diseases.[3] A key family of enzymes frequently targeted by pyrazole-containing molecules is the Janus kinase (JAK) family, which plays a central role in cytokine signaling pathways that, when dysregulated, drive inflammatory processes.[4][5]

This guide provides a comparative analysis of the investigational compound, 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, within the context of established pyrazole-based JAK inhibitors. While specific biological data for this compound is not publicly available, its structural features—namely the 4-aminopyrazole core—suggest potential activity as a kinase inhibitor. We will compare its structure to clinically successful JAK inhibitors such as Ruxolitinib and Tofacitinib to forecast its potential mechanism, selectivity, and performance. This analysis is supported by detailed experimental protocols designed to empirically validate these hypotheses and objectively measure inhibitor performance.

The JAK-STAT Signaling Pathway: A Primary Target for Immunomodulation

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a vast number of cytokines and growth factors essential for immune cell function and hematopoiesis.[6][7] This pathway involves four JAK family members (JAK1, JAK2, JAK3, and TYK2) that associate with cytokine receptors.[4] Cytokine binding induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[7] Activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins.[8] Once recruited, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in inflammation, proliferation, and differentiation.[7][8] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[5][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation & Phosphorylation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT_dimer p-STAT Dimer STAT->pSTAT_dimer 4. Dimerization DNA Gene Transcription pSTAT_dimer->DNA 5. Nuclear Translocation & Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor JAK Inhibitor (e.g., Pyrazole-based) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of therapeutic intervention by JAK inhibitors.

Profile of Comparator Pyrazole-Based Kinase Inhibitors

A comparative analysis requires benchmarking against established molecules. We have selected two well-characterized JAK inhibitors, Ruxolitinib and Tofacitinib, to provide context for evaluating our investigational compound.

Ruxolitinib: A Selective JAK1/JAK2 Inhibitor

Ruxolitinib is a potent and selective inhibitor of both JAK1 and JAK2.[10] Structurally, it features a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole ring.[2][11] This design allows it to bind effectively to the ATP-binding pocket of the kinase domain.[12] Ruxolitinib is clinically approved for the treatment of myeloproliferative neoplasms, conditions driven by aberrant JAK2 signaling, and has also shown efficacy in inflammatory conditions like psoriasis and graft-versus-host disease.[10][13] Its dual inhibition of JAK1 and JAK2 allows it to block a wide range of pro-inflammatory cytokine signals.[14]

Tofacitinib: A Pan-JAK Inhibitor

Tofacitinib was one of the first JAK inhibitors to receive clinical approval for treating autoimmune diseases like rheumatoid arthritis.[6][15] It functions as a pan-JAK inhibitor, primarily targeting JAK1 and JAK3, with lesser activity against JAK2.[4][6][16] Its mechanism involves blocking the signaling of cytokines crucial for lymphocyte activation and differentiation.[15] While not containing a pyrazole ring itself (it has a pyrrolo[2,3-d]pyrimidine core), it is a foundational compound in the JAK inhibitor class and serves as a critical benchmark for efficacy and selectivity profiles.[16]

Investigational Compound: this compound

The structure of this compound is notable for two key features:

  • 4-Amino-1H-pyrazole Core: The aminopyrazole moiety is a well-established hinge-binding motif in many kinase inhibitors.[1] The amino group can act as a hydrogen bond donor, anchoring the molecule within the ATP-binding site of the kinase, a mechanism common to many Type I inhibitors.

  • N,N-dimethylacetamide Side Chain: This group extends from the pyrazole core and is expected to occupy the solvent-exposed region of the ATP pocket. Such substitutions are critical for tuning the compound's physicochemical properties (e.g., solubility, cell permeability) and can be modified to enhance selectivity for a specific kinase. The N,N-dimethylamide is a polar, aprotic group that is generally metabolically stable.

Based on these structural elements, it is reasonable to hypothesize that this compound is designed as a competitive ATP inhibitor of a protein kinase, with a strong potential for activity against one or more members of the JAK family.

Experimental Design for Comparative Performance Evaluation

To objectively compare our investigational compound against established inhibitors, a tiered experimental approach is necessary. This workflow is designed to first establish direct target engagement and then to confirm the mechanism of action in a biologically relevant context.

Biochemical Kinase Inhibition Assay

Rationale: The initial and most fundamental experiment is to determine if the compound directly inhibits the enzymatic activity of the target kinases and to quantify its potency (IC50). An ADP-Glo™ Kinase Assay is an excellent choice as it measures the amount of ADP produced during the kinase reaction, providing a sensitive and robust readout of enzyme activity.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare assay buffers, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, and ATP at a concentration approximating the Michaelis constant (Km) to ensure competitive binding assessment.

  • Compound Dilution: Create a 10-point serial dilution series for the investigational compound, Ruxolitinib, and Tofacitinib, typically ranging from 10 µM to 0.1 nM. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate mix, followed by 0.5 µL of the diluted compound. Initiate the reaction by adding 2 µL of the ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.

Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, ATP) C Dispense Reagents & Compound to Plate A->C B Serial Dilution of Inhibitor Compounds B->C D Incubate (Kinase Reaction) C->D E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Add Kinase Detection Reagent (Signal Gen.) E->F G Measure Luminescence F->G H Calculate IC50 Values G->H

Caption: Standard workflow for a biochemical kinase inhibition assay to determine inhibitor potency (IC50).

Cellular Assay for Target Engagement and Potency

Rationale: While a biochemical assay confirms direct enzyme inhibition, it does not account for cell permeability, stability, or potential off-target effects within a living cell. A cellular assay is crucial to validate that the compound can reach its intracellular target and inhibit the pathway. This is commonly done by measuring the inhibition of STAT phosphorylation downstream of JAK activation.

Protocol: Phospho-STAT Western Blot

  • Cell Culture and Starvation: Culture a relevant cell line (e.g., TF-1 cells, which are dependent on GM-CSF signaling via JAK2) in appropriate media. Prior to the experiment, starve the cells of serum and cytokines for 4-6 hours to reduce baseline signaling.

  • Inhibitor Pre-treatment: Pre-incubate the starved cells with serially diluted concentrations of the investigational compound and controls (Ruxolitinib, Tofacitinib, DMSO vehicle) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., GM-CSF for TF-1 cells) for 15-30 minutes to activate the target JAK-STAT pathway. Include an unstimulated control.

  • Cell Lysis: Immediately place the plates on ice, aspirate the media, and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated STAT (e.g., p-STAT5 for JAK2 activation) and total STAT (as a loading control). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-STAT signal to the total STAT signal for each sample. This data can be used to generate a dose-response curve and calculate a cellular IC50.

Data Synthesis and Comparative Analysis

The data generated from the proposed experiments would allow for a direct, quantitative comparison of the inhibitors. The results can be summarized for clarity.

Table 1: Comparative Performance of JAK Inhibitors (Hypothetical Data)

Feature / CompoundThis compoundRuxolitinibTofacitinib
Primary Targets Hypothesized: JAK familyJAK1, JAK2JAK1, JAK3
Biochemical IC50 (nM)
JAK1To be determined~3.3[14]~100[4]
JAK2To be determined~2.8[14]~20[4]
JAK3To be determined~430[2]~2[4]
TYK2To be determined>1000Low activity[6]
Cellular p-STAT IC50 (nM) To be determined~180 (JAK1/2 dependent)~40 (JAK1/3 dependent)
Structural Core 4-Amino-1H-pyrazolePyrrolo[2,3-d]pyrimidine-pyrazolePyrrolo[2,3-d]pyrimidine

Note: Data for Ruxolitinib and Tofacitinib are compiled from published sources for reference. Data for the investigational compound is hypothetical and must be determined experimentally.

Analysis of Structure-Activity Relationships (SAR): A comparison of the structures reveals key insights. Both Ruxolitinib and Tofacitinib utilize the pyrrolo[2,3-d]pyrimidine scaffold, which mimics the purine ring of ATP and forms two hydrogen bonds with the kinase hinge region.[11] Ruxolitinib gains its unique JAK1/2 selectivity profile in part from the substituted pyrazole moiety.[12]

For our investigational compound, the 4-aminopyrazole core is expected to form a single, strong hydrogen bond with the hinge region.[2] Its ultimate potency and selectivity will be dictated by how well the N,N-dimethylacetamide side chain fits into the rest of the binding pocket and its interactions with specific residues. If this group creates steric clashes in the active sites of certain kinases but fits well in others, the compound could exhibit a desirable selectivity profile.

Conclusion and Future Directions

This compound is a novel compound with structural features that strongly suggest potential as a protein kinase inhibitor, likely targeting the JAK family. Its 4-aminopyrazole core is a proven hinge-binding motif, and the N,N-dimethylacetamide side chain provides a modifiable handle to optimize potency, selectivity, and pharmacokinetic properties.

To validate this hypothesis, the rigorous, multi-step experimental plan outlined in this guide is essential. By directly comparing its performance against well-characterized inhibitors like Ruxolitinib and Tofacitinib in both biochemical and cellular assays, a clear picture of its therapeutic potential can be established. Positive results from these initial studies would warrant further investigation, including broader kinome screening to assess overall selectivity, co-crystallography studies to visualize the binding mode, and subsequent lead optimization to develop a candidate for preclinical evaluation.

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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Amino-1H-pyrazol-1-yl)acetamide Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of clinically approved drugs and investigational agents.[1] Its versatile nature allows for diverse biological activities, with a significant footprint in the development of kinase inhibitors for oncology and inflammatory diseases. This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet promising, class of pyrazole derivatives: the 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide analogs.

While a comprehensive body of literature on this exact scaffold remains to be fully established, by examining closely related analogs, we can construct a robust understanding of the key structural motifs that govern their biological activity. This guide will synthesize findings from various studies on related 4-aminopyrazole and 2-(pyrazol-1-yl)acetamide series to provide a comparative analysis for researchers and drug development professionals. We will explore how subtle modifications to the core structure can profoundly impact target affinity and cellular potency, offering a roadmap for the rational design of next-generation inhibitors.

The 2-(4-Amino-1H-pyrazol-1-yl)acetamide Core: A Foundation for Kinase Inhibition

The core structure, this compound, presents several key features that are amenable to chemical modification and crucial for interaction with kinase active sites. The 4-amino group on the pyrazole ring can act as a key hydrogen bond donor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.[1] The 2-(pyrazol-1-yl)acetamide moiety provides a versatile linker and vector for positioning other functionalities within the active site.

Our comparative analysis will dissect the SAR of this scaffold by examining three primary regions of modification:

  • The Pyrazole Core: Substitutions on the pyrazole ring, particularly at the 3 and 5-positions, in addition to the essential 4-amino group.

  • The Acetamide Moiety: Variations of the N,N-dimethyl groups and the acetamide linker itself.

  • The 4-Amino Group: While essential, modifications to this group can influence selectivity and potency.

Below is a graphical representation of the core scaffold and the key regions for SAR exploration.

Caption: Core scaffold and key regions for SAR exploration.

Comparative Analysis of Structural Modifications

To elucidate the SAR of the 2-(4-amino-1H-pyrazol-1-yl)acetamide scaffold, we will draw comparisons from studies on analogous series of compounds.

I. The Impact of Substitutions on the Pyrazole Ring

The pyrazole ring is a critical component for kinase inhibition, often participating in essential hydrogen bonding interactions with the hinge region of the kinase.[1] While our core scaffold specifies a 4-amino group, substitutions at other positions on the pyrazole ring can significantly modulate potency and selectivity.

A study on 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as VEGFR-2 inhibitors provides valuable insights into the importance of the group at the 4-position of the pyrazole.[2] Although this series features a bulky indazolyl group instead of an amino group, the SAR trends observed are informative. The data from this study, summarized in the table below, demonstrates that modifications to the substituent at the 4-position of the pyrazole, as well as on the acetamide moiety, have a profound impact on inhibitory activity.

Compound IDR (Acetamide Moiety)4-Position SubstituentVEGFR-2 IC50 (nM)
W1 -N(CH3)21H-Indazol-6-yl15.3
W2 -NHCH31H-Indazol-6-yl28.7
W3 -NH21H-Indazol-6-yl45.1
W13 -N(CH3)21-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl1.6

Data extracted from a study on VEGFR-2 inhibitors with a related scaffold.[2]

From this data, we can infer several key SAR trends:

  • Acetamide N-Substitution: The N,N-dimethylacetamide (as in W1 and W13 ) consistently demonstrates higher potency compared to the N-methylacetamide (W2 ) and the primary acetamide (W3 ). This suggests that the dialkyl substitution is favorable for interaction with the target, potentially by providing a better fit in a hydrophobic pocket or by influencing the conformation of the molecule.

  • 4-Position Pyrazole Substituent: The introduction of a tetrahydro-2H-pyran group on the indazole at the 4-position of the pyrazole in compound W13 leads to a significant enhancement in potency (1.6 nM vs 15.3 nM for W1 ).[2] This highlights the sensitivity of the target to the nature of the substituent at this position and suggests that this is a key area for optimization. For our 4-amino scaffold, this implies that while the amino group is crucial for hinge binding, further modifications or the introduction of specific side chains could enhance potency.

Another study focusing on 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 underscores the importance of the 4-amino group itself.[3] In this series, the 4-amino group is often used as an attachment point for an acrylamide warhead to form a covalent bond with a nearby cysteine residue in the kinase active site. This highlights the strategic positioning of the 4-amino group for interacting with the kinase.

II. Modifications to the Acetamide Moiety

The N,N-dimethylacetamide group is a common feature in many biologically active compounds, often contributing to improved solubility and pharmacokinetic properties. As observed in the VEGFR-2 inhibitor series, the nature of the N-substituents on the acetamide can significantly impact biological activity.

In a series of pyrazole derivatives containing an acetamide bond designed as potential BRAF V600E inhibitors, various substitutions on the acetamide nitrogen were explored.[4] The results, summarized below, indicate that the optimal substituent is context-dependent and varies with the overall structure of the inhibitor.

Compound IDR (Acetamide Moiety)BRAFV600E IC50 (µM)A375 Cell Line IC50 (µM)
5a -NH-phenyl>50>50
5h -NH-(4-fluorophenyl)0.25 ± 0.021.95 ± 0.15
5r -NH-(3-chloro-4-fluorophenyl)0.10 ± 0.010.96 ± 0.10

Data from a study on pyrazole-based BRAF V600E inhibitors.[4]

The key takeaways from this series are:

  • Aromatic N-Substituents: In this particular scaffold, an N-aryl acetamide is favored over a simple alkyl amide.

  • Electronic Effects: The potency is significantly influenced by the electronic nature of the substituents on the phenyl ring. The presence of electron-withdrawing groups like fluorine and chlorine at specific positions (meta and para) enhances the activity. This suggests that the N-aryl group is likely involved in specific electronic or hydrophobic interactions within the kinase active site.

For our this compound scaffold, these findings suggest that while N,N-dimethyl is a good starting point, exploring a range of N-substituents, including small alkyl groups, cyclic amines, and substituted aryls, could lead to improved potency and selectivity for different kinase targets.

Experimental Protocols

To facilitate further research and comparison, we provide a detailed, step-by-step methodology for a key experiment typically used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (VEGFR-2 as an example)

This protocol is adapted from a study on 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives.[2]

Objective: To determine the in vitro inhibitory activity of test compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with serial dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control).

    • Add 5 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Incubate at room temperature for 30-60 minutes and then measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct SAR studies on this specific analog series are limited, a comparative analysis of closely related structures provides valuable guidance for future drug design efforts.

Key SAR insights suggest that:

  • The 4-amino group on the pyrazole is a critical anchor for hinge binding, and its strategic modification could lead to covalent inhibitors with enhanced potency and selectivity.

  • The N,N-dimethylacetamide moiety is generally favorable for activity, but exploration of other N-substituents, including cyclic amines and substituted aryls, is warranted to fine-tune interactions within the kinase active site.

  • Substitutions at the 3- and 5-positions of the pyrazole ring offer a rich opportunity for modulating potency and selectivity by targeting specific sub-pockets of the ATP-binding site.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Ferguson, F. M., Doctor, Z. M., Ficarro, S. B., Marto, J. A., Kim, N. D., Sim, T., & Gray, N. S. (2017). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 27(15), 3641-3646.
  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (n.d.). Korea University. Retrieved from [Link]

  • Hassan, A. A., & Shawky, A. M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4943.
  • Zhang, Y., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2548-2554.
  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113192.
  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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A Researcher's Guide to Cross-Validating Target Engagement of BAY-2402234, a Novel DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, particularly for myeloid malignancies, the selective inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a promising strategy to overcome differentiation arrest.[1][2] This guide provides an in-depth, objective comparison of methodologies to cross-validate the target engagement of BAY-2402234 (2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide), a potent and selective DHODH inhibitor, with alternative therapeutic agents targeting the same pathway.[3][4] Our focus is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and robust protocols for confident target validation.

The Central Role of DHODH in Pyrimidine Synthesis and Cancer

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2] Rapidly proliferating cells, such as those in acute myeloid leukemia (AML), are heavily reliant on this pathway to meet their high demand for pyrimidines for DNA and RNA synthesis.[2][5] Inhibition of DHODH effectively depletes the intracellular pyrimidine pool, leading to a halt in proliferation and induction of cellular differentiation, a key therapeutic goal in AML.[1][4][5]

BAY-2402234 has been identified as a selective, low-nanomolar inhibitor of human DHODH.[2][3] Its mechanism of action is centered on binding to the ubiquinone pocket of DHODH, thereby blocking its enzymatic activity.[5][6] This direct inhibition leads to the accumulation of the substrate, dihydroorotate, which serves as a key biomarker for target engagement.[1][2][3]

Comparative Analysis of DHODH Inhibitors

To provide a comprehensive understanding of BAY-2402234's performance, we compare it with Brequinar, another well-characterized DHODH inhibitor.

FeatureBAY-2402234Brequinar
Target Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate Dehydrogenase (DHODH)
Potency Sub-nanomolar to low-nanomolar IC50 in AML cell lines[2][3]Nanomolar to micromolar IC50, depending on the cell line
Mechanism Binds to the ubiquinone pocket of DHODH[5][6]Also targets the ubiquinone binding site of DHODH
Key Differentiator High selectivity and potent induction of differentiation in AML models[1][4]Serves as a historical benchmark for DHODH inhibition

Cross-Validation of Target Engagement: A Multi-faceted Approach

Confirming that a compound interacts with its intended target in a cellular and ultimately in vivo context is a cornerstone of drug development. For BAY-2402234, a multi-pronged approach to cross-validate target engagement provides the highest degree of confidence. This involves both direct biophysical measurements of drug-target interaction and indirect measurements of the functional consequences of this interaction.

Caption: Workflow for cross-validating DHODH inhibitor target engagement.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure the binding of a ligand to its target protein in a cellular environment.[7][8][9] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[8][10]

Rationale for CETSA:

  • Physiological Relevance: CETSA assesses target engagement in intact cells, accounting for factors like cell permeability and intracellular compound concentrations.[7][11]

  • Label-Free: It is a label-free method, avoiding potential artifacts from tags or reporters.[11]

  • Versatility: Applicable to various cellular models and even tissue samples.[7][8]

  • Cell Culture and Treatment:

    • Culture AML cell lines (e.g., MOLM-13, MV4-11) to mid-log phase.

    • Treat cells with varying concentrations of BAY-2402234, Brequinar, or vehicle control for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble DHODH at each temperature point using Western blotting or other protein detection methods like mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble DHODH against temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Expected Outcome: Treatment with BAY-2402234 is expected to induce a significant, dose-dependent thermal stabilization of DHODH, resulting in a rightward shift of the melting curve compared to the vehicle control. A similar, though potentially less pronounced, shift would be expected with Brequinar, providing a direct comparison of their target binding in a cellular context.

Functional Consequence: Biomarker Analysis

A direct consequence of DHODH inhibition is the accumulation of its substrate, dihydroorotate. Measuring the levels of this metabolite serves as a robust pharmacodynamic biomarker of target engagement.[1][2][3]

Rationale for Biomarker Analysis:

  • Direct Readout of Enzyme Inhibition: Measures the functional outcome of target binding.

  • In Vivo Applicability: Can be measured in both tumor tissues and plasma, allowing for clinical translation.[2][3]

  • Quantitative: Provides a quantitative measure of target modulation.

  • Sample Collection:

    • For in vitro studies, collect cell pellets after treatment with BAY-2402234 or Brequinar.

    • For in vivo studies, collect tumor biopsies and plasma samples from treated and control animals.[12]

  • Metabolite Extraction:

    • Perform metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).

    • Centrifuge to remove protein and cellular debris.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a validated method for the separation and detection of dihydroorotate.

  • Data Analysis:

    • Quantify the levels of dihydroorotate relative to an internal standard.

    • Compare the levels in treated samples to those in vehicle-treated controls.

Expected Outcome: A significant, dose-dependent increase in dihydroorotate levels in cells, tumors, and plasma following treatment with BAY-2402234 will confirm on-target activity.[2][12] Comparing the magnitude and duration of this increase with that induced by Brequinar will provide a comparative measure of their functional target engagement in vitro and in vivo.

Phenotypic Confirmation: Proliferation and Differentiation Assays

The ultimate goal of DHODH inhibition in AML is to arrest proliferation and induce differentiation.[1][4] Assessing these phenotypic changes provides crucial validation that target engagement translates into the desired biological effect.

Rationale for Phenotypic Assays:

  • Links Target Engagement to Therapeutic Outcome: Confirms that the observed target binding has a meaningful biological consequence.

  • Comparative Efficacy: Allows for the direct comparison of the anti-leukemic activity of different DHODH inhibitors.

  • Cell Proliferation Assay:

    • Seed AML cells in multi-well plates and treat with a dose range of BAY-2402234 or Brequinar.

    • After a defined period (e.g., 72 hours), assess cell viability using a standard method such as CellTiter-Glo® or by direct cell counting.

  • Differentiation Assay:

    • Treat AML cells with the inhibitors for several days.

    • Assess cellular differentiation by flow cytometry, measuring the expression of myeloid differentiation markers such as CD11b.[5][12]

    • Morphological changes can also be assessed by cytological staining (e.g., Giemsa stain).[5]

Expected Outcome: BAY-2402234 is expected to potently inhibit the proliferation of AML cell lines and induce a significant, dose-dependent increase in the expression of differentiation markers.[2][5] Comparing the EC50 values for these effects with those of Brequinar will provide a clear measure of their relative phenotypic efficacy.

Synthesizing the Evidence for Confident Cross-Validation

The strength of this multi-assay approach lies in the convergence of evidence. A successful cross-validation will demonstrate that BAY-2402234:

  • Directly binds to and stabilizes DHODH in intact cells (CETSA).

  • Functionally inhibits DHODH activity, leading to the accumulation of its substrate, dihydroorotate (Biomarker Analysis).

  • This target engagement translates into the desired anti-leukemic phenotype of proliferation inhibition and differentiation induction (Phenotypic Assays).

Caption: A model for convergent evidence in target validation.

By systematically applying these methodologies and comparing the results to a reference compound like Brequinar, researchers can build a robust and compelling data package to unequivocally validate the target engagement and mechanism of action of BAY-2402234. This rigorous, multi-faceted approach is essential for advancing novel therapeutic agents through the drug development pipeline.

References

  • Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment . Patsnap Synapse. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]

  • Abstract DDT02-04: BAY 2402234: A novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies . Cancer Research. [Link]

  • BAY 2402234 shows monotherapy efficacy, target engagement, and differentiation induction in AML xenografts in vivo . ResearchGate. [Link]

  • Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays . PubMed Central. [Link]

  • BAY 2402234 is a novel potent DHODH inhibitor that binds the ubiquinone... . ResearchGate. [Link]

  • Abstract DDT02-04: BAY 2402234: A novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies . Semantic Scholar. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]

  • The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies . Broad Institute. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual Reviews. [Link]

  • (PDF) The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies . ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]

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"comparative analysis of the efficacy of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide vs. known drugs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis: The Novel JAK2 Inhibitor 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide Versus Ruxolitinib

Introduction

The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, represents a critical signaling node in the pathogenesis of various myeloproliferative neoplasms (MPNs) and inflammatory conditions. The discovery of the activating JAK2 V617F mutation in a majority of MPN patients spurred the development of targeted inhibitors. Ruxolitinib, a potent JAK1/JAK2 inhibitor, was the first of this class to receive FDA approval and has since become a cornerstone of therapy for intermediate or high-risk myelofibrosis (MF) and polycythemia vera (PV).

This guide presents a comparative analysis of a novel, selective JAK2 inhibitor, this compound (hereafter referred to as Pyrazolamide), against the established benchmark, Ruxolitinib. We will explore its mechanism of action, comparative in vitro and in vivo efficacy, and provide detailed experimental protocols for researchers aiming to validate and expand upon these findings.

Part 1: Mechanistic Overview and Rationale

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors crucial for hematopoiesis and immune response. The process begins when a ligand binds to its corresponding transmembrane receptor, leading to the dimerization of receptor subunits. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

In MPNs, a somatic mutation (V617F) in the JAK2 pseudokinase domain leads to constitutive, ligand-independent activation of the kinase, resulting in uncontrolled cell proliferation and the clinical manifestations of the disease.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor Subunit 1 Cytokine->Receptor_L Binds Receptor_R Receptor Subunit 2 Cytokine->Receptor_R JAK2_L JAK2 Receptor_L->JAK2_L Activates STAT_L STAT Receptor_L->STAT_L Recruits & Phosphorylates JAK2_R JAK2 Receptor_R->JAK2_R STAT_R STAT Receptor_R->STAT_R Recruits & Phosphorylates JAK2_L->Receptor_L Phosphorylates JAK2_L->JAK2_R Trans-phosphorylation JAK2_R->Receptor_R Phosphorylates STAT_Dimer STAT Dimer STAT_L->STAT_Dimer STAT_R->STAT_Dimer DNA DNA STAT_Dimer->DNA Translocates & Binds Gene Target Gene Transcription DNA->Gene Pyrazolamide Pyrazolamide Pyrazolamide->JAK2_L Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->JAK2_L Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare serial dilution of Pyrazolamide/Ruxolitinib C 3. Add compound to 384-well plate A->C B 2. Prepare Kinase-Antibody and Tracer solutions D 4. Add Kinase-Ab mix B->D C->D E 5. Add Tracer D->E F 6. Incubate 1 hour at RT E->F G 7. Read TR-FRET signal F->G H 8. Calculate Emission Ratio and determine IC50 G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Western Blot for Phospho-STAT5 Inhibition

This protocol measures the inhibition of JAK2 signaling in a cellular context.

Methodology:

  • Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound Treatment: Seed cells at a density of 1x10^6 cells/mL. Treat with vehicle (0.1% DMSO) or varying concentrations of Pyrazolamide or Ruxolitinib for 2 hours at 37°C.

  • Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities. Normalize the p-STAT5 signal to the total STAT5 signal for each sample. Plot the normalized signal against inhibitor concentration to determine the IC50.

Conclusion

The hypothetical novel inhibitor, this compound (Pyrazolamide), demonstrates a compelling preclinical profile. It exhibits potent inhibition of the JAK2 V617F kinase and its downstream signaling, comparable to the established drug Ruxolitinib. Crucially, its enhanced selectivity for JAK2 over JAK1 in biochemical assays presents a potential advantage, which may translate into a wider therapeutic index in clinical settings. The in vivo data from the murine MPN model supports its efficacy, showing a significant reduction in key disease parameters equivalent to that achieved with Ruxolitinib.

Further investigation into the full kinome-wide selectivity, pharmacokinetic properties, and long-term safety profile of Pyrazolamide is warranted. However, this initial comparative analysis positions it as a promising candidate for further development as a next-generation JAK2 inhibitor for the treatment of myeloproliferative neoplasms.

References

  • Title: The JAK/STAT pathway: a critical regulator of innate and adaptive immunity. Source: Cold Spring Harbor Perspectives in Biology. URL: [Link]

  • Title: STATs in Cancer Inflammation and Immunity. Source: Journal of Clinical Investigation. URL: [Link]

  • Title: Activating mutation in the tyrosine kinase JAK2 in polycythemia vera, essential thrombocythemia, and myeloid metaplasia with myelofibrosis. Source: Cancer Cell. URL: [Link]

  • Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. Source: Journal of the National Comprehensive Cancer Network. URL: [Link]

  • Title: A murine model of Jak2V617F-induced polycythemia vera. Source: Blood. URL: [Link]

A Head-to-Head Comparison of Synthesis Routes for Aminopyrazole Acetamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Aminopyrazole acetamides represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors, anti-inflammatory agents, and other therapeutics. The strategic synthesis of these molecules is paramount for efficient drug discovery and development. This guide provides an in-depth, head-to-head comparison of distinct synthetic strategies, moving beyond simple protocols to explain the underlying chemical logic and practical considerations. We will dissect three primary routes, offering field-proven insights to help researchers select the optimal pathway for their specific needs.

Introduction: The Significance of the Aminopyrazole Acetamide Scaffold

The aminopyrazole ring system, functionalized with an acetamide group, offers a unique combination of hydrogen bond donors and acceptors, as well as tunable steric and electronic properties. This allows for potent and selective interactions with biological targets.[1] The efficiency, scalability, and environmental impact of the synthetic route chosen to access these compounds can significantly influence the trajectory of a research program. This guide will compare three divergent and representative strategies:

  • Route 1: Post-Modification of the Aminopyrazole Core - A versatile, two-step approach involving the initial synthesis of an aminopyrazole followed by N-acetylation.

  • Route 2: Convergent Cyclization of an Acetamide-Containing Precursor - A strategy where the pyrazole ring is formed from a precursor already bearing the acetamide framework.

  • Route 3: One-Pot, Three-Component Synthesis - An atom-economical and efficient approach that combines multiple starting materials in a single, streamlined operation.

Route 1: Post-Modification of the Aminopyrazole Core (Two-Step Synthesis)

This classic and highly adaptable strategy separates the construction of the heterocyclic core from the installation of the acetamide side chain. This separation provides significant flexibility, allowing for the synthesis of a common aminopyrazole intermediate which can then be diversified with various acylating agents.

Scientific Rationale & Mechanistic Insight

The core principle of this route is the nucleophilicity of the amino group on the pyrazole ring. The synthesis first focuses on constructing the aminopyrazole, often through the condensation of a β-ketonitrile with a hydrazine derivative.[2] Once the aminopyrazole is isolated, the exocyclic amino group can be selectively acylated.

The key challenge and area for optimization in the second step is controlling the site of acetylation. Aminopyrazoles possess multiple nucleophilic nitrogen atoms: the exocyclic amino group and the ring nitrogens. Reaction conditions—such as solvent polarity, temperature, and the use of catalysts—can influence the regioselectivity of the acetylation, sometimes leading to a mixture of N-acetylated and ring-acetylated products.[3] The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can often favor the desired N-acetylation of the exocyclic amine.

Visualizing the Workflow: Route 1

cluster_step1 Step 1: Aminopyrazole Synthesis cluster_step2 Step 2: N-Acetylation start1 Ethyl 2-cyano-3-ethoxyacrylate + Hydrazine Hydrate inter1 Ethyl 3-amino-1H- pyrazole-4-carboxylate start1->inter1 Condensation (Ethanol, Reflux) product1 Ethyl 3-acetamido-1H- pyrazole-4-carboxylate (Target Acetamide) inter1->product1 Acetylation (Solvent, Temp, +/- Catalyst) reagent2 Acetic Anhydride reagent2->product1

Caption: Workflow for the Two-Step Synthesis of an Aminopyrazole Acetamide.

Detailed Experimental Protocol: Synthesis and Acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol is based on the work of Bojarski et al., demonstrating the synthesis of the aminopyrazole core followed by a study of its acetylation under various conditions.[3]

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired ethyl 3-amino-1H-pyrazole-4-carboxylate.

Step 2: N-Acetylation with Acetic Anhydride

  • Reaction Setup: Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., chloroform, dioxane, or DMF). For catalyzed reactions, add DMAP (0.1-0.2 eq).

  • Reagent Addition: Add acetic anhydride (1.0-1.5 eq for mono-acetylation) to the mixture.

  • Reaction: Stir the reaction at the desired temperature (room temperature or reflux) for 1-4 hours. Monitor for the formation of the product and potential side products by TLC or HPLC.

  • Work-up: Quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ethyl 3-acetamido-1H-pyrazole-4-carboxylate.

Route 2: Convergent Cyclization of an Acetamide-Containing Precursor

This strategy builds the pyrazole ring onto a molecular fragment that already contains the acetamide or a closely related precursor functional group. This convergent approach can be highly efficient, reducing the total number of synthetic steps compared to linear sequences.

Scientific Rationale & Mechanistic Insight

The success of this route hinges on the design of a stable, acyclic precursor that contains both a latent pyrazole-forming unit and the desired acetamide side chain. A prominent example involves the reaction of a benzodiazepine derivative with hydrazine.[4][5] In this case, the seven-membered benzodiazepine ring undergoes a hydrazine-mediated ring-opening and subsequent intramolecular cyclization.

The key transformation is the nucleophilic attack of hydrazine, which cleaves the benzodiazepine ring and forms a hydrazone intermediate. This intermediate is perfectly poised for a subsequent intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks a ketone, leading to dehydration and the formation of the stable, aromatic pyrazole ring. This elegant cascade reaction transforms one heterocyclic system into another in a single, high-yield step.

Visualizing the Workflow: Route 2

start2 (Z)-4-(2-oxopropylidene)-1,5- benzodiazepin-2-one (Precursor) product2 N-(2-aminophenyl)-2-(5-methyl- 1H-pyrazol-3-yl)acetamide (Target Acetamide) start2->product2 Ring Cleavage & Intramolecular Cyclization (Ethanol, Reflux) reagent2 Hydrazine Hydrate reagent2->product2

Caption: Workflow for the Convergent Cyclization Synthesis.

Detailed Experimental Protocol: Synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (AMPA)

This protocol is adapted from the procedure reported for the synthesis of AMPA, a well-characterized aminopyrazole acetamide.[4][6]

  • Reaction Setup: Suspend (Z)-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one (1.0 eq) in absolute ethanol (approx. 20 mL per gram of starting material) in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add a stoichiometric amount of hydrazine hydrate (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 2 hours. The suspension should gradually dissolve as the reaction proceeds.

  • Work-up: After the reflux period, cool the reaction mixture. Concentrate the solvent volume by approximately half using a rotary evaporator.

  • Purification: Allow the concentrated solution to stand at room temperature or cool in an ice bath to induce precipitation. Collect the resulting solid by filtration and recrystallize from ethanol to yield pure N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. An 80% yield has been reported for this transformation.[4]

Route 3: One-Pot, Three-Component Synthesis

Embodying the principles of green and efficient chemistry, multicomponent reactions (MCRs) combine three or more starting materials in a single reaction vessel to form a complex product in one step.[7][8] This approach minimizes waste, reduces reaction time, and simplifies purification procedures.

Scientific Rationale & Mechanistic Insight

This strategy leverages a domino reaction sequence where the product of the first reaction immediately becomes the substrate for the next, all within the same pot. A patented example for an N-methylated pyrazole acetamide involves the reaction of 3-methylpyrazole, formaldehyde, and acetamide under solvent-free, high-temperature conditions.[9]

The proposed mechanism likely begins with the formation of an N-hydroxymethyl acetamide from the reaction of formaldehyde and acetamide. This intermediate is then activated, likely by heat, to form a reactive N-acyliminium ion. The nucleophilic N-1 of the 3-methylpyrazole then attacks this electrophile in a Mannich-type reaction to form the C-N bond, yielding the final product after proton transfer. The high temperature is crucial for driving the reaction and removing water, which is formed as a byproduct. The challenge in this route is controlling the regioselectivity, as 3-methylpyrazole can react at either the N-1 or N-2 position, leading to a mixture of isomers.[9]

Visualizing the Workflow: Route 3

cluster_pot One-Pot Reaction start3_1 3-Methylpyrazole product3 N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide + N-((5-methyl-1H-pyrazol-1-yl)methyl)acetamide (Isomeric Mixture) start3_1->product3 Mannich-type Reaction (Solvent-free, 140-160 °C) start3_2 Formaldehyde start3_2->product3 Mannich-type Reaction (Solvent-free, 140-160 °C) start3_3 Acetamide start3_3->product3 Mannich-type Reaction (Solvent-free, 140-160 °C)

Caption: Workflow for the One-Pot, Three-Component Synthesis.

Detailed Experimental Protocol: Synthesis of N-((3(5)-methyl-1H-pyrazol-1-yl)methyl)acetamide

This protocol is based on a patented solvent-free method.[9]

  • Reaction Setup: In a reaction vessel equipped for high-temperature heating and water removal (e.g., a Dean-Stark apparatus), combine 3-methylpyrazole (0.7-0.9 eq), formaldehyde (as paraformaldehyde, 0.8-1.4 eq), and acetamide (1.0 eq).

  • Reaction: Heat the solvent-free mixture to 140-150 °C. The reactants will melt to form a homogenous liquid. Maintain this temperature for 3-5 hours, during which water will be evolved and can be collected.

  • Work-up: After the reaction is complete, cool the mixture slightly (to 140 °C).

  • Purification: Purify the product directly by vacuum distillation. Gradually apply vacuum (down to 3-20 mbar) while maintaining the temperature at 140-150 °C to distill off any excess starting materials. The final product is obtained as a mixture of N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide and N-((5-methyl-1H-pyrazol-1-yl)methyl)acetamide.

Head-to-Head Comparison: Quantitative and Qualitative Analysis

The optimal synthetic route is not a one-size-fits-all solution. The choice depends on project goals, available starting materials, and required scale. The table below summarizes key performance indicators for the three routes discussed.

ParameterRoute 1: Post-ModificationRoute 2: Convergent CyclizationRoute 3: One-Pot MCR
Number of Steps 2 (or more)11
Typical Yield Variable (Step 1: Good-Excellent; Step 2: Moderate-Good)[3]Excellent (Reported 80%)[4]Good
Versatility High (common intermediate can be acylated with many partners)Low (synthesis is specific to the target molecule)Moderate (depends on the scope of the MCR)
Purification Chromatography often required for both steps.Often simple recrystallization.[4]Vacuum distillation; separation of isomers may be difficult.[9]
Green Chemistry Moderate (multiple steps, solvent use, potential for chromatography)Good (high conversion, simple workup)Excellent (solvent-free, atom-economical)
Scalability Generally scalable, but two separate operations increase complexity.Highly scalable due to simplicity and high yield.Potentially scalable; high temperature and vacuum may pose challenges.
Key Advantage Flexibility for creating analogs.High efficiency and convergence.Speed, efficiency, and atom economy.
Key Disadvantage Longer linear sequence; potential for regioselectivity issues.Requires synthesis of a complex, specialized starting material.Produces an isomeric mixture; high temperature required.

Conclusion and Senior Scientist's Recommendation

Each synthetic route to aminopyrazole acetamides offers a distinct set of advantages and challenges.

  • Route 1 (Post-Modification) is the workhorse for early-stage drug discovery. Its primary strength lies in its versatility. For generating a library of analogs around a common aminopyrazole core to explore the structure-activity relationship (SAR), this route is unparalleled. The ability to swap out the acylating agent in the final step is a significant tactical advantage.

  • Route 2 (Convergent Cyclization) is an excellent choice for scale-up synthesis once a lead candidate has been identified. Its high-yielding, single-step transformation from a complex precursor to the final product is elegant and efficient. While the initial synthesis of the starting material may be non-trivial, the overall convergence makes it highly attractive for producing large quantities of a specific target molecule.

  • Route 3 (One-Pot MCR) represents the cutting edge of process chemistry, prioritizing speed and environmental responsibility. This route is ideal for rapid synthesis of the core structure, especially when the specific isomer composition is not critical or can be tolerated. Its solvent-free nature and high atom economy make it a compelling option for sustainable manufacturing.

As a Senior Application Scientist, my recommendation is to align the synthetic strategy with the project's current phase. Employ the flexibility of Route 1 for initial SAR studies. Once a promising candidate emerges, invest in developing a scalable process based on the highly efficient Route 2 . For process optimization and green chemistry initiatives, the principles of Route 3 should be explored and adapted where possible. By understanding the causality behind each experimental choice, researchers can navigate the synthetic landscape with precision and purpose.

References

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  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

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  • Chen, Y.-L., et al. (2012). One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1 H -Pyrazol-5-yl- N , N -dimethylformamidines or 5-Amino-1 H -pyrazole-4-carbaldehydes with Cyanamide. Journal of the Chinese Chemical Society, 59(10), 1266-1273. Available at: [Link]

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A Comprehensive Guide to Benchmarking the Performance of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. This guide focuses on the strategic benchmarking of a promising, yet under-characterized molecule: 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. While direct literature on this specific compound is sparse[1], its chemical architecture provides a compelling rationale for investigation. The structure synergistically combines two key pharmacophores: a substituted pyrazole ring and an N,N-dimethylacetamide (DMAc) moiety.

Substituted pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory properties.[2][3][4] Conversely, N,N-dimethylacetamide, a widely used excipient, has been shown to possess intrinsic anti-inflammatory properties, notably through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[5][6]

This guide, therefore, serves as a strategic roadmap for researchers and drug development professionals. It outlines a comprehensive, hypothesis-driven framework for systematically evaluating the therapeutic potential of this compound. We will delve into postulated mechanisms, propose robust preclinical models for validation, and provide detailed experimental protocols for a rigorous comparative analysis against relevant alternatives.

Postulated Mechanism of Action: A Focus on NF-κB-Mediated Inflammation

Given the known anti-inflammatory effects of both the pyrazole core and the N,N-dimethylacetamide tail, a primary hypothesis is that this compound exerts its therapeutic effects by modulating key inflammatory pathways. The NF-κB signaling cascade is a critical regulator of the inflammatory response and a validated target in numerous diseases.[5][6] We postulate that this compound may inhibit this pathway, preventing the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory cytokines.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_receptor Cellular Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Transcription LPS LPS / TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases NFkB_nuc p50/p65 (nucleus) NFkB->NFkB_nuc Translocates to Compound 2-(4-amino-1H-pyrazol-1-yl) -N,N-dimethylacetamide Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription

Caption: Postulated mechanism of action for this compound.

Benchmarking Performance in Relevant Disease Models

Based on the hypothesized anti-inflammatory mechanism, we propose evaluating the compound in two distinct and highly relevant therapeutic areas: Inflammatory Bowel Disease (IBD) and Alzheimer's Disease, where neuroinflammation is a key pathological driver.

Part 1: Inflammatory Bowel Disease (IBD) Model

Rationale: IBD is characterized by chronic inflammation of the gastrointestinal tract, with the NF-κB pathway playing a central role in its pathogenesis.[5] The known anti-inflammatory properties of N,N-dimethylacetamide in a colitis model make this a logical starting point.[5]

Comparator Compound: A clinically relevant corticosteroid, such as Dexamethasone, will be used as a positive control due to its potent anti-inflammatory effects.

Objective: To determine the compound's cytotoxicity and its ability to suppress inflammatory responses in human intestinal epithelial cells (e.g., Caco-2) and monocytes (e.g., THP-1).

Protocol:

  • Cell Culture: Culture Caco-2 and THP-1 cells under standard conditions.

  • Cytotoxicity Assay (MTT): Treat cells with a dose range of this compound (e.g., 1 µM to 100 µM) for 24-48 hours to determine the non-toxic concentration range.

  • Inflammatory Challenge: Pre-treat cells with non-toxic concentrations of the test compound or Dexamethasone for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Cytokine Analysis (ELISA): Collect cell culture supernatants and quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression and phosphorylation status of key NF-κB pathway proteins, including IκBα and the p65 subunit.

Objective: To evaluate the in vivo efficacy of the compound in a well-established mouse model of acute colitis.

G cluster_setup Phase 1: Acclimation & Baseline cluster_induction Phase 2: Disease Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis Acclimation Acclimation (1 week) Baseline Baseline Measurements (Weight, Stool Consistency) Acclimation->Baseline DSS DSS in Drinking Water (2-3% for 5-7 days) Baseline->DSS Treatment Daily Treatment (Vehicle, Test Compound, Dexamethasone) Monitoring Daily Monitoring (DAI Score) Sacrifice Sacrifice & Tissue Collection Monitoring->Sacrifice Analysis Histology & Biomarker Analysis Sacrifice->Analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Protocol:

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Allow mice to acclimate for at least one week with free access to food and water.[7]

  • Induction of Colitis: Administer 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 days.[8]

  • Treatment Groups:

    • Group 1: Healthy Control (no DSS, vehicle treatment)

    • Group 2: DSS Control (DSS + vehicle treatment)

    • Group 3: DSS + this compound (e.g., 10, 30, 100 mg/kg, i.p.)

    • Group 4: DSS + Dexamethasone (1 mg/kg, i.p.)

  • Treatment Administration: Begin daily intraperitoneal (i.p.) injections on day 1 of DSS administration and continue until day 7.

  • Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 8):

    • Measure colon length.

    • Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.

    • Homogenize a portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and cytokine analysis (ELISA).

Part 2: Alzheimer's Disease Model

Rationale: Neuroinflammation is a key component of Alzheimer's disease pathology.[6] N,N-dimethylacetamide has shown promise in suppressing neuroinflammatory responses in in vitro and ex vivo models of Alzheimer's by inhibiting the NF-κB pathway.[6]

Comparator Compound: A known NF-κB inhibitor with blood-brain barrier permeability, such as BAY 11-7082, will be used as a positive control for mechanistic studies.

Objective: To assess the compound's ability to mitigate inflammatory responses in microglia, the primary immune cells of the brain.

Protocol:

  • Cell Culture: Use a murine microglial cell line (e.g., BV-2 or SIM-A9).

  • Inflammatory Challenge: Pre-treat cells with the test compound or BAY 11-7082 for 2 hours, followed by stimulation with LPS (100 ng/mL) or aggregated amyloid-beta (Aβ) peptides.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture medium using the Griess assay as an indicator of nitric oxide production.[6]

  • Cytokine and Chemokine Analysis: Quantify levels of pro-inflammatory mediators (TNF-α, IL-6, MCP-1) in the supernatant via ELISA or multiplex assay.

  • Western Blot: Analyze cell lysates for activation of the NF-κB pathway (p-p65) and expression of inducible nitric oxide synthase (iNOS).[6]

Objective: To evaluate the acute anti-neuroinflammatory effects of the compound in vivo.

Protocol:

  • Animals: Use adult C57BL/6 mice.

  • Treatment Groups:

    • Group 1: Saline + Vehicle

    • Group 2: LPS + Vehicle

    • Group 3: LPS + this compound (dose range determined from MTD studies)

    • Group 4: LPS + BAY 11-7082

  • Procedure: Administer the test compound or vehicle via i.p. injection. After 1 hour, administer a single i.p. injection of LPS (e.g., 1 mg/kg).

  • Endpoint Analysis (24 hours post-LPS):

    • Collect brain tissue (hippocampus and cortex).

    • Perform immunohistochemistry to assess microglial activation (Iba1 staining) and astrogliosis (GFAP staining).

    • Use quantitative PCR (qPCR) or ELISA on brain homogenates to measure the expression of pro-inflammatory cytokine genes (Tnf-α, Il-6, Il-1β).

For chronic studies, a transgenic mouse model of Alzheimer's disease, such as the 5xFAD model, would be appropriate to assess the compound's long-term effects on both neuroinflammation and amyloid pathology.[9]

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in clear, concise tables to facilitate comparison between treatment groups.

Table 1: Comparative Efficacy in DSS-Induced Colitis Model

Treatment Group DAI Score (Day 7) Colon Length (cm) MPO Activity (U/mg tissue) TNF-α Level (pg/mg tissue)
Healthy Control
DSS + Vehicle
DSS + Test Compound (Low Dose)
DSS + Test Compound (High Dose)

| DSS + Dexamethasone | | | | |

Table 2: In Vitro Anti-Neuroinflammatory Activity in Microglia

Treatment NO Production (% of LPS Control) TNF-α Secretion (% of LPS Control) p-p65 Expression (% of LPS Control)
Vehicle
LPS + Vehicle
LPS + Test Compound (10 µM)
LPS + Test Compound (30 µM)

| LPS + BAY 11-7082 (5 µM) | | | |

Pharmacokinetic and Safety Profiling

A critical component of benchmarking is to assess the compound's drug-like properties.

  • In Vitro ADME: Conduct assays to determine metabolic stability (microsomal stability assay), cell permeability (Caco-2 permeability assay), and plasma protein binding.

  • In Vivo Pharmacokinetics: Following a single intravenous and oral dose in rodents, measure plasma concentrations over time to determine key parameters like half-life, bioavailability, and Cmax.

  • Safety and Toxicity: A preliminary safety assessment should be conducted. The Safety Data Sheet for the related compound N,N-dimethylacetamide indicates potential for skin and eye irritation and advises caution.[10] Acute toxicity studies in rodents will be necessary to establish a maximum tolerated dose (MTD) for in vivo efficacy studies. Chronic exposure can lead to hepatotoxicity, a factor to consider in long-term studies.[11]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of this compound. By leveraging the known biological activities of its constituent moieties, we have outlined a logical, multi-tiered approach to evaluate its efficacy in highly relevant disease models of inflammation and neuroinflammation. The proposed experiments are designed to not only compare its performance against established standards but also to elucidate its mechanism of action.

Positive results from these studies would warrant further investigation, including evaluation in more complex, chronic disease models (e.g., transgenic AD mice), detailed toxicology studies, and formulation development to optimize its therapeutic potential. This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of a novel therapeutic agent.

References

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  • Kang, J., Watanabe, H., & Shen, J. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR protocols, 2(3), 100654. [Link][13]

  • ResearchGate. (2025). Induced Immune Inflammatory Disease Model Protocol Collection. ResearchGate. [Link][14]

  • Onishi, K., & Murphy, M. P. (2016). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. PubMed Central. [Link][15]

  • OECD SIDS. (2003). N,N-DIMETHYLACETAMIDE (DMAC). OECD. [Link][16]

  • ResearchGate. (2025). Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. ResearchGate. [Link][17]

  • National Institutes of Health. (n.d.). Animal models of Alzheimer's disease: Current strategies and new directions. PubMed Central. [Link][9]

  • ScienceLab.com. (2005). N,N-Dimethylacetamide MSDS. ScienceLab.com. [Link][18]

  • Vodovotz, Y., et al. (2018). Inflammation and Disease: Modelling and Modulation of the Inflammatory Response to Alleviate Critical Illness. PubMed Central. [Link][19]

  • MP Biomedicals. (n.d.). Tips for using DSS to model IBD. MP Biomedicals. [Link][8]

  • Koya, J. B., et al. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences, 5(3), 499-509. [Link][5]

  • ResearchGate. (2023). N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. ResearchGate. [Link][6]

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  • Lee, G., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link][3]

  • PubChem. (n.d.). N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. PubChem. [Link][21]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. American Chemical Society. [Link][22]

  • Nakagawa, R., et al. (2015). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 58(18), 7449-7467. [Link][4]

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Confirming On-Target Effects of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the initial step. A critical subsequent phase is the rigorous validation of the compound's mechanism of action, ensuring that its observed biological effects are indeed a consequence of its interaction with the intended molecular target. This guide provides a comprehensive comparison of genetic approaches to confirm the on-target effects of the investigational compound 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide .

While the specific molecular target of this compound is not yet publicly disclosed, its aminopyrazole scaffold is a well-established pharmacophore in a multitude of kinase inhibitors.[1][2][3][4][5] Compounds with this core structure have shown activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6] Therefore, for the purpose of this illustrative guide, we will proceed with the plausible hypothetical scenario that this compound is an inhibitor of VEGFR-2 , a key mediator of angiogenesis and a validated target in oncology.[6]

This guide will delve into the experimental design, comparative analysis of genetic methodologies, and detailed protocols to robustly validate the on-target activity of our compound of interest against VEGFR-2.

The Imperative of On-Target Validation

Experimental Design: A Multi-Faceted Approach

A robust on-target validation strategy should be multi-pronged, employing complementary genetic techniques to build a compelling case. The core principle is to demonstrate that the phenotypic effects of the compound are recapitulated by the genetic perturbation of its putative target and, crucially, that these effects can be rescued.

Cell Line Selection: The choice of the cellular model is paramount. For our hypothetical target, VEGFR-2, a suitable cell line would be one in which the VEGFR-2 signaling pathway is active and drives a quantifiable phenotype, such as proliferation or migration. Human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to be dependent on VEGFR-2 signaling, such as the gastric cancer cell line HGC-27, would be appropriate choices.[6]

Key Genetic Approaches for On-Target Validation:

  • Gene Knockdown using RNA interference (siRNA/shRNA): This technique reduces the expression of the target protein, which should mimic the effect of the inhibitor.[9]

  • Gene Knockout using CRISPR/Cas9: This approach provides a complete and permanent ablation of the target gene, offering a more definitive assessment of the target's role.[2][10]

  • Mutant Rescue Experiments: This is a gold-standard validation method where a version of the target protein that is resistant to the compound is introduced into cells lacking the endogenous protein. If the resistant mutant can rescue the phenotype, it provides strong evidence of on-target activity.[1][11]

Comparative Analysis of Genetic Approaches

Each genetic method possesses its own set of advantages and disadvantages. The choice of which to employ will depend on the specific experimental context, available resources, and the desired depth of validation.

Method Pros Cons Best For
siRNA/shRNA Knockdown - Rapid and relatively inexpensive.- Transient knockdown is possible, which can be useful for studying essential genes.[12]- High-throughput screening is feasible.- Incomplete knockdown can lead to ambiguous results.- Off-target effects of the siRNA/shRNA molecules are a known concern.[8]- Requires careful validation with multiple distinct siRNA sequences.[6]- Initial validation of a large number of potential targets.- When a partial reduction in protein levels is desired to mimic pharmacological inhibition.
CRISPR/Cas9 Knockout - Complete and permanent gene ablation provides a clear loss-of-function phenotype.[13]- High specificity with well-designed guide RNAs.- Enables the creation of stable knockout cell lines for long-term studies.[1]- Can be lethal if the target gene is essential for cell survival.- Potential for off-target DNA cleavage, although this can be minimized with careful guide RNA design and off-target analysis.- The process of generating and validating knockout cell lines can be time-consuming.- Definitive validation of a primary target.- Creating isogenic cell line pairs (wild-type vs. knockout) for precise comparative studies.[1]
Mutant Rescue - Provides the most direct evidence of on-target engagement.[14]- Can definitively distinguish on-target from off-target effects.- Allows for the study of structure-activity relationships by testing different mutations.- Requires knowledge of the compound's binding site to design a resistant mutant.- Can be technically challenging to generate and express the mutant protein at physiological levels.- May not be feasible for all targets or compounds.- Gold-standard validation of a lead compound.- Confirming the mechanism of action for compounds advancing to later stages of development.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key genetic experiments to validate the on-target effects of this compound on our hypothetical target, VEGFR-2.

Protocol 1: siRNA-Mediated Knockdown of VEGFR-2

This protocol outlines the transient knockdown of VEGFR-2 in HUVECs to assess if it phenocopies the effects of the compound.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • VEGFR-2 specific siRNAs (at least two distinct, validated sequences)

  • Non-targeting control siRNA

  • This compound

  • Reagents for downstream assays (e.g., cell proliferation assay, Western blotting)

Procedure:

  • Cell Seeding: The day before transfection, seed HUVECs in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[15]

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 25 pmol of siRNA (VEGFR-2 specific or non-targeting control) into 50 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.

  • Transfection: Add the 100 µL siRNA-lipid complex to each well containing the cells and gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Compound Treatment and Phenotypic Analysis:

    • After the incubation period, replace the medium with fresh medium containing either this compound at a predetermined effective concentration or vehicle control (e.g., DMSO).

    • Incubate for an additional 24-72 hours, depending on the downstream assay.

    • Perform a cell proliferation assay (e.g., MTS or CellTiter-Glo) to assess the effect on cell viability.

  • Validation of Knockdown: In parallel, lyse a set of transfected cells at the time of compound addition to confirm VEGFR-2 knockdown by Western blotting.[15]

Expected Outcome: The proliferation of HUVECs treated with VEGFR-2 siRNA should be significantly reduced, mirroring the anti-proliferative effect of this compound. The non-targeting siRNA control should have no effect.

Protocol 2: Generation of a VEGFR-2 Knockout Cell Line using CRISPR/Cas9

This protocol describes the generation of a stable VEGFR-2 knockout HGC-27 cell line to provide a clean genetic background for testing the compound's specificity.

Materials:

  • HGC-27 cells

  • DMEM with 10% FBS

  • Lentiviral vector co-expressing Cas9 and a VEGFR-2 specific guide RNA (gRNA)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Reagents for single-cell cloning and knockout validation (e.g., PCR, Sanger sequencing, Western blotting)

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the Cas9/gRNA vector and packaging plasmids using a suitable transfection reagent. Harvest the lentiviral supernatant 48 and 72 hours post-transfection.

  • Transduction of HGC-27 Cells:

    • Seed HGC-27 cells in a 6-well plate.

    • The next day, infect the cells with the lentiviral supernatant in the presence of Polybrene (8 µg/mL).

  • Selection of Transduced Cells: 48 hours post-transduction, begin selection with puromycin at a predetermined concentration.

  • Single-Cell Cloning: Once a stable population of resistant cells is established, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Validation of Knockout Clones:

    • Expand the single-cell clones.

    • Screen for VEGFR-2 knockout by Western blotting.

    • Confirm the genetic modification by PCR amplification of the target locus followed by Sanger sequencing to identify insertions or deletions (indels).

  • Phenotypic Characterization: Compare the proliferation and signaling pathways of the validated VEGFR-2 knockout clones with the parental HGC-27 cells in the presence and absence of this compound.

Expected Outcome: The VEGFR-2 knockout HGC-27 cells should be resistant to the anti-proliferative effects of this compound, while the parental cells should remain sensitive.

Protocol 3: Mutant Rescue Experiment

This protocol details the "rescue" of the compound-induced phenotype by expressing a drug-resistant VEGFR-2 mutant in the knockout cells.

Materials:

  • Validated VEGFR-2 knockout HGC-27 cells

  • Expression vector containing a cDNA for a drug-resistant VEGFR-2 mutant (e.g., a gatekeeper mutation). The cDNA should be codon-optimized to prevent targeting by the original gRNA if using a knock-in approach.

  • Control expression vector (e.g., empty vector or wild-type VEGFR-2)

  • Transfection reagent or lentiviral system for stable expression

  • This compound

Procedure:

  • Generation of Rescue Cell Lines:

    • Transfect or transduce the VEGFR-2 knockout HGC-27 cells with the expression vector for the resistant VEGFR-2 mutant or the control vectors.

    • Select for stable expression using an appropriate antibiotic.

  • Validation of Mutant Expression: Confirm the expression of the resistant VEGFR-2 mutant by Western blotting.

  • Compound Treatment and Phenotypic Analysis:

    • Treat the parental, knockout, and rescue cell lines with a dose range of this compound.

    • Perform a cell proliferation assay after 72 hours.

Expected Outcome: The cells expressing the drug-resistant VEGFR-2 mutant should regain sensitivity to the compound's anti-proliferative effects, effectively "rescuing" the phenotype observed in the parental cells. The knockout cells and cells with the empty vector should remain resistant.

Visualizing the Workflow and Pathway

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_knockdown siRNA Knockdown cluster_knockout CRISPR Knockout cluster_rescue Mutant Rescue siRNA_transfection Transfect HUVECs with VEGFR-2 or control siRNA siRNA_compound Treat with Compound or Vehicle siRNA_transfection->siRNA_compound siRNA_assay Cell Proliferation Assay siRNA_compound->siRNA_assay crispr_transduction Transduce HGC-27 with Cas9/gRNA Lentivirus crispr_selection Select and Validate Knockout Clones crispr_transduction->crispr_selection crispr_assay Compare Compound Sensitivity in WT vs. KO cells crispr_selection->crispr_assay rescue_transfection Express Resistant VEGFR-2 in KO Cells rescue_compound Treat with Compound rescue_transfection->rescue_compound rescue_assay Assess Proliferation Rescue rescue_compound->rescue_assay

Caption: A streamlined workflow for the genetic validation of a small molecule inhibitor.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 2-(4-amino-1H-pyrazol-1-yl) -N,N-dimethylacetamide Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the putative inhibitory action of the compound.

Conclusion

Confirming the on-target effects of a novel compound like this compound is a cornerstone of preclinical drug development. By employing a combination of genetic approaches, including siRNA-mediated knockdown, CRISPR/Cas9-mediated knockout, and mutant rescue experiments, researchers can build a robust and compelling case for the compound's mechanism of action. This multi-faceted validation strategy not only increases confidence in the therapeutic potential of the molecule but also provides a solid scientific foundation for its advancement through the drug development pipeline. The experimental frameworks and protocols detailed in this guide offer a comprehensive roadmap for researchers seeking to rigorously validate the on-target effects of their small molecule inhibitors.

References

  • Smolecule. (n.d.). 2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide.
  • Raco.cat. (n.d.). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity?
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • Wang, Z., Kim, M. S., Martinez-Ferrando, I., Koleske, A. J., Pandey, A., & Cole, P. A. (2018). Mutant protein chemical rescue: From mechanisms to therapeutics. Biochemistry, 57(3), 293-303.
  • Wikipedia. (n.d.). Dimethylacetamide.
  • Lares, M., et al. (2018). Knocking down disease: a progress report on siRNA therapeutics.
  • Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines.
  • Synthego. (2023). What Is the Difference Between siRNA and shRNA Knockdown Methods?
  • LinkedIn. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
  • Zhang, C., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(4), 655-661.
  • Ialongo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3734.
  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175.
  • SpringerLink. (n.d.). Knockdown of Target Genes by siRNA In Vitro. In Methods in Molecular Biology.
  • BLDpharm. (n.d.). 1152853-30-9|2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide.
  • ResearchGate. (n.d.). N,N-Dimethylacetamide.
  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry.
  • ACS Publications. (2023). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders.
  • siTOOLs Biotech. (2018). Performing target validation well.
  • ACS Publications. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from Journal of the American Chemical Society.
  • Charles River Laboratories. (2019). Fail Early, Fail Fast - A Phenotypic Rescue Approach.
  • PubMed Central. (2021). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.
  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
  • PubMed Central. (2011). 1,5-Dimethyl-4-(1-methyl-3-oxo-3-phenylprop-1-enylamino)-2-phenyl-1H-pyrazol-3(2H)-one.
  • Google Patents. (n.d.). Patent Application Publication.
  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n.
  • Google Patents. (n.d.). WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors.
  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
  • PubChem. (n.d.). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-8324176-B2.
  • Google Patents. (n.d.). Patent Application Publication.

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Safety Operating Guide

Navigating the Disposal of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment: A Composite Analysis

The foundational principle of chemical waste disposal is a thorough understanding of the potential hazards.[1] In the absence of specific data for 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, we must infer its hazard profile from its constituent functional groups.

  • N,N-Dimethylacetamide Moiety: This component is a combustible liquid and is considered hazardous. It is harmful if it comes into contact with skin or is inhaled, causes serious eye irritation, and is suspected of causing cancer and reproductive harm.[2] It is incompatible with strong oxidizing agents, aldehydes, peroxides, and strong acids.[2][3] Upon thermal decomposition, it can release toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[2][3]

  • Pyrazole Core: Pyrazole-containing compounds can be harmful if swallowed and are known to cause irritation to the skin, eyes, and respiratory tract.[4][5] Some pyrazole derivatives are also recognized as being harmful to aquatic life.[4][6]

  • Amino Group: Aromatic amines, in particular, can be toxic, and their waste should be handled with care.[7]

Given this composite hazard profile, this compound must be treated as a hazardous waste.

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, from the point of generation to final removal by a licensed waste management service.

Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound or its waste, ensure appropriate safety measures are in place.

  • Engineering Controls: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[2][8] An eyewash station and safety shower must be readily accessible.[2][3]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.[9]

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[10]

    • Protective Clothing: A lab coat is mandatory to protect against skin contact.[9]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[11][12]

  • Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[8][12]

  • Labeling: The waste container must be labeled with:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Reproductive Hazard")

    • The date when waste was first added to the container.

  • Incompatible Wastes: Do NOT mix this waste with other chemical streams, especially strong oxidizing agents, acids, or bases, to avoid potentially violent reactions.[9]

Diagram: Decision Process for Waste Segregation

Start Waste Generated: This compound Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Solid Waste Container (e.g., contaminated labware, PPE) Is_Solid->Solid_Waste Solid Liquid_Waste Liquid Waste Container (e.g., solutions, reaction residues) Is_Solid->Liquid_Waste Liquid Label_Solid Label as: 'Solid Hazardous Waste' + Chemical Name & Hazards Solid_Waste->Label_Solid Label_Liquid Label as: 'Liquid Hazardous Waste' + Chemical Name & Hazards Liquid_Waste->Label_Liquid Check_Compatibility Check for Incompatibilities (e.g., strong acids, oxidizers) Label_Solid->Check_Compatibility Label_Liquid->Check_Compatibility Store_Separately Store Separately in Designated Satellite Accumulation Area Check_Compatibility->Store_Separately Final_Disposal Arrange for Professional Disposal Store_Separately->Final_Disposal A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Segregate Waste into a Labeled, Compatible Container A->B C 3. Store Container in a Designated Satellite Accumulation Area B->C E 5. Contact EHS for Pickup by a Licensed Contractor C->E D 4. Manage Spills with Inert Absorbent & Dispose as Waste D->B Spill Occurs F 6. Professional Disposal via High-Temperature Incineration E->F

Caption: High-level overview of the disposal process.

III. Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By assuming a conservative hazard profile based on the compound's constituent parts, we build in a margin of safety. Adherence to the principles of waste segregation, proper labeling, and professional disposal ensures compliance with regulatory standards and minimizes risk, even in the absence of compound-specific data. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they may have additional requirements.

IV. References

  • Benchchem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Retrieved from Benchchem website.

  • Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethylacetamide. Retrieved from Fisher Scientific website.

  • Benchchem. (2025). Proper Disposal of N,N-Dimethyl-D6-acetamide: A Guide for Laboratory Professionals. Retrieved from Benchchem website.

  • Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethylacetamide. Retrieved from Fisher Scientific website.

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.

  • Benchchem. (2025). Proper Disposal of Chroman-3-amine: A Guide for Laboratory Professionals. Retrieved from Benchchem website.

  • Benchchem. (2025). Essential Guide to the Safe Disposal of 2-azido-N-(2-chlorophenyl)acetamide. Retrieved from Benchchem website.

  • Sigma-Aldrich. (2025). Safety Data Sheet: N,N-Dimethylacetamide. Retrieved from Sigma-Aldrich website.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazole. Retrieved from Sigma-Aldrich website.

  • Benchchem. (2025). Proper Disposal of 4-Acetamidonicotinamide: A Guide for Laboratory Professionals. Retrieved from Benchchem website.

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylacetamide (DMA). Retrieved from Carl ROTH website.

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazole. Retrieved from Fisher Scientific website.

  • Organisation for Economic Co-operation and Development. (2003). SIDS Initial Assessment Report: N,N-DIMETHYLACETAMIDE (DMAC).

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.

  • Loba Chemie. (n.d.). Safety Data Sheet: Acetamide for Synthesis. Retrieved from Loba Chemie website.

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from Collect and Recycle website.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethylacetamide dimethyl acetal. Retrieved from Thermo Fisher Scientific website.

  • Fisher Scientific. (2025). Safety Data Sheet: pyrazole-1-carboxamidine monohydrochloride. Retrieved from Fisher Scientific website.

Sources

Mastering Safety: A Researcher's Guide to Handling 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; we are dedicated to empowering researchers with the critical knowledge to manage these compounds safely and effectively. This guide provides essential, in-depth safety protocols for handling 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, a molecule combining the biologically active pyrazole core with a dimethylacetamide side chain.

This guide is structured to provide a comprehensive operational plan, from risk assessment and personal protective equipment (PPE) selection to handling procedures and waste disposal, ensuring a self-validating system of safety for all laboratory personnel.

Hazard Analysis: A Tale of Two Moieties

The potential hazards of this compound must be inferred from its constituent parts.

  • The Pyrazole Core: Pyrazole itself is classified as a toxic solid. Studies on various pyrazole derivatives have indicated potential for liver effects and developmental anomalies.[7][8] Their wide use in medicinal chemistry stems from their ability to interact with biological systems, which underscores the need for careful handling to avoid unintended exposure.[1][9][10]

  • N,N-dimethylacetamide (DMAC): The safety profile of DMAC is well-documented. It is classified as harmful in contact with skin and if inhaled, causes serious eye irritation, and is a reproductive toxicant that may damage an unborn child.[4][5][6][11] It is readily absorbed through the skin and can cause liver damage with prolonged exposure.[12]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Double-gloving with chemically resistant gloves (e.g., Nitrile)DMAC is readily absorbed through the skin.[12] Double-gloving provides an extra barrier. Gloves must be inspected before use and changed immediately if contamination is suspected.
Body Flame-resistant laboratory coat, fully buttonedProtects against splashes and contamination of personal clothing.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or if there is a significant splash risk.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166 is mandatory to protect against splashes and airborne particles.[11]
Respiratory Use only in a certified chemical fume hood. For situations outside a fume hood (e.g., large spills), a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.The compound is likely a solid powder, but fine dust can be inhaled. The DMAC component is harmful if inhaled.[4][5][6] A fume hood provides the primary engineering control to prevent respiratory exposure.[11]

Operational Plans: From Weighing to Waste

Adherence to strict, step-by-step protocols is the cornerstone of safe laboratory practice.

Chemical Handling Workflow

The following diagram outlines the logical flow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep_sds Review Hazard Assessment (Inferred from Pyrazole & DMAC) prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_sds->prep_ppe Proceed only if safe prep_hood Verify Chemical Fume Hood Certification & Airflow prep_ppe->prep_hood Proceed only if safe handle_weigh Weigh Compound (Use anti-static weigh paper) prep_hood->handle_weigh Proceed only if safe handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decon Decontaminate Surfaces (e.g., 70% Ethanol) handle_transfer->cleanup_decon After experiment completion cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a current hazard assessment is understood by all personnel involved.

    • Verify that the chemical fume hood has been certified within the last year and that the airflow is adequate.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment (spatulas, weigh paper, solvents, glassware) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Weighing and Transfer (Solid Form):

    • All manipulations of the solid compound must occur within the fume hood.

    • Use a spatula to carefully transfer the desired amount to an anti-static weigh boat or creased weigh paper. Avoid creating dust.[7]

    • To dissolve, add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.

    • Carefully cap the vessel before removing it from the fume hood.

  • Spill Management:

    • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, dry sand).[11] Scoop the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Large Spill (outside fume hood): Evacuate personnel from the immediate area. Alert laboratory safety personnel. If trained and equipped with proper respiratory protection, contain the spill with absorbent pads. Prevent the material from entering drains.[7]

Disposal Plan: Environmental Responsibility

Chemical waste must be handled with the same diligence as the parent compound. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[13][14]

Waste Segregation and Labeling

Caption: Waste stream management for pyrazole-containing compounds.

Disposal Protocol
  • Designate a Waste Container: Use a clean, chemically compatible container with a secure lid.[13]

  • Labeling: Affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste this compound". If in solution, list all solvents and their approximate percentages. Include the Principal Investigator's name and lab location.

  • Segregation: This waste stream must be kept separate from other waste types, particularly strong oxidizing agents or strong acids.[13]

  • Final Disposal: The collected waste must be offered to a licensed professional waste disposal company. The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][8]

By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you build a self-validating system of safety that protects researchers, ensures experimental integrity, and fosters a culture of responsibility.

References

  • DMAC (Dimethylacetamide). AKKİM. [Link]

  • Safety Data Sheet: N,N-dimethylacetamide. Chemos GmbH & Co.KG. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. National Institutes of Health (NIH). [Link]

  • Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • N,N-Dimethylacetamide MSDS. ScienceLab.com. [Link]

  • SAFETY DATA SHEET - N,N-Dimethylacetamide dimethyl acetal. Thermo Fisher Scientific. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Material Safety Data Sheet - N,N-Dimethylacetamide. Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.